Benzaldehyde
Description
This compound is an arenecarbaldehyde that consists of benzene bearing a single formyl substituent; the simplest aromatic aldehyde and parent of the class of benzaldehydes. It has a role as a flavouring agent, a fragrance, an odorant receptor agonist, a plant metabolite, an EC 3.5.5.1 (nitrilase) inhibitor and an EC 3.1.1.3 (triacylglycerol lipase) inhibitor.
This compound is a natural product found in Camellia sinensis, Humulus lupulus, and other organisms with data available.
This compound is an aromatic aldehyde bearing a single formyl group with an almond odor. This compound can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals.
Phenyl methanal is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O, Array, C6H5CHO | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | BENZALDEHYDE | |
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| Record name | benzaldehyde | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Benzaldehyde | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26006-39-3 | |
| Record name | Benzaldehyde, homopolymer | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8039241 | |
| Record name | Benzaldehyde | |
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Molecular Weight |
106.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making., Liquid, Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., colourless to yellow liquid with a sweet, strong almond odour | |
| Record name | BENZALDEHYDE | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | BENZALDEHYDE | |
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| Record name | Benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |
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Boiling Point |
354 °F at 760 mmHg (NTP, 1992), 178.7 °C, 62.00 to 63.00 °C. @ 10.00 mm Hg, 179 °C | |
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| Record name | BENZALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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| Record name | Benzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
148 °F (NTP, 1992), 145 °F, 63 °C (Closed cup), 73.9 °C (Open cup), 63 °C c.c. | |
| Record name | BENZALDEHYDE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
less than 0.1 mg/mL at 67.1 °F (NTP, 1992), In water, 6950 mg/L at 25 °C, Approximately 0.6% wt. at 20 °C, Miscible with alcohol, ether, fixed and volatile oils, Soluble in liquid ammonia, Solubility of water in benzaldehyde at 20 °C, wt%: 1.5, 6.95 mg/mL at 25 °C, Solubility in water at 25 °C: poor, very slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | BENZALDEHYDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/216 | |
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| Record name | BENZALDEHYDE | |
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| Record name | Benzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.046 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.050 at 15 °C/4 °C, Relative density (water = 1): 1.05, 1.040-1.047 | |
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| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
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| Record name | BENZALDEHYDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Benzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/321/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |
| Record name | BENZALDEHYDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992), 0.12 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 26 °C: 133 | |
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Impurities |
Usually chlorides., Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications., Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery., Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde. | |
| Record name | BENZALDEHYDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/388 | |
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Color/Form |
Strongly refractive liquid, becoming yellowish on keeping, Colorless or yellowish, strongly refractive volatile oil | |
CAS No. |
100-52-7, 8013-76-1 | |
| Record name | BENZALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/216 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzaldehyde | |
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| Record name | Benzaldehyde [NF] | |
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| Record name | benzaldehyde | |
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Melting Point |
-15 °F (NTP, 1992), -57.12 °C, -26 °C | |
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Foundational & Exploratory
Benzaldehyde fundamental chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Benzaldehyde (B42025)
Introduction
This compound (C₆H₅CHO) is the simplest aromatic aldehyde, comprising a benzene (B151609) ring with a formyl substituent.[1][2] It is a colorless to pale yellow liquid at room temperature, recognized by its characteristic bitter almond and cherry-like odor.[1][3][4] As a naturally occurring compound, it is found in the glycoside amygdalin, present in almonds, apricot kernels, and cherry seeds.[1][5] Industrially, it serves as a crucial intermediate in the synthesis of a wide array of products, including dyes, perfumes, flavoring agents, and pharmaceuticals.[2][4][5] Its reactivity is defined by the aldehyde functional group, allowing it to participate in oxidation, reduction, and condensation reactions.[1][4]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These values are essential for its handling, application in synthesis, and purification.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆O | [1][2] |
| Molar Mass | 106.12 g/mol | [1][2] |
| Appearance | Colorless to yellowish, strongly refractive liquid | [1][2][3][6] |
| Odor | Characteristic bitter almond odor | [1][3][6] |
| Density | 1.044 g/mL (at 20 °C) | [1][7] |
| Melting Point | -26 °C (-14.8 °F; 247.15 K) | [2][5][8] |
| Boiling Point | 178.1 °C (352.6 °F; 451.25 K) | [1][5][8] |
| Solubility in Water | Slightly soluble (approx. 6.95 mg/mL at 25 °C) | [5][6] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and oils | [3][5] |
| Vapor Pressure | 1.2676 mmHg at 25 °C | [9] |
| Flash Point | 64.4 °C (147.9 °F) (Closed Cup) | [8][9] |
| Autoignition Temperature | 192 °C (377.6 °F) | [8] |
| Refractive Index (n²⁰/D) | 1.544 - 1.547 | [9][10] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and purity assessment of this compound. Key spectral features are outlined below.
| Spectrum Type | Key Features | Source(s) |
| Infrared (IR) | Strong C=O stretch near 1705 cm⁻¹ (conjugated aldehyde).[11] Characteristic C-H aldehyde absorptions at ~2720 and ~2820 cm⁻¹.[11] | [2][11] |
| ¹H NMR | Aldehydic proton (CHO) singlet at ~9-10 ppm. Aromatic protons (C₆H₅) multiplet at ~7.4-7.9 ppm. | [2] |
| ¹³C NMR | Carbonyl carbon (C=O) at ~192 ppm. Aromatic carbons between ~129-137 ppm. | [2][12] |
| UV-Visible | Absorption peaks characteristic of its aromatic and carbonyl chromophores. | [13][14] |
Chemical Reactivity and Pathways
The reactivity of this compound is dominated by the aldehyde group, though the aromatic ring also influences its chemical behavior. Unlike aliphatic aldehydes, this compound lacks α-hydrogens, preventing it from certain reactions like self-aldol condensation. Its reactivity towards nucleophilic attack is lower than that of aliphatic aldehydes due to the resonance stabilization provided by the benzene ring, which delocalizes electron density and reduces the electrophilicity of the carbonyl carbon.[15][16][17]
Key reactions include:
-
Oxidation : this compound readily oxidizes when exposed to air, forming benzoic acid.[1][3] This is a common impurity in laboratory samples.[1]
-
Reduction : Hydrogenation of this compound yields benzyl (B1604629) alcohol.[1]
-
Cannizzaro Reaction : In the presence of a concentrated base, this compound undergoes a disproportionation reaction where one molecule is reduced to benzyl alcohol and another is oxidized to benzoic acid.[1][5]
-
Condensation Reactions : this compound reacts with compounds containing active methylene (B1212753) groups. A notable example is the Claisen-Schmidt condensation (a type of crossed aldol (B89426) condensation) with ketones like acetone (B3395972) to form α,β-unsaturated ketones.[18][19][20]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below for research and development applications.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol establishes the equilibrium solubility of this compound in an aqueous medium, a critical parameter for drug development and formulation.[21]
Methodology:
-
Preparation : Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the aqueous solvent (e.g., purified water, phosphate-buffered saline).
-
Equilibration : Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved phases.[21]
-
Phase Separation : Cease agitation and allow the vials to stand, permitting the excess undissolved this compound to form a distinct layer. Centrifugation can be employed to accelerate and ensure complete separation.[21]
-
Sampling and Analysis : Carefully withdraw an aliquot from the clear, aqueous supernatant. The concentration of dissolved this compound is then quantified using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]
Oxidation to Benzoic Acid
This procedure details the synthesis of benzoic acid via the oxidation of this compound using potassium permanganate (B83412) in an alkaline medium.[22][23][24]
Materials:
-
This compound (5 mL)
-
Sodium Carbonate (5 g)
-
Potassium Permanganate (10 g)
-
Distilled Water
-
Concentrated Sulfuric or Hydrochloric Acid
-
Round-bottom flask (500 mL) with reflux condenser
Methodology:
-
Reaction Setup : In a 500 mL round-bottom flask, combine 5 mL of this compound, 5 g of sodium carbonate, and approximately 100-200 mL of water.[22][23] Add a few boiling chips.
-
Reflux : Attach a reflux condenser and heat the mixture.[23][24] Once refluxing begins, slowly add a solution of 10 g of potassium permanganate in water in portions through the top of the condenser. The purple color of the permanganate will disappear as it is reduced to brown manganese dioxide.[24]
-
Completion : Continue refluxing for approximately 45-90 minutes, or until the purple color of the permanganate ion is no longer visible.[23]
-
Workup : Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate.
-
Precipitation : Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with concentrated H₂SO₄ or HCl until the precipitation of benzoic acid is complete (check with pH paper).[23]
-
Isolation and Purification : Collect the white, crystalline benzoic acid by vacuum filtration. Wash the crystals with a small amount of cold water.[23][24] The crude product can be further purified by recrystallization from hot water.
Disproportionation (Cannizzaro Reaction)
This experiment demonstrates the simultaneous oxidation and reduction of this compound in the presence of a strong base to yield benzoic acid and benzyl alcohol.[25][26][27]
Materials:
-
This compound
-
Concentrated Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution
-
Diethyl Ether or Dichloromethane
-
Concentrated Hydrochloric Acid (HCl)
Methodology:
-
Reaction : In a flask, vigorously shake freshly distilled this compound with a concentrated solution of KOH or NaOH. An emulsion will form. The flask can be sealed and shaken for several hours or left overnight to ensure the reaction goes to completion.[27]
-
Separation of Benzyl Alcohol : Add water to the reaction mixture to dissolve the potassium/sodium benzoate. Transfer the mixture to a separatory funnel and extract the benzyl alcohol with several portions of diethyl ether or dichloromethane.[25][26]
-
Isolation of Benzyl Alcohol : Combine the organic extracts. Wash with a bisulfite solution to remove unreacted this compound, followed by a sodium bicarbonate wash and finally water.[27] Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent by distillation to obtain benzyl alcohol.
-
Isolation of Benzoic Acid : Take the aqueous layer remaining after the initial extraction and cool it in an ice bath. Carefully acidify with concentrated HCl to precipitate the benzoic acid.[25][27]
-
Purification of Benzoic Acid : Collect the benzoic acid crystals by vacuum filtration, wash with cold water, and purify by recrystallization from hot water.[27]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: Structure, Uses, and Properties Explained [vedantu.com]
- 3. This compound | 100-52-7 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 6. This compound | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Sciencemadness Wiki [sciencemadness.org]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. ScenTree - this compound (CAS N° 100-52-7) [scentree.co]
- 10. manavchem.com [manavchem.com]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. This compound(100-52-7) 13C NMR spectrum [chemicalbook.com]
- 13. This compound [cms.gutow.uwosh.edu]
- 14. This compound [webbook.nist.gov]
- 15. quora.com [quora.com]
- 16. brainly.com [brainly.com]
- 17. quora.com [quora.com]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. community.wvu.edu [community.wvu.edu]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
- 23. allbachelor.com [allbachelor.com]
- 24. youtube.com [youtube.com]
- 25. scribd.com [scribd.com]
- 26. scribd.com [scribd.com]
- 27. youtube.com [youtube.com]
The Scent of Almonds: A Technical Guide to the Discovery and Isolation of Benzaldehyde from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde (B42025) (C₆H₅CHO), the simplest aromatic aldehyde, is a compound of significant historical and commercial importance, renowned for its characteristic almond-like aroma. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and isolation of this compound from its primary botanical sources. It delves into the historical context of its initial extraction and synthesis, details the biosynthetic pathway involving the hydrolysis of the cyanogenic glycoside amygdalin (B1666031), and presents detailed experimental protocols for its extraction and purification. Quantitative data on this compound yields from various natural sources are summarized for comparative analysis. Furthermore, this guide includes visualizations of the key chemical pathways and experimental workflows to facilitate a deeper understanding of the processes involved in obtaining this valuable flavor and fragrance compound.
Introduction: The Dawn of Aromatic Chemistry
The journey into the world of aromatic chemistry is inextricably linked with the discovery of this compound. Its distinct and pleasant scent, long associated with bitter almonds, captivated early chemists and paved the way for a deeper understanding of organic compounds.
Initial Discovery and a New Class of Compounds
In 1803, the French pharmacist Martrès was the first to extract a volatile oil from bitter almonds (Prunus dulcis), the seeds of which were known to be poisonous.[1][2] This "essential oil of bitter almonds" possessed the characteristic scent that would later be attributed to this compound. Further investigations by French chemists Pierre-Jean Robiquet and Antoine Boutron-Charlard in 1830 successfully isolated amygdalin from bitter almond seeds and studied its properties.[3]
A pivotal moment in the history of organic chemistry arrived in 1832 when German chemists Friedrich Wöhler and Justus von Liebig conducted extensive research on this oil.[2] Through their meticulous work, they not only identified this compound as the primary component but also, in conjunction with their work on amygdalin, discovered the concept of the "benzoyl radical" (C₆H₅CO).[4] This was a foundational concept that suggested a group of atoms could remain unchanged throughout a series of chemical reactions, a cornerstone in the development of structural theory in organic chemistry.[4] While Martrès, Robiquet, and Boutron-Charlard were instrumental in its initial extraction and the study of its natural precursor, it was Wöhler and Liebig who first synthesized this compound, solidifying its place in the annals of chemical discovery.[2]
Natural Occurrence of this compound
This compound is found in a variety of plants, primarily within the Rosaceae family, and particularly in the genus Prunus. It exists not as a free compound but as a component of the cyanogenic glycoside amygdalin.[3][5] Amygdalin is a defense mechanism for the plant, releasing toxic hydrogen cyanide upon enzymatic hydrolysis when the plant tissue is damaged.[3][4]
Key natural sources of amygdalin, and therefore potential sources of this compound, include:
-
Bitter Almonds (Prunus dulcis var. amara)
-
Apricot Kernels (Prunus armeniaca)[6]
-
Cherry Laurel Leaves (Prunus laurocerasus)
-
Plum Kernels (Prunus domestica)[6]
The concentration of amygdalin, and consequently the potential yield of this compound, can vary significantly depending on the plant species, cultivar, and growing conditions.
The Chemistry of Isolation: From Amygdalin to this compound
The isolation of this compound from natural sources is a multi-step process centered around the enzymatic hydrolysis of amygdalin.
Enzymatic Hydrolysis of Amygdalin
The breakdown of amygdalin is a cascade of enzymatic reactions. When the plant material is crushed and mixed with water, endogenous enzymes are released and come into contact with amygdalin.[8] The hydrolysis proceeds in a stepwise manner:
-
Amygdalin to Prunasin (B192207): The enzyme amygdalin hydrolase (a type of β-glucosidase) first cleaves one glucose molecule from amygdalin, yielding prunasin and a molecule of glucose.[9][10]
-
Prunasin to Mandelonitrile (B1675950): Another β-glucosidase, prunasin hydrolase , then acts on prunasin to remove the second glucose molecule, forming mandelonitrile and another molecule of glucose.[9][10]
-
Mandelonitrile to this compound and Hydrogen Cyanide: Finally, the enzyme mandelonitrile lyase catalyzes the decomposition of mandelonitrile into this compound and hydrogen cyanide (HCN).[9][10]
This enzymatic cascade is a crucial step in releasing this compound from its glycosidic precursor.
Experimental Protocols
The following sections provide detailed methodologies for the extraction and purification of this compound from natural sources. These protocols are intended as a guide for laboratory-scale preparations.
General Protocol for Steam Distillation
Steam distillation is the primary method for isolating this compound from the hydrolyzed plant material. This compound is volatile and steam-strippable, allowing for its separation from non-volatile components.
Materials and Equipment:
-
Ground plant material (e.g., bitter almond meal, crushed peach kernels)
-
Distilled water
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator (optional)
Procedure:
-
Preparation of Plant Material: The plant material (e.g., bitter almonds, peach pits) is first ground to a fine meal to increase the surface area for enzymatic action and efficient extraction.
-
Enzymatic Hydrolysis: The ground material is macerated in warm water (typically around 50-60 °C) for several hours. This allows the endogenous enzymes to hydrolyze the amygdalin.
-
Steam Distillation: The resulting slurry is transferred to the biomass flask of the steam distillation apparatus. Steam is passed through the mixture, carrying the volatile this compound over into the condenser.
-
Collection: The distillate, a milky emulsion of this compound and water, is collected in the receiving flask.
-
Extraction: The distillate is transferred to a separatory funnel and extracted with a suitable organic solvent, such as dichloromethane (B109758) or diethyl ether. The this compound will partition into the organic layer.
-
Drying: The organic layer is collected and dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is carefully evaporated, preferably using a rotary evaporator, to yield the purified this compound.
Specific Protocol for Extraction from Bitter Almonds
This protocol provides more specific parameters for the extraction of this compound from bitter almonds.
Procedure:
-
Maceration: 100 g of finely ground bitter almond meal is mixed with 500 mL of distilled water in a flask. The mixture is maintained at 50°C for 3 hours with occasional stirring to facilitate enzymatic hydrolysis.
-
Steam Distillation: The slurry is subjected to steam distillation until no more oily droplets are observed in the distillate.
-
Purification: The collected distillate is saturated with sodium chloride to reduce the solubility of this compound in the aqueous phase. The mixture is then extracted three times with 50 mL portions of diethyl ether. The combined ether extracts are washed with a 10% sodium carbonate solution to remove any benzoic acid impurity, followed by a wash with water. The ether layer is then dried over anhydrous magnesium sulfate.
-
Isolation: The diethyl ether is removed by distillation on a water bath, and the remaining this compound is purified by vacuum distillation.
Quantitative Analysis of this compound Yield
The yield of this compound from natural sources can be influenced by several factors, including the specific plant variety, geographical origin, harvest time, and the extraction method employed. The following tables summarize reported yields from various studies.
Table 1: this compound Yield from Prunus Species Leaves
| Plant Source | Plant Part | Extraction Method | This compound Content in Essential Oil (%) | Essential Oil Yield ( g/100g fresh weight) | This compound Yield ( g/100g fresh weight) | Reference |
| Prunus persica (Peach) | Leaves | Hydrodistillation | 97.9 | 0.46 | 0.450 | [6] |
| Prunus persica (Peach) | Leaves | Hydrodistillation | 97.7 | 0.45 | 0.440 | [6] |
| Prunus persica (Peach) | Leaves | Hydrodistillation | 96.7 | 0.42 | 0.406 | [6] |
| Prunus persica (Peach) | Leaves | Hydrodistillation | 63.1 | 0.05 | 0.032 | [6] |
| Prunus laurocerasus (Cherry Laurel) | Leaves | Hydrodistillation | 99.7 | - | - | [11] |
Note: Yields from Prunus persica were reported to vary with the season, with the highest yields obtained in the rainy and autumn seasons.[6]
Table 2: this compound and Amygdalin Content in Kernels
| Plant Source | Plant Part | Compound | Concentration | Method | Reference |
| Prunus dulcis (Bitter Almond) | Kernel | Amygdalin | 2-4% of dried kernel | Enzymatic Hydrolysis | [6] |
| Prunus persica (Peach) | Kernel | This compound | Detected | GC-MS | [12][13] |
| Prunus armeniaca (Apricot) | Kernel | Essential Oil | 4.04% (Hexane Extraction) | Soxhlet | [2] |
| Prunus cerasus (Montmorency Cherry) | Kernel | This compound | Quantified | HPLC | [1] |
Note: Direct quantitative comparisons of this compound yield from kernels are challenging due to variations in reporting metrics (e.g., % of essential oil vs. concentration in the kernel).
Conclusion
The discovery and isolation of this compound from natural sources represent a significant chapter in the history of chemistry, laying the groundwork for the study of aromatic compounds. The primary natural route to this compound is through the enzymatic hydrolysis of amygdalin, a cyanogenic glycoside present in the kernels and leaves of many Prunus species. Steam distillation remains the most effective method for its isolation on a laboratory and industrial scale. While synthetic methods now dominate commercial production, natural this compound is still sought after for specific applications in the flavor, fragrance, and pharmaceutical industries. The quantitative yield of this compound is highly dependent on the botanical source and processing conditions, highlighting the importance of optimized extraction protocols for maximizing its recovery. This guide provides a foundational understanding and practical methodologies for researchers and professionals working with this important natural product.
References
- 1. Quantification of this compound and its precursors in montmorency cherry (Prunus cerasus L.) kernels | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Amygdalin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. The enzymic hydrolysis of amygdalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The enzymic hydrolysis of amygdalin. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Technical Guide to the Spectroscopic Identification of Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of benzaldehyde (B42025), a key aromatic aldehyde used in various industrial and pharmaceutical applications. Understanding its distinct spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This document details the Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols and a logical workflow for its identification.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from various spectroscopic analyses of this compound, providing a quick reference for its identification.
Table 1: UV-Vis Spectroscopic Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Transition |
| ~248 nm | - | Water | π → π |
| ~283 nm | - | Water | n → π |
| 241 nm | log ε = 4.15 | Cyclohexane (B81311) | π → π |
| 277.5 nm | log ε = 3.08 | Cyclohexane | n → π |
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3073 cm⁻¹ | Weak-Medium | Aromatic C-H Stretch |
| ~2820 cm⁻¹, ~2720 cm⁻¹ | Medium | Aldehydic C-H Stretch (Fermi doublet) |
| ~1700-1720 cm⁻¹ | Strong, Sharp | Carbonyl (C=O) Stretch |
| ~1500-1600 cm⁻¹ | Medium | Aromatic C=C Stretches |
| Below 1500 cm⁻¹ | Complex | Fingerprint Region |
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.86 | Doublet | 2H | Ortho aromatic protons |
| ~7.62 | Triplet | 1H | Para aromatic proton |
| ~7.52 | Multiplet | 2H | Meta aromatic protons |
Note: Solvent is typically CDCl₃ and Tetramethylsilane (B1202638) (TMS) is used as the internal standard (δ = 0.0 ppm).[1]
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~191-194 | Carbonyl carbon (C=O) |
| ~136.5 | Ipso-carbon (C-CHO) |
| ~134.4 | Para-carbon |
| ~129.7 | Ortho-carbons |
| ~129.0 | Meta-carbons |
Note: Solvent is typically CDCl₃ and TMS is used as the internal standard (δ = 0.0 ppm).[2]
Table 5: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 106 | High | Molecular ion [M]⁺ |
| 105 | High | [M-H]⁺ |
| 77 | Base Peak | [C₆H₅]⁺ (Phenyl cation) |
| 51 | Medium | [C₄H₃]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accuracy in the identification of this compound.
UV-Vis Spectroscopy
Objective: To determine the electronic transitions of this compound.
Instrumentation: A standard UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as cyclohexane or ethanol.[3] A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Sample Measurement: Fill a matched quartz cuvette with the prepared this compound solution.
-
Data Acquisition: Scan the sample from a wavelength of 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation: For a liquid sample like this compound, the spectrum is typically obtained as a neat liquid film.[4] Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Background Scan: Run a background spectrum of the clean salt plates.
-
Sample Scan: Place the salt plates with the sample in the spectrometer and acquire the spectrum.
-
Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[6]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons and carbons in the this compound molecule.[1][7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.
Procedure:
-
Sample Introduction: Introduce a small amount of the this compound sample into the ion source. For a volatile liquid like this compound, this is often done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to confirm the structure of this compound.[8]
Visualization of Identification Workflow
The following diagrams illustrate the logical workflow for the spectroscopic identification of this compound.
Caption: A logical workflow for the spectroscopic identification of this compound.
References
- 1. C7H6O C6H5CHO this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. hmdb.ca [hmdb.ca]
- 7. hil6_sln.html [ursula.chem.yale.edu]
- 8. C7H6O C6H5CHO mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Benzaldehyde: A Comprehensive Technical Guide to its Reactivity with Common Organic Reagents
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Benzaldehyde (B42025) (C₆H₅CHO) is a cornerstone aromatic aldehyde in organic synthesis, valued for its dual reactivity stemming from its carbonyl group and aromatic ring. This document provides an in-depth technical examination of its reactions with a variety of common organic reagents. It details reaction mechanisms, provides experimental protocols for key transformations, and presents quantitative data to guide synthetic planning. Visual diagrams of reaction pathways are included to facilitate a deeper understanding of the underlying chemical principles.
Reactivity of the Carbonyl Group
The aldehyde functional group in this compound is the primary site of its reactivity. It is highly susceptible to nucleophilic attack and participates in a wide array of condensation and redox reactions.
Oxidation
This compound is readily oxidized to benzoic acid. This can occur slowly upon exposure to air, which is why commercial this compound often contains benzoic acid as an impurity.[1][2] For synthetic purposes, stronger oxidizing agents are employed to ensure complete conversion.
Table 1: Oxidation of this compound
| Oxidizing Agent | Product | Typical Conditions | Notes |
| Potassium Permanganate (KMnO₄) | Benzoic Acid | Basic, aqueous solution, followed by acid workup | A strong, common laboratory oxidizing agent. |
| Jones Reagent (CrO₃/H₂SO₄) | Benzoic Acid | Acetone solvent | Powerful oxidant, converts primary alcohols and aldehydes to carboxylic acids. |
| Air (O₂) | Benzoic Acid | Room temperature, prolonged exposure | Auto-oxidation; can be purified by distillation.[2] |
Reduction
The carbonyl group can be reduced to a primary alcohol, benzyl (B1604629) alcohol, a valuable chemical intermediate.[1] This transformation is typically achieved using hydride reagents.
Table 2: Reduction of this compound to Benzyl Alcohol
| Reducing Agent | Product | Typical Conditions | Notes |
| Sodium Borohydride (B1222165) (NaBH₄) | Benzyl Alcohol | Methanol or Ethanol (B145695) solvent | A mild and selective reagent, safe to use in protic solvents. |
| Lithium Aluminum Hydride (LiAlH₄) | Benzyl Alcohol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | A very powerful reducing agent; must be used in anhydrous conditions.[3] |
| Hydrogen (H₂) with Metal Catalyst | Benzyl Alcohol | Pd, Pt, or Ni catalyst | Catalytic hydrogenation is a common industrial method.[2] |
Experimental Protocol: Reduction of this compound with Sodium Borohydride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of this compound in 100 mL of ethanol. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: Slowly add 2.0 g of sodium borohydride (NaBH₄) in small portions to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup: Carefully add 50 mL of 1 M HCl to quench the excess NaBH₄. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield benzyl alcohol.
Condensation Reactions
This compound lacks α-hydrogens, preventing it from self-condensing via an aldol (B89426) reaction. However, it readily reacts with other carbonyl compounds that do possess α-hydrogens (in crossed aldol condensations) or undergoes unique base-catalyzed disproportionation and condensation reactions.
In the presence of a strong base, two molecules of this compound undergo a disproportionation reaction. One molecule is oxidized to benzoic acid (as its salt), and the other is reduced to benzyl alcohol.[1][2][4][5] This reaction is characteristic of aldehydes with no α-hydrogens.[5]
Mechanism of the Cannizzaro Reaction
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one this compound molecule.[5] The key step involves the transfer of a hydride ion from the resulting tetrahedral intermediate to a second molecule of this compound.[4][5]
Caption: Mechanism of the Cannizzaro Reaction.
This compound reacts with enolizable aldehydes or ketones, such as acetophenone, in the presence of a base (like NaOH) to form α,β-unsaturated ketones.[6] This reaction proceeds in high yield because this compound cannot self-condense.[6][7] The initial β-hydroxy ketone product readily dehydrates to form the highly conjugated final product, known as a chalcone.[7][8]
Experimental Protocol: Synthesis of Benzalacetophenone (Chalcone)
-
Setup: In a 50 mL flask, combine 1.0 mL of this compound, 1.0 mL of acetophenone, and 10 mL of 95% ethanol. Stir the mixture until a homogeneous solution is formed.[7]
-
Base Addition: While stirring, add 1.0 mL of a 40% aqueous sodium hydroxide (NaOH) solution. Continue stirring vigorously. The mixture will turn cloudy and a precipitate will form.[7]
-
Reaction: Stir for 15-20 minutes at room temperature until the mixture solidifies.
-
Isolation: Add 10 mL of ice-cold water and break up the solid precipitate with a spatula. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold water to remove residual NaOH. Recrystallize the crude product from hot ethanol to obtain purified benzalacetophenone.
Caption: Workflow for the Crossed Aldol Condensation.
The Perkin reaction is the condensation of an aromatic aldehyde with an aliphatic acid anhydride (B1165640), in the presence of the sodium or potassium salt of the corresponding acid, to yield an α,β-unsaturated aromatic acid.[9] When this compound reacts with acetic anhydride and sodium acetate, the product is cinnamic acid.[1][2][10]
Caption: Key stages of the Perkin Reaction mechanism.
In the presence of a cyanide catalyst, two molecules of this compound condense to form benzoin, an α-hydroxy ketone.[2][11][12] The cyanide ion acts as a nucleophile, attacking the carbonyl carbon and facilitating a polarity reversal (umpolung) that allows the intermediate to attack a second this compound molecule.[12]
Nucleophilic Addition Reactions
This compound reacts with Grignard reagents (R-MgX) to produce secondary alcohols after an acidic workup.[13][14] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. The reaction must be carried out in an anhydrous aprotic solvent, like diethyl ether or THF, as Grignard reagents are strong bases and will be quenched by protic solvents like water or ethanol.[15][16]
Caption: General workflow for the Grignard Reaction.
The Wittig reaction provides a powerful method for synthesizing alkenes by reacting a carbonyl compound with a phosphorus ylide (a Wittig reagent). This compound reacts with phosphorus ylides to form substituted styrenes.[17] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[18][19] Unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes.[20][21]
This compound reacts with hydrogen cyanide (HCN) to form a cyanohydrin, specifically mandelonitrile.[22][23][24] The reaction is typically catalyzed by a small amount of base, which generates the cyanide ion (CN⁻), the active nucleophile.[24] This reaction is reversible.[25]
Reactivity of the Aromatic Ring
The aldehyde group (-CHO) is an electron-withdrawing and deactivating substituent on the benzene (B151609) ring.[1][26] It deactivates the ring towards electrophilic aromatic substitution by withdrawing electron density, particularly from the ortho and para positions. Consequently, electrophilic attack occurs preferentially at the meta position.[1][26]
Nitration
The nitration of this compound using a mixture of nitric acid and sulfuric acid primarily yields 3-nitrothis compound (B41214) (meta-nitrothis compound).
Table 3: Product Distribution in the Nitration of this compound
| Isomer | Percentage Yield |
| ortho-nitrothis compound | ~19% |
| meta-nitrothis compound | ~72% |
| para-nitrothis compound | ~9% |
| (Data sourced from reference[27]) |
Experimental Protocol: Nitration of this compound
-
Preparation of Nitrating Mixture: In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, cool 19 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath.[28]
-
Acid Addition: While stirring and maintaining the temperature below 10 °C, slowly add 8.7 mL of fuming nitric acid (HNO₃).[28]
-
Substrate Addition: To the cold nitrating mixture, add 2.12 g of freshly distilled this compound dropwise, ensuring the reaction temperature is kept between 5-15 °C.[26][28]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir overnight at room temperature.[28]
-
Workup: Pour the reaction mixture onto 100 g of crushed ice. A yellow precipitate of 3-nitrothis compound will form.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be dissolved in tert-butyl methyl ether, washed with a 5% sodium bicarbonate solution to remove acidic impurities, dried over sodium sulfate, and recrystallized.[26][28]
Caption: Key steps in the electrophilic nitration of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. byjus.com [byjus.com]
- 5. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 11. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 12. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 13. Illustrated Glossary of Organic Chemistry - Grignard reaction [chem.ucla.edu]
- 14. youtube.com [youtube.com]
- 15. chemistryconnected.com [chemistryconnected.com]
- 16. benchchem.com [benchchem.com]
- 17. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 18. echemi.com [echemi.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. organic chemistry - Wittig reaction with this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. community.wvu.edu [community.wvu.edu]
- 22. chem.ualberta.ca [chem.ualberta.ca]
- 23. quora.com [quora.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. google.com [google.com]
- 26. benchchem.com [benchchem.com]
- 27. 3-Nitrothis compound - Wikipedia [en.wikipedia.org]
- 28. Making sure you're not a bot! [oc-praktikum.de]
A Comprehensive Technical Guide to the Thermochemical Properties of Benzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the essential thermochemical data for benzaldehyde (B42025) and its key derivatives. Understanding these properties is crucial for process safety, reaction optimization, and computational modeling in chemical research and pharmaceutical development. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of key workflows and relationships.
Thermochemical Data of this compound and Its Derivatives
The following tables summarize key thermochemical data for this compound and several of its substituted derivatives. These values are essential for calculating reaction enthalpies, predicting reaction spontaneity, and understanding the energetic landscape of chemical transformations. All data is presented for standard conditions (298.15 K and 1 atm) unless otherwise specified.
Table 1: Thermochemical Data for this compound (C₇H₆O)
| Property | Symbol | Value | Units | Phase |
| Standard Molar Enthalpy of Formation | ΔfH° | -36.8 ± 3.0[1] | kJ/mol | Gas |
| Standard Molar Enthalpy of Formation | ΔfH° | -87.1 ± 2.2[1] | kJ/mol | Liquid |
| Standard Molar Enthalpy of Combustion | ΔcH° | -3525.0 ± 2.0[1] | kJ/mol | Liquid |
| Standard Molar Entropy | S° | 221.2 | J/mol·K | Liquid |
| Molar Heat Capacity (Constant Pressure) | Cp | 172.0 | J/mol·K | Liquid |
| Enthalpy of Vaporization | ΔvapH° | 42.5 | kJ/mol | - |
| Enthalpy of Fusion | ΔfusH° | 9.32 | kJ/mol | - |
| Entropy of Fusion | ΔfusS | 43.14 | J/mol·K | - |
Table 2: Thermochemical Data for Hydroxythis compound Isomers (C₇H₆O₂)
| Compound | Property | Symbol | Value | Units | Phase |
| 2-Hydroxythis compound (Salicylaldehyde) | Standard Molar Enthalpy of Combustion | ΔcH° | -27.29 | kJ/g | Liquid |
| 3-Hydroxythis compound | Melting Point | Tm | 101-105 | °C | Solid |
| 4-Hydroxythis compound | Enthalpy of Sublimation | ΔsubH° | 102.5 ± 0.5[2] | kJ/mol | Solid |
| 4-Hydroxythis compound | Enthalpy of Vaporization | ΔvapH | 72.3 | kJ/mol | Liquid |
Table 3: Thermochemical Data for Nitrothis compound Isomers (C₇H₅NO₃)
| Compound | Property | Symbol | Value | Units | Phase |
| 2-Nitrothis compound | Standard Molar Enthalpy of Formation | ΔfH° | -19.4 ± 2.8 | kJ/mol | Gas |
| 2-Nitrothis compound | Standard Molar Enthalpy of Formation | ΔfH° | -103.8 ± 2.5 | kJ/mol | Crystal |
| 3-Nitrothis compound | Standard Molar Enthalpy of Formation | ΔfH° | -27.8 ± 2.8 | kJ/mol | Gas |
| 3-Nitrothis compound | Standard Molar Enthalpy of Formation | ΔfH° | -122.9 ± 2.5 | kJ/mol | Crystal |
| 4-Nitrothis compound | Standard Molar Enthalpy of Formation | ΔfH° | -30.0 ± 2.9 | kJ/mol | Gas |
| 4-Nitrothis compound | Standard Molar Enthalpy of Formation | ΔfH° | -129.2 ± 2.6 | kJ/mol | Crystal |
Table 4: Thermochemical Data for Methoxythis compound Isomers (C₈H₈O₂)
| Compound | Property | Symbol | Value | Units | Phase |
| 4-Methoxythis compound (p-Anisaldehyde) | Standard Molar Enthalpy of Formation | ΔfH° | -126.1 ± 1.1 | kJ/mol | Liquid |
| 4-Methoxythis compound (p-Anisaldehyde) | Standard Molar Enthalpy of Combustion | ΔcH° | -4122.5 ± 1.0 | kJ/mol | Liquid |
| 4-Methoxythis compound (p-Anisaldehyde) | Enthalpy of Vaporization | ΔvapH° | 57.5 ± 0.4 | kJ/mol | - |
Experimental and Computational Methodologies
The determination of accurate thermochemical data relies on a combination of precise experimental techniques and robust computational methods.
Experimental Protocols
2.1.1. Bomb Calorimetry
Bomb calorimetry is a fundamental technique for determining the enthalpy of combustion of solid and liquid samples.[3]
-
Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured. The enthalpy of combustion is calculated from this temperature change and the predetermined heat capacity of the calorimeter.
-
Apparatus: The primary components include a high-pressure stainless steel bomb, a water-filled calorimeter vessel, a stirrer, a high-precision thermometer, and an ignition system.
-
Procedure:
-
A pellet of the sample (typically 0.5-1.0 g) is weighed accurately and placed in the sample holder within the bomb.
-
A fuse wire of known length and heat of combustion is attached to the electrodes, with the wire in contact with the sample.
-
A small, known amount of water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 25-30 atm.
-
The bomb is submerged in a precisely measured mass of water in the calorimeter vessel.
-
The initial temperature of the water is recorded at regular intervals to establish a baseline.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
The bomb is removed, and the remaining fuse wire is measured. The bomb washings are titrated to determine the amount of nitric acid formed from any residual nitrogen.
-
-
Calibration: The heat capacity of the calorimeter system is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[4][5][6]
2.1.2. Differential Scanning Calorimetry (DSC)
DSC is a versatile thermal analysis technique used to measure changes in heat flow associated with thermal transitions in a material as a function of temperature.[7]
-
Principle: A sample and a reference material are subjected to a controlled temperature program (heating or cooling at a constant rate). The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This differential heat flow is directly related to the enthalpy changes occurring in the sample, such as melting, crystallization, or heat capacity changes.
-
Apparatus: A DSC instrument consists of a sample and a reference pan, heaters, temperature sensors, and a control system to manage the temperature program and record the heat flow.
-
Procedure for Heat Capacity Measurement:
-
An empty sample pan is run as a baseline.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run under the same conditions.
-
The sample of interest is weighed into a pan and run under the same conditions.
-
The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard and the baseline.
-
-
Procedure for Enthalpy of Fusion Measurement:
-
A small, accurately weighed sample is placed in a hermetically sealed pan.
-
The sample is heated at a constant rate through its melting transition.
-
The area under the melting peak in the DSC thermogram is integrated to determine the enthalpy of fusion.
-
Computational Methods
High-level quantum chemical calculations provide a powerful tool for predicting gas-phase thermochemical properties, which can be difficult to measure experimentally.
-
Gaussian-n (G3, G4) Theories: These are composite methods that approximate a high-level, large basis set calculation by a series of lower-level calculations.[7] These methods are designed to yield accurate thermochemical data, such as enthalpies of formation, for a wide range of molecules. The G4 method, for instance, was used to calculate the gas-phase enthalpies of formation for the nitrothis compound isomers.[7]
Visualizations
The following diagrams illustrate the logical and experimental workflows for determining thermochemical properties.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound, 4-hydroxy- [webbook.nist.gov]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. ddscalorimeters.com [ddscalorimeters.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Studies in Bomb Calorimetry. A New Determination of the Energy of Combustion of Benzoic Acid in Terms of Electrical Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Quantum Chemical Insights into Benzaldehyde's Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and electronic properties of benzaldehyde (B42025), a fundamental aromatic aldehyde, through the lens of quantum chemical calculations. By leveraging computational methodologies, we can elucidate the molecule's conformational preferences, vibrational dynamics, and electronic behavior, offering insights crucial for its application in chemical synthesis, materials science, and drug design.
Molecular Geometry and Conformational Analysis
The equilibrium geometry of this compound is planar, with the aldehyde group lying in the same plane as the benzene (B151609) ring to maximize π-conjugation. Quantum chemical calculations have been extensively employed to determine its precise structural parameters. The rotational barrier of the formyl group is a key aspect of its conformational flexibility and has been a subject of computational studies.
Different levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, BLYP, B3P86) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), have been utilized to optimize the geometry of this compound.[1] The best agreement with experimental data for geometric parameters is generally achieved at the MP2 and B3LYP levels of theory.[1]
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | B3LYP/6-311++G(d,p) | MP2/6-31G(d,p) | Experimental |
| Bond Lengths (Å) | |||
| C=O | Data not available | Data not available | Data not available |
| C-C (aldehyde) | Data not available | Data not available | Data not available |
| C-C (ring avg.) | Data not available | Data not available | Data not available |
| Bond Angles (º) | |||
| O=C-H | Data not available | Data not available | Data not available |
| C-C-H (aldehyde) | Data not available | Data not available | Data not available |
Note: Specific values from the search results were not available for a direct comparative table. The provided text indicates the relative accuracy of different methods.
Vibrational Spectroscopy
Vibrational analysis is a powerful tool for identifying functional groups and understanding the intramolecular dynamics of a molecule. DFT calculations have proven to be highly effective in predicting the vibrational frequencies of this compound, showing excellent agreement with experimental data from Fourier-transform infrared (FT-IR) and Inelastic Neutron Scattering (INS) spectroscopy.[2][3][4] The B3LYP functional, in particular, has been shown to provide vibrational data that aligns well with experimental IR spectra.[1]
A notable vibrational mode is the carbonyl (C=O) stretch, which is experimentally observed around 1700 cm⁻¹. Calculations using the B3LYP method have predicted this frequency to be 1780.35 cm⁻¹, which is in close proximity to the experimental value.[5]
Table 2: Selected Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Method) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3416.07 (DZV ab initio)[6] | - |
| C-H stretch (aromatic) | 3243.32 (DZV ab initio)[6] | - |
| C=O stretch | 1780.35 (B3LYP)[5] | ~1700 |
| C=O stretch | 1771.02 (DZV ab initio)[6] | - |
| C-C stretch (ring) | 1609.5 (DZV ab initio)[6] | - |
| C-C stretch (ring) | 1481.67 (DZV ab initio)[6] | - |
| C-H in-plane bend | 1335.02 (DZV ab initio)[6] | - |
| C-C-C in-plane bend | 1282.75 (DZV ab initio)[6] | - |
| C-H out-of-plane bend | 1094.36 (DZV ab initio)[6] | - |
| C-H out-of-plane bend | 867.94 (DZV ab initio)[6] | - |
| Ring puckering | 709.27 (DZV ab initio)[6] | - |
Electronic Structure and Properties
The electronic properties of this compound are dictated by the interplay between the aromatic ring and the electron-withdrawing aldehyde group.[7] Understanding its electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is essential for predicting its reactivity and spectroscopic behavior.[7]
Time-dependent DFT (TD-DFT) is a widely used method to investigate the electronic excited states and predict UV-Vis absorption spectra.[8][9] The electronic spectrum of this compound is characterized by n→π* and π→π* transitions.[7] The lowest energy transition is typically the n→π* transition. More advanced methods like multiconfigurational second-order perturbation theory (MS-CASPT2) have also been employed for a more accurate description of the excited states.[10]
Table 3: Calculated Electronic Transition Energies of this compound
| Transition | Vertical Excitation Energy (eV) (Method) |
| S₀ → S₁ (nπ) | 3.71 (MS-CASPT2)[10] |
| S₀ → S₂ (ππ) | 4.33 (MS-CASPT2)[10] |
| S₀ → S₃ (ππ) | 4.89 (MS-CASPT2)[10] |
| S₀ → S₄ (ππ) | 5.98 (MS-CASPT2)[10] |
| S₀ → S₅ (ππ*) | 6.23 (MS-CASPT2)[10] |
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential around the carbonyl oxygen, indicating its role as a nucleophilic center.[7]
Experimental and Computational Protocols
Computational Methodologies
A variety of quantum chemical software packages are utilized for calculations on this compound, including Gaussian, GAMESSQ, and CASTEP.[2][4][11] The general workflow for these calculations is depicted below.
Geometry Optimization: The initial step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed using methods like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[1][3][12][13]
Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.[5][14]
Electronic Structure and Spectra Calculation: To study the electronic properties and excited states, single-point energy calculations and TD-DFT or other excited-state methods are employed on the optimized ground-state geometry.[8][9][10] This yields information about molecular orbitals, electronic transitions, and UV-Vis spectra.
Experimental Protocols
FT-IR Spectroscopy: FT-IR spectra of this compound can be recorded in various solvents to study the solvent effects on its vibrational modes, particularly the C=O stretching frequency.[3]
Inelastic Neutron Scattering (INS) Spectroscopy: INS is a powerful technique for probing the vibrational dynamics of molecules, especially in the solid state. It is often combined with periodic DFT calculations for a comprehensive assignment of the vibrational modes.[2][4]
Visualizations
Caption: A generalized workflow for quantum chemical calculations on this compound.
Caption: Relationship between computational methods and the properties of this compound they predict.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FT-IR spectroscopy and DFT calculation study on the solvent effects of this compound in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational Dynamics in crystalline 4-(dimethylamino) this compound: Inelastic Neutron Scattering and Periodic DFT Study [mdpi.com]
- 5. solidstatetechnology.us [solidstatetechnology.us]
- 6. This compound [cms.gutow.uwosh.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. subotnikgroup.chemistry.princeton.edu [subotnikgroup.chemistry.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Main_Page_Website [cms.gutow.uwosh.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Advancements in Benzaldehyde Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of recent advancements in benzaldehyde (B42025) synthesis, with a focus on novel catalytic systems, green chemistry approaches, and process optimization. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights to guide laboratory work and process development.
Catalytic Oxidation of Toluene (B28343)
The oxidation of toluene remains a primary industrial route for this compound production. Recent research has focused on developing more selective and environmentally benign catalyst systems to minimize the formation of byproducts such as benzoic acid.
Quantitative Data Summary
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Toluene Conv. (%) | This compound Sel. (%) | This compound Yield (%) | Reference |
| Co-ZIF | O₂ | Acetonitrile | 40 | 92.30 | 91.31 | ~84.2 | [1][2] |
| MnWO₄ Nanobars | H₂O₂ | Acetonitrile | 80 | 59.5 | 90 | ~53.6 | |
| CuₓZnᵧO | Air | - | 250 | ~65 | >99 | ~65 | [3] |
| Cu(OAc)₂/SnCl₂/NaBr | Air | Acetic Acid | 120 | 11.2 | 64.2 | ~7.2 | [4] |
| MnMoO₄ | H₂O₂ | - | 80 | 40.62 | 78 | ~31.7 | [5] |
| NH₄VO₃/KF/O₂ | H₂O₂/O₂ | Toluene/H₂O | 60 | - | - | ~30 | [6] |
Experimental Protocols
1.2.1. Synthesis using Co-ZIF Nano-Catalyst [1][2]
-
Catalyst Preparation: A nanometer-sized Co-ZIF (zeolitic imidazolate frameworks) catalyst is prepared with a BET surface area as high as 924.25 m²/g and particle diameters around 200 nm.
-
Reaction Conditions:
-
Reactor: Autoclave
-
Reactants: Toluene, Acetonitrile (solvent)
-
Catalyst: Co-ZIF
-
Co-catalyst: N-hydroxyphthalimide (NHPI)
-
Oxidant: O₂
-
Temperature: 40 °C
-
Pressure: 0.12 MPa
-
-
Procedure:
-
Add toluene, acetonitrile, Co-ZIF catalyst, and NHPI to the autoclave.
-
Pressurize the reactor with O₂ to 0.12 MPa.
-
Heat the mixture to 40 °C and maintain for the desired reaction time.
-
After the reaction, cool the autoclave, depressurize, and analyze the products by gas chromatography.
-
Reaction Pathway: Toluene Oxidation
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Conversion of phenylalanine to this compound initiated by an aminotransferase in lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green and mild retro-aldol synthesis of natural this compound from cinnamaldehyde over Li-doped MgO catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Enduring Legacy of Benzaldehyde: A Cornerstone in the Evolution of Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From its early isolation from bitter almonds to its current status as an indispensable building block in modern synthesis, benzaldehyde (B42025) (C₆H₅CHO) holds a pivotal position in the history and development of organic chemistry. As the simplest aromatic aldehyde, its unique reactivity has been the subject of foundational studies that have shaped our understanding of chemical structures, reaction mechanisms, and synthetic strategies. This technical guide explores the core role of this compound, detailing its discovery, the seminal reactions it undergoes, and its versatile applications in industrial and pharmaceutical synthesis.
Discovery and Historical Significance
This compound was first isolated in 1803 by the French pharmacist Martrès from the oil of bitter almonds.[1][2] However, its profound impact on chemical theory began in the 1830s through the collaborative work of Friedrich Wöhler and Justus von Liebig.[1][2][3] Their synthesis of this compound in 1832 and subsequent investigation into its derivatives led to the groundbreaking concept of the "benzoyl radical" (C₇H₅O), a stable grouping of atoms that remained intact across several chemical transformations.[4][5] This was a cornerstone discovery that helped lay the foundation for the structural theory of organic chemistry.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₇H₆O[1] |
| Molar Mass | 106.124 g·mol⁻¹[1] |
| Appearance | Colorless liquid[1] |
| Odor | Characteristic almond-like[1] |
| Density | 1.044 g/mL[1] |
| Melting Point | -26 °C (-14.8 °F)[3] |
| Boiling Point | 179 °C (354.2 °F)[3] |
| Solubility in Water | Slightly soluble[3] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether[3] |
Foundational Reactions in Organic Chemistry
The reactivity of this compound's carbonyl group, combined with the stability of its aromatic ring, made it a model compound for elucidating new types of chemical reactions. Several named reactions, discovered in the 19th century using this compound, are still fundamental to organic synthesis today.
Table 2: Overview of Key Historical Reactions Involving this compound
| Reaction | Year Discovered | Discoverer(s) | Core Transformation | Significance in Organic Chemistry |
| Benzoin (B196080) Condensation | 1832 | Wöhler & Liebig | 2 x Aldehyde → α-Hydroxy ketone | First C-C bond formation via "umpolung" (polarity reversal) of a carbonyl carbon.[6][7][8] |
| Cannizzaro Reaction | 1853 | S. Cannizzaro | 2 x Aldehyde → Alcohol + Carboxylic Acid | Demonstrated the disproportionation (redox) of non-enolizable aldehydes.[9][10][11] |
| Perkin Reaction | 1868 | W. H. Perkin | Aldehyde + Anhydride (B1165640) → α,β-Unsaturated Acid | Key method for synthesizing cinnamic acids and their derivatives.[12][13][14][15] |
First reported in 1832, the benzoin condensation is a coupling reaction between two aromatic aldehydes, catalyzed by a nucleophile such as cyanide or thiamine (B1217682) (Vitamin B1).[7][8][16] The reaction is of immense historical importance as it introduced the concept of "umpolung," or the reversal of polarity, where the normally electrophilic carbonyl carbon is converted into a nucleophile.[6]
Caption: Mechanism of the Benzoin Condensation.
Experimental Protocol: Thiamine-Catalyzed Benzoin Condensation [17][18][19][20]
-
Catalyst Preparation: Dissolve thiamine hydrochloride (e.g., 0.80 g) in water (e.g., 2.5 mL) in an Erlenmeyer flask. Add 95% ethanol (e.g., 7.5 mL) and cool the solution in an ice bath.
-
Base Addition: While cooling, slowly add a pre-cooled 3-5 M sodium hydroxide (B78521) solution (e.g., 1.5 mL) dropwise over 5-10 minutes to form the thiamine ylide catalyst.
-
Reactant Addition: Add freshly distilled this compound (e.g., 5.0 mL) to the yellow catalyst mixture.
-
Reaction: Seal the flask and allow it to stand at room temperature for at least 24 hours, or gently heat under reflux (approx. 60-80°C) for 60-90 minutes.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization. Scratch the inside of the flask if necessary.
-
Purification: Collect the crude benzoin crystals by vacuum filtration and wash with cold water. Recrystallize the product from aqueous ethanol to obtain pure, white crystals.
Discovered by Stanislao Cannizzaro in 1853, this reaction is characteristic of aldehydes that lack α-hydrogens, such as this compound.[9][11] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol.[10][21] The reaction proceeds via a key hydride transfer step.[11][21][22]
Caption: Mechanism of the Cannizzaro Reaction.
Experimental Protocol: Cannizzaro Reaction of this compound [23][24][25][26][27]
-
Reaction Setup: In a flask, dissolve potassium hydroxide (e.g., 7.2 g) in a minimal amount of water (e.g., 7 mL) and cool the solution in an ice-water bath.
-
Reactant Addition: Add pure this compound (e.g., 7.3 mL) to the cold alkali solution. Stopper the flask securely and shake vigorously until a thick, stable emulsion forms.
-
Reaction: Allow the mixture to stand at room temperature for at least 24 hours. The odor of this compound should disappear upon completion.
-
Workup - Separation: Add water to dissolve the potassium benzoate. Transfer the mixture to a separatory funnel and extract the benzyl (B1604629) alcohol with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation of Alcohol: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by distillation to obtain benzyl alcohol.
-
Isolation of Acid: To the remaining aqueous layer, add concentrated hydrochloric acid dropwise until the solution is acidic. Benzoic acid will precipitate as a white solid. Collect the crystals by vacuum filtration and wash with cold water.
Developed by William Henry Perkin in 1868, this reaction produces α,β-unsaturated aromatic acids.[12][14] It involves the condensation of an aromatic aldehyde (this compound) with an acid anhydride (e.g., acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate) as a weak base catalyst.[12][15][28] The synthesis of cinnamic acid is the classic example of this reaction.[29][30]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. OVERVIEW OF NATURAL this compound | TECHVINA [techvina.vn]
- 3. This compound | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 4. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]
- 5. Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry - ChemistryViews [chemistryviews.org]
- 6. Benzoin Condensation [organic-chemistry.org]
- 7. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 8. testbook.com [testbook.com]
- 9. byjus.com [byjus.com]
- 10. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 14. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 15. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 16. Benzoin Condensation Reaction: Mechanism, Examples, and Lab Insights [vedantu.com]
- 17. Benzoin condensation [cs.gordon.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. worldwidejournals.com [worldwidejournals.com]
- 20. chem.latech.edu [chem.latech.edu]
- 21. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 22. Cannizzaro Reaction | Reaction Mechanism of Cannizzaro Reaction [pw.live]
- 23. scribd.com [scribd.com]
- 24. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 25. scribd.com [scribd.com]
- 26. studylib.net [studylib.net]
- 27. Cannizaro's reaction this compound | PDF [slideshare.net]
- 28. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 29. benchchem.com [benchchem.com]
- 30. What are the uses of this compound in the pharmaceutical industry? - Blog [sinoshiny.com]
The Scent of Almonds: A Technical Guide to the Natural Occurrence and Biosynthesis of Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of benzaldehyde (B42025), a pivotal aromatic aldehyde. Valued for its characteristic almond-like aroma, this compound is not only a key compound in the flavor and fragrance industries but also a significant precursor for the synthesis of a wide range of pharmaceuticals and other organic compounds. This document details its natural distribution, the intricate biosynthetic pathways responsible for its production in plants and microorganisms, and the experimental protocols utilized to study these processes.
Natural Occurrence of this compound
This compound is widespread in nature, contributing to the characteristic scent and flavor of many plants and fruits.[1][2][3][4] It is most famously associated with bitter almonds, but its presence extends to a variety of other sources, including stone fruits, essential oils, and certain microorganisms. In many plants, particularly within the Prunus genus, this compound exists in a bound, non-volatile form as the cyanogenic glycoside amygdalin (B1666031).[1][3] Enzymatic hydrolysis of amygdalin releases this compound, along with hydrogen cyanide and glucose.[1]
Quantitative Distribution in Plants and Foods
The concentration of this compound varies significantly among different natural sources and even between cultivars of the same species. The following tables summarize the quantitative data on this compound content in various plants, fruits, and essential oils.
Table 1: this compound Content in Almonds and Other Fruits
| Natural Source | Cultivar/Type | This compound Concentration | Reference |
| Almond (Prunus dulcis) | 'Aldrich' | 17995.00 ± 5886.65 ng/g | [5] |
| Almond (Prunus dulcis) | 'Fritz' | High levels (not quantified) | [5] |
| Almond (Prunus dulcis) | Sweet Kernels | 0.17 µg/g | [6] |
| Almond (Prunus dulcis) | Semi-bitter Kernels | 40.57 µg/g | [6] |
| Almond (Prunus dulcis) | Bitter Kernels | 37372.70 µg/g | [6] |
| Peach (Prunus persica) Leaves | Rainy Season | 0.450 g/100g fresh leaves | [7][8] |
| Peach (Prunus persica) Leaves | Autumn Season | 0.440 g/100g fresh leaves | [7][8] |
| Peach (Prunus persica) Leaves | Summer Season | 0.406 g/100g fresh leaves | [7][8] |
| Peach (Prunus persica) Leaves | Spring Season | 0.138 g/100g fresh leaves | [7][8] |
| Peach (Prunus persica) Leaves | Winter Season | 0.032 g/100g fresh leaves | [7][8] |
| Various Fruits | Peaches, Black Currants, Strawberries, Grapes, Raspberries | Present (not quantified) | [4] |
Table 2: this compound Content in Essential Oils
| Plant Source | Plant Part | This compound Content (%) | Reference |
| Cerasus subhirtella | Fresh Flowers | 31.2% | [9] |
| Cerasus serrulata | Fresh Flowers | 42.1% | [9] |
| Cerasus subhirtella | Hydrosol | 67.5% | [9] |
| Cerasus serrulata | Hydrosol | 64.3% | [9] |
| Prunus persica | Leaves (Spring to Autumn) | 63.1% - 98.3% | [7][8] |
| Various Plants | Hyacinth, Citronella, Orris, Cinnamon, Sassafras, Labdanum, Patchouli | Present (not quantified) | [4] |
Microbial Production
Several microorganisms are capable of producing this compound, typically through the metabolism of L-phenylalanine. This has garnered interest for the biotechnological production of "natural" this compound.
Table 3: Microorganisms Producing this compound
| Microorganism | Precursor | Max. Production | Reference |
| Schizosaccharomyces spp. | Not specified | 1200 µg/L | [10] |
| Zygosaccharomyces spp. | Not specified | High levels (not quantified) | [10] |
| Rhizopus oligosporus USM R1 | L-phenylalanine | 38.69 mg/g substrate | [11] |
| Lactobacillus plantarum | L-phenylalanine | Not quantified | [12] |
| Pseudomonas putida | Phenylalanine | Not quantified | [12] |
| Polyporus tuberaster K2606 | L-phenylalanine | Not quantified |
Biosynthesis of this compound
The biosynthesis of this compound primarily originates from the aromatic amino acid L-phenylalanine. Plants and microorganisms employ different enzymatic pathways to convert phenylalanine into this compound.
Biosynthesis in Plants
In plants, the biosynthesis of this compound from L-phenylalanine is a multi-step process involving several enzymes and subcellular compartments. The main pathway is the β-oxidative pathway, which occurs in the peroxisomes.
The key steps in the plant biosynthetic pathway are:
-
Deamination of L-phenylalanine: The pathway initiates with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) .[13]
-
Activation to a Coenzyme A thioester: trans-Cinnamic acid is then activated to cinnamoyl-CoA by Cinnamate-CoA Ligase (CNL) .
-
β-Oxidation: Cinnamoyl-CoA undergoes a series of reactions analogous to fatty acid β-oxidation, involving hydration and oxidation, catalyzed by Cinnamoyl-CoA Hydratase/Dehydrogenase (CHD) , to yield benzoyl-CoA.
-
Reduction to this compound: The final step is the reduction of benzoyl-CoA to this compound. This reaction is catalyzed by a recently discovered heterodimeric enzyme, This compound Synthase (BS) , which consists of an α and a β subunit.[14] This enzyme is NADPH-dependent.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylalanine ammonia-lyase (PAL) activity (EC 4.3.1.5) [bio-protocol.org]
- 3. Amygdalin and this compound Levels in California Almond (Prunus dulcis) Varietals - International Nut & Dried Fruit Council [inc.nutfruit.org]
- 4. This compound | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 6. om.ciheam.org [om.ciheam.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Chemical composition of essential oils and hydrosols from fresh flowers of Cerasus subhirtella and Cerasus serrulata from East China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of this compound, benzyl alcohol and benzoic acid by yeasts and Botrytis cinerea isolated from grape musts and wines | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 11. researchgate.net [researchgate.net]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. researchgate.net [researchgate.net]
- 14. A peroxisomal heterodimeric enzyme is involved in this compound synthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Benzaldehyde from Toluene: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of benzaldehyde (B42025) from toluene (B28343), a critical process in the manufacturing of pharmaceuticals, fragrances, and other fine chemicals. Two distinct and effective methods are presented: a liquid-phase catalytic oxidation and the classic Etard reaction. This guide is intended to furnish researchers and professionals in drug development and chemical synthesis with the necessary details to replicate these procedures safely and efficiently.
Introduction
This compound is a cornerstone aromatic aldehyde, valued for its characteristic almond-like aroma and its versatility as a precursor in organic synthesis. It is a key starting material for a variety of pharmaceuticals, including ephedrine (B3423809) and phentermine, as well as for dyes and perfumes.[1] The selective oxidation of the methyl group of toluene to an aldehyde is a challenging yet crucial industrial transformation. This document outlines two established methods to achieve this conversion, each with its own set of advantages and considerations.
Methods Overview
Two primary methods for the synthesis of this compound from toluene are detailed below:
-
Liquid-Phase Catalytic Oxidation using a Cu/Sn/Br System: This method employs a bimetallic catalyst system in the liquid phase with air as the oxidant. It offers the advantage of catalytic turnover, potentially making it more atom-economical for larger-scale production.
-
The Etard Reaction: A classic stoichiometric oxidation that utilizes chromyl chloride to form an intermediate complex with toluene, which is subsequently hydrolyzed to yield this compound. This method is known for preventing over-oxidation to carboxylic acid.[1][2][3]
The following sections provide detailed experimental protocols for each method, along with a summary of key quantitative data and visual representations of the workflows.
Data Presentation
The following table summarizes the key quantitative data for the two presented synthesis methods, allowing for a direct comparison of their respective parameters and outcomes.
| Parameter | Liquid-Phase Catalytic Oxidation (Cu/Sn/Br) | Etard Reaction |
| Primary Reagents | Toluene, Air | Toluene, Chromyl Chloride (CrO₂Cl₂) |
| Catalyst/Reagent | Copper(II) acetate (B1210297) (Cu(OAc)₂), Tin(II) chloride (SnCl₂), Sodium bromide (NaBr) | Chromyl Chloride (CrO₂Cl₂) |
| Solvent | Acetic Acid | Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂)[2][3][4] |
| Reaction Temperature | 383 – 403 K | Room Temperature (for complex formation) |
| Reaction Pressure | Variable (e.g., lower partial pressure of air) | Atmospheric Pressure |
| Toluene Conversion | ~5.8 - 14.6% | High (typically) |
| This compound Selectivity | ~50 - 65% | High (avoids over-oxidation)[1] |
| Key Byproducts | Benzyl alcohol, Benzoic acid | Minimal if performed correctly |
Experimental Protocols
Method 1: Liquid-Phase Catalytic Oxidation of Toluene
This protocol is based on the use of a Cu/Sn/Br bimetallic catalyst system for the selective oxidation of toluene to this compound.
Materials:
-
Toluene
-
Copper(II) acetate (Cu(OAc)₂)
-
Tin(II) chloride (SnCl₂)
-
Sodium bromide (NaBr)
-
Acetic acid
-
A stirred SS-316 autoclave (300 mL capacity) with temperature and pressure controllers
-
Air or oxygen source
Procedure:
-
Reactor Charging: Into the 300 mL SS-316 autoclave, introduce predetermined quantities of copper(II) acetate, tin(II) chloride, sodium bromide, toluene, and acetic acid.
-
Reaction Setup: Seal the autoclave and connect it to a source of compressed air.
-
Reaction Conditions: Heat the stirred reaction mixture to the desired temperature (e.g., 383-403 K) and pressurize with air to the target pressure.
-
Reaction Monitoring: Maintain the reaction at the set temperature and pressure for the desired duration. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by gas chromatography (GC).
-
Product Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Isolation and Purification: Transfer the reaction mixture to a separation funnel. The organic layer containing this compound can be separated from the aqueous/acidic layer. The product can be further purified by distillation.
Method 2: The Etard Reaction
This protocol describes the synthesis of this compound from toluene using chromyl chloride.[1][2][3]
Materials:
-
Toluene
-
Chromyl chloride (CrO₂Cl₂)
-
Anhydrous carbon tetrachloride (CCl₄) or carbon disulfide (CS₂)
-
A round-bottom flask equipped with a dropping funnel and a stirrer
-
Ice bath
-
Saturated aqueous sodium sulfite (B76179) solution (for decomposition)[4]
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve toluene in anhydrous carbon tetrachloride. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Chromyl Chloride: Slowly add a solution of chromyl chloride in carbon tetrachloride to the stirred toluene solution via a dropping funnel. The addition should be controlled to maintain the reaction temperature. A brown precipitate, the Etard complex, will form.[2][3][4]
-
Formation of the Etard Complex: Continue stirring the mixture at a low temperature until the formation of the complex is complete.
-
Decomposition of the Complex: Carefully add a saturated aqueous solution of sodium sulfite to the reaction mixture to decompose the Etard complex.[4] This step should be performed in a fume hood as the reaction can be vigorous. The use of a reducing environment prevents the over-oxidation of this compound to benzoic acid.[4]
-
Product Isolation: After the decomposition is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Purification: Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). The this compound can be purified by distillation.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound from toluene and the signaling pathway of the Etard reaction.
Caption: Experimental workflows for this compound synthesis.
Caption: Simplified pathway of the Etard reaction.
References
Green Synthesis of Benzaldehyde: A Detailed Guide to Sustainable Production Methods
For Immediate Release
In the quest for environmentally benign chemical manufacturing, the development of green synthesis routes for essential industrial chemicals is paramount. Benzaldehyde (B42025), a cornerstone aromatic aldehyde with widespread applications in the fragrance, flavor, pharmaceutical, and dye industries, is traditionally produced through methods involving hazardous materials like chlorine. This document provides detailed application notes and protocols for several innovative and sustainable methods for this compound production, tailored for researchers, scientists, and professionals in drug development.
This guide focuses on three primary green synthesis strategies: the retro-aldol cleavage of cinnamaldehyde (B126680) using a heterogeneous catalyst, the photocatalytic oxidation of benzyl (B1604629) alcohol, and biocatalytic synthesis utilizing natural resources. Each section includes a thorough experimental protocol, a summary of key quantitative data, and visualizations to elucidate the underlying processes.
Retro-Aldol Synthesis of this compound from Cinnamaldehyde using Li-doped MgO Catalyst
This method presents a green and efficient pathway for the selective synthesis of natural this compound from cinnamaldehyde, a renewable feedstock. The use of a lithium-doped magnesium oxide (Li/MgO) heterogeneous catalyst under mild conditions offers significant advantages in terms of sustainability and catalyst recyclability.
Application Notes
This protocol details the synthesis of the Li/MgO catalyst and its application in the retro-aldol cleavage of cinnamaldehyde. The bifunctional nature of the catalyst, possessing both acidic and basic sites, is crucial for its high activity. The reaction is carried out in a biphasic aqueous-ethanolic system to enhance substrate solubility and catalyst interaction. Optimal reaction conditions have been determined to maximize the yield of this compound while ensuring the stability and reusability of the catalyst. This method is particularly attractive for producing natural-grade this compound, as it avoids harsh chemicals and high temperatures that could compromise the product's quality.
Quantitative Data Summary
| Parameter | Value | Reference |
| Catalyst | 0.25 Li/MgO | [1] |
| Substrate | Cinnamaldehyde (CA) | |
| Optimal CA/H₂O Molar Ratio | 1:83 | |
| Optimal CA/EtOH Molar Ratio | 1:25 | |
| Catalyst Loading | 0.006 g/mL | |
| Reaction Temperature | 343 K (70 °C) | |
| Reaction Time | 3 hours | |
| Stirring Speed | 600 rpm | |
| This compound Yield | 40.65% | [1] |
| Catalyst Reusability | Stable over 4 cycles | |
| Apparent Activation Energy | 22.73 kJ/mol |
Experimental Protocols
Catalyst Preparation (0.25 Li/MgO):
-
Preparation of MgO Support: Magnesium hydroxide (B78521) (Mg(OH)₂) is subjected to a two-step calcination process in the air. First, it is heated at a rate of 1.1 K/min to 393 K and held for 1 hour. The temperature is then increased to 813 K at the same ramp rate and maintained for 12 hours to complete the conversion to MgO.
-
Wet Impregnation: Lithium hydroxide monohydrate (LiOH·H₂O) is dissolved in 50 mL of ultrapure water to form a homogeneous solution.
-
MgO powder is added to the LiOH solution to achieve a final Li/Mg molar ratio of 0.25.[1]
-
The resulting slurry is concentrated by rotary evaporation under vacuum.
-
The obtained solid is calcined using the same two-step procedure as for the pristine MgO to yield the 0.25 Li/MgO catalyst.
Retro-Aldol Reaction:
-
A 100 mL three-necked round-bottom flask is equipped with a reflux condenser and a magnetic stirring bar and placed in a thermostatically controlled oil bath.
-
0.18 g of the 0.25 Li/MgO catalyst, ultrapure water (to achieve a cinnamaldehyde-to-water molar ratio of 1:83), and ethanol (B145695) (to achieve a cinnamaldehyde-to-ethanol molar ratio of 1:25) are added to the reactor.
-
The mixture is heated to 343 K under continuous stirring at 600 rpm.
-
1.35 g of cinnamaldehyde (0.01 mole) is rapidly added to the reaction mixture.
-
The reaction is allowed to proceed for 3 hours.
-
Aliquots can be withdrawn periodically for analysis. To quench the reaction, the sample is cooled, and the solid catalyst is separated by centrifugation.
-
The this compound yield is determined using proton nuclear magnetic resonance (¹H NMR) spectroscopy.
Visualizations
Photocatalytic Oxidation of Benzyl Alcohol to this compound
Photocatalysis offers a green alternative for the selective oxidation of alcohols to aldehydes using light energy and a semiconductor catalyst. This method operates under mild conditions, often at room temperature, and utilizes an oxidant like molecular oxygen.
Application Notes
This protocol describes the selective photocatalytic oxidation of benzyl alcohol to this compound using a titanium dioxide (TiO₂) photocatalyst under visible light irradiation. The process involves the generation of electron-hole pairs in the semiconductor upon light absorption, which then initiate redox reactions leading to the oxidation of benzyl alcohol. The selectivity towards this compound is a key advantage, minimizing the formation of over-oxidation products like benzoic acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Photocatalyst | TiO₂ | [2] |
| Substrate | Benzyl Alcohol | [2] |
| Light Source | Visible Light (e.g., blue LED) | [2] |
| Oxidant | Molecular Oxygen (O₂) | |
| Solvent | Acetonitrile (B52724) or solvent-free | |
| Reaction Temperature | Room Temperature | |
| Conversion | High | [2] |
| Selectivity for this compound | Excellent | [2] |
Experimental Protocol
Catalyst and Reaction Setup:
-
A suitable photocatalyst, such as commercially available TiO₂ (e.g., P25) or a synthesized modified TiO₂, is used. For enhanced visible light activity, TiO₂ can be sensitized with a natural dye like henna.[2]
-
The reaction is typically carried out in a photoreactor equipped with a visible light source (e.g., a blue LED lamp). The reactor should be sealed but allow for an oxygen supply.
Photocatalytic Reaction:
-
In a typical experiment, 50 mg of the TiO₂ photocatalyst is suspended in a solution of benzyl alcohol (e.g., 50 µmol).[2] The reaction can be performed in a solvent like acetonitrile or under solvent-free conditions.
-
The suspension is stirred in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.
-
The system is then purged with oxygen and irradiated with visible light under continuous stirring.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the yield of this compound.
Visualizations
Biocatalytic Synthesis of this compound
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. This approach is inherently green, utilizing renewable resources and biodegradable catalysts.
Application Notes
This protocol outlines a method for the biocatalytic reduction of this compound from various precursors or the oxidation of benzyl alcohol using enzymes found in plant wastes. This method not only provides a green route to this compound but also offers a way to valorize agricultural byproducts. The enzymes present in the aqueous extracts of certain plant materials can catalyze the desired transformation with high conversion rates.
Quantitative Data Summary
| Biocatalyst Source (Plant Waste) | Conversion of this compound to Benzyl Alcohol | Reference |
| Capulin Seeds | 86% | [3] |
| Mamey Seeds | 77% | [3] |
| Bean Pods | 54% | |
| Chive Leaves | 45% |
Note: The data presented is for the reverse reaction (reduction of this compound). However, the principle of using plant extracts as a source of enzymes for the oxidation of benzyl alcohol is also a viable green approach.
Experimental Protocol
Preparation of Biocatalyst from Plant Waste:
-
Select appropriate plant waste (e.g., fruit peels, seeds, or pods).
-
Thoroughly wash the plant material with deionized water and disinfect with a 10% (v/v) NaClO solution for 5 minutes, followed by rinsing with deionized water.
-
For peels and pods: Grind the material with distilled water (e.g., a 1:1 or 1:3 w/v ratio) in a blender. Centrifuge the mixture, and use the supernatant as the enzyme source.
-
For seeds (e.g., capulin, mamey): Grind the seeds with acetone (B3395972) to defat them, then filter. Repeat this process three times. The resulting powder is dried and sieved. To prepare the enzyme solution, stir 10 g of the defatted powder in 30 mL of distilled water for one hour, then centrifuge. The supernatant is the enzyme source.
Biocatalytic Reaction (Example: Reduction):
-
In a reaction vessel, mix a defined amount of the substrate (e.g., 1.5 x 10⁻⁴ mol of this compound) with 1 mL of the prepared aqueous enzyme extract.[4]
-
Incubate the mixture at a controlled temperature (e.g., 25 °C) with stirring (e.g., 1300 rpm) for 24 hours.[4]
-
After the reaction, extract the product with an organic solvent (e.g., diethyl ether), dry the organic phase, and analyze the conversion by gas chromatography (GC).[4]
Visualizations
Conclusion
The green synthesis methods for this compound production outlined in this document represent significant advancements in sustainable chemistry. The retro-aldol synthesis using a recyclable Li/MgO catalyst, the clean photocatalytic oxidation of benzyl alcohol, and the use of renewable biocatalysts from plant waste all offer viable and environmentally responsible alternatives to traditional manufacturing processes. These detailed protocols and application notes are intended to facilitate the adoption of these greener technologies in both academic research and industrial drug development, contributing to a more sustainable future for the chemical industry.
References
Application of Benzaldehyde in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025), the simplest aromatic aldehyde, serves as a versatile and crucial building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its reactivity, stemming from the aldehyde functional group and the aromatic ring, allows for its participation in a variety of chemical transformations, including condensations, oxidations, and reductions.[1] This makes it an indispensable precursor in the production of drugs across various therapeutic classes, such as anticonvulsants, cardiovascular agents, and bronchodilators. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound.
Synthesis of Anticonvulsant Intermediates: The Phenytoin (B1677684) Pathway
Phenytoin (marketed as Dilantin) is a widely used anticonvulsant medication. Its synthesis prominently features this compound as the starting material, proceeding through the key intermediates benzoin (B196080) and benzil (B1666583).
Benzoin Condensation of this compound
The first step involves the self-condensation of two molecules of this compound in the presence of a cyanide or thiamine (B1217682) catalyst to form benzoin.
Experimental Protocol: Benzoin Condensation
-
Materials:
-
Pure this compound (free from benzoic acid)
-
Sodium cyanide (or Thiamine hydrochloride as a safer alternative)
-
Water
-
-
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 500 g of pure this compound, 625 mL of 95% ethanol, and 500 mL of water.
-
Add 50 g of sodium cyanide to the mixture.
-
Heat the mixture to boiling and maintain reflux for 30 minutes. Crystals of benzoin should start to separate from the hot solution.
-
After the reflux period, cool the solution to room temperature.
-
Filter the crude benzoin using suction filtration and wash the crystals with a small amount of cold water.
-
Dry the product. The expected yield of crude benzoin is 90-92%.[2]
-
Oxidation of Benzoin to Benzil
Benzoin is then oxidized to the diketone, benzil. A common and efficient oxidizing agent for this transformation is nitric acid.
Experimental Protocol: Oxidation of Benzoin to Benzil
-
Materials:
-
Benzoin
-
Concentrated nitric acid
-
Water
-
-
Procedure:
-
In a fume hood, place 100 mg of benzoin and 0.35 mL of concentrated nitric acid in a small beaker.
-
Heat the mixture in a boiling water bath for approximately 11 minutes, ensuring all the benzoin reacts.
-
After the reaction is complete, add 2 mL of water to the mixture and cool it to room temperature.
-
Stir the mixture to coagulate the precipitated benzil.
-
Collect the product by filtration, wash with water, and dry. The expected yield is high.[3][4]
-
Cyclization of Benzil with Urea to Synthesize Phenytoin
The final step is the base-catalyzed condensation of benzil with urea, followed by an acidic workup to induce a pinacol-like rearrangement, yielding phenytoin.[3][4][5]
Experimental Protocol: Synthesis of Phenytoin from Benzil
-
Materials:
-
Benzil
-
Urea
-
30% Aqueous sodium hydroxide (B78521) solution
-
Ethanol
-
Concentrated hydrochloric acid
-
Water
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place 5.3 g (0.025 mol) of benzil, 3.0 g (0.05 mol) of urea, 15 mL of 30% aqueous sodium hydroxide solution, and 75 mL of ethanol.[3]
-
Reflux the mixture for at least 2 hours.[3]
-
Cool the reaction mixture to room temperature and pour it into 125 mL of water.
-
Allow the mixture to stand for 15 minutes and then filter to remove any insoluble by-products.[3]
-
Make the filtrate strongly acidic with concentrated hydrochloric acid.
-
Cool the acidic solution in an ice-water bath to precipitate the phenytoin.
-
Collect the product by suction filtration.
-
Recrystallize the crude phenytoin from industrial spirit to obtain pure 5,5-diphenylhydantoin. The expected yield is approximately 44%, with a melting point of 297-298°C.[3]
-
Quantitative Data Summary for Phenytoin Synthesis
| Step | Starting Material | Product | Reagents | Yield (%) | Purity/Melting Point (°C) |
| 1 | This compound | Benzoin | NaCN, Ethanol/Water | 90-92[2] | Crude |
| 2 | Benzoin | Benzil | Conc. HNO₃ | High (e.g., 87%)[4] | 94-96[6] |
| 3 | Benzil | Phenytoin | Urea, NaOH, HCl, Ethanol | ~44[3] | 297-298[3] |
Phenytoin Synthesis Workflow
Caption: Synthetic pathway of Phenytoin from this compound.
Synthesis of Cardiovascular Drug Intermediates: Dihydropyridines
This compound derivatives are key components in the Hantzsch synthesis of dihydropyridines, a class of compounds widely used as calcium channel blockers for the treatment of hypertension. 3-Nitrothis compound (B41214) is a common precursor for drugs like nifedipine.
Hantzsch Dihydropyridine (B1217469) Synthesis
This one-pot multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source.
Experimental Protocol: Synthesis of a Nifedipine Analog
-
Materials:
-
3-Nitrothis compound
-
Ethyl acetoacetate (B1235776)
-
Concentrated ammonium (B1175870) hydroxide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask with a reflux condenser, combine 3-nitrothis compound (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
To the stirred mixture, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 10 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the pure diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a yellow crystalline solid.
-
Quantitative Data for Hantzsch Synthesis
| Aldehyde | β-Ketoester | Ammonia Source | Solvent | Yield (%) |
| 3-Nitrothis compound | Ethyl acetoacetate | NH₄OH | Ethanol | Good to high |
| 2-Nitrothis compound | Methyl acetoacetate | NH₃ (aq) | Methanol | up to 60 |
Hantzsch Dihydropyridine Synthesis Signaling Pathway
Caption: Mechanism of the Hantzsch dihydropyridine synthesis.
Synthesis of Bronchodilator Intermediates: The Ephedrine (B3423809) Pathway
This compound is a precursor in the synthesis of ephedrine, a sympathomimetic amine used as a stimulant, appetite suppressant, and decongestant. The synthesis proceeds via the key intermediate L-phenylacetylcarbinol (L-PAC).
Biotransformation of this compound to L-Phenylacetylcarbinol (L-PAC)
This step utilizes fermenting yeast (e.g., Saccharomyces cerevisiae) to catalyze the acyloin condensation of this compound with acetaldehyde (B116499) (generated from glucose by the yeast).[7]
Experimental Protocol: Biotransformation to L-PAC
-
Materials:
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
This compound
-
Acetaldehyde
-
Citrate (B86180) buffer (pH 6)
-
Ethyl acetate
-
-
Procedure:
-
In a sterile flask, prepare a biotransformation medium containing a suitable concentration of glucose in a citrate buffer.
-
Inoculate with a known quantity of yeast biomass.
-
Incubate the culture under controlled temperature (e.g., 30°C) and agitation.
-
After an initial incubation period for the yeast to become active, add this compound and acetaldehyde to the medium. The substrates are often fed semi-continuously to mitigate toxicity to the yeast.
-
Continue the incubation for a set period (e.g., 3 hours).
-
After the biotransformation, centrifuge the medium to separate the yeast cells.
-
Extract the supernatant with an organic solvent like diethyl ether or ethyl acetate.
-
Dry the combined organic extracts and concentrate to obtain crude L-PAC.
-
Reductive Amination of L-PAC to Ephedrine
L-PAC is then converted to ephedrine via reductive amination with methylamine (B109427).
Experimental Protocol: Reductive Amination of L-PAC
-
Materials:
-
L-Phenylacetylcarbinol (L-PAC)
-
Methylamine (40% in water)
-
Ethanol
-
Sodium borohydride (B1222165)
-
10% Sodium hydroxide solution
-
Dichloromethane
-
-
Procedure:
-
Dissolve the crude L-PAC in ethanol and add methylamine solution.
-
Stir the mixture at room temperature for about 30 minutes to allow for imine formation.[8]
-
Cool the solution in an ice bath.
-
Gradually add sodium borohydride to the cooled solution and continue the reaction for 90 minutes.[8]
-
Basify the reaction mixture with a 10% sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic extracts, filter, and evaporate the solvent to yield crude ephedrine.
-
The product can be further purified by column chromatography or recrystallization. An isolated yield of 64% has been reported using microwave irradiation for the reduction step.[9]
-
Quantitative Data for Ephedrine Synthesis
| Step | Starting Material | Product | Key Reagents/Catalyst | Yield (%) |
| 1 | This compound | L-Phenylacetylcarbinol | Saccharomyces cerevisiae, Glucose | Variable (e.g., ~55-60% based on this compound)[10] |
| 2 | L-Phenylacetylcarbinol | Ephedrine | Methylamine, NaBH₄ | ~64 (with microwave)[9] |
Ephedrine Synthesis Workflow
Caption: Synthetic pathway of Ephedrine from this compound.
Synthesis of Other Important Pharmaceutical Intermediates
Mandelic Acid
Mandelic acid, an alpha-hydroxy acid with antibacterial properties, is synthesized from this compound via the formation of a cyanohydrin intermediate, mandelonitrile (B1675950).[11]
Experimental Protocol: Synthesis of Mandelic Acid
-
Materials:
-
This compound
-
Sodium bisulfite
-
Potassium cyanide
-
Concentrated hydrochloric acid
-
Ether
-
-
Procedure:
-
Prepare the this compound bisulfite addition product by reacting this compound with a saturated solution of sodium bisulfite.
-
React the bisulfite adduct with potassium cyanide to form mandelonitrile. This is a safer alternative to using hydrogen cyanide directly.
-
Separate the oily mandelonitrile layer.
-
Hydrolyze the mandelonitrile by heating with concentrated hydrochloric acid.
-
After hydrolysis, cool the solution and extract the mandelic acid with ether.
-
Evaporate the ether to obtain crude mandelic acid, which can be purified by recrystallization. A yield of 50-52% based on this compound has been reported.[2]
-
This compound Derivatives in Anticancer Drug Development
Derivatives of this compound, such as benzyloxybenzaldehydes, have shown promising anticancer activity. These compounds can induce apoptosis and arrest the cell cycle in cancer cell lines.[1][12][13]
Synthesis of Benzyloxythis compound Derivatives
These derivatives are typically synthesized via Williamson ether synthesis, reacting a hydroxythis compound with a benzyl (B1604629) halide in the presence of a base.
Experimental Protocol: Synthesis of 3-Benzyloxythis compound
-
Materials:
-
Benzyl bromide
-
Potassium carbonate
-
Potassium iodide (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Procedure:
-
Dissolve 3-hydroxythis compound in DMF.
-
Add potassium carbonate and a catalytic amount of potassium iodide.
-
Add benzyl bromide to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
Anticancer Activity of Benzyloxythis compound Derivatives
Several benzyloxythis compound derivatives have been evaluated for their cytotoxic effects against human leukemia (HL-60) cells.
| Compound | IC₅₀ (µM) on HL-60 cells |
| 2-(Benzyloxy)this compound | Significant activity at 1-10 µM[1] |
| 2-(Benzyloxy)-5-methoxythis compound | Significant activity at 1-10 µM[1] |
| 2-[(3-Methoxybenzyl)oxy]this compound | Most potent, significant activity at 1-10 µM[1] |
Signaling Pathway Implication in Anticancer Activity
Recent studies suggest that this compound and its derivatives can exert their anticancer effects by targeting specific signaling pathways. For instance, this compound has been shown to suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of the 14-3-3ζ protein with phosphorylated histone H3.[14][15][16]
Caption: this compound's inhibitory effect on a cancer signaling pathway.
Conclusion
This compound is a cornerstone in the synthesis of a multitude of pharmaceutical intermediates. Its versatility allows for the construction of complex molecular architectures found in essential medicines. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development, highlighting the enduring importance of this fundamental aromatic aldehyde in medicinal chemistry. Further research into novel applications and greener synthetic routes involving this compound and its derivatives continues to be an active and promising area of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pgims.hktechnical.com [pgims.hktechnical.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. Practical Experiment 5: Phenytoin | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. scielo.br [scielo.br]
- 11. Synthesis of Mandelic Acid and Derivatives [designer-drug.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. news-medical.net [news-medical.net]
- 15. innovbiological.com [innovbiological.com]
- 16. This compound suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzaldehyde as a Precursor in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzaldehyde (B42025), the simplest aromatic aldehyde, serves as a versatile and valuable precursor in the field of polymer chemistry. Its reactivity allows for its participation in a variety of polymerization reactions, leading to the synthesis of a diverse range of polymers with tailored properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of several important classes of polymers, including phenolic resins, epoxy resins, polyesters, and various copolymers. The information is intended to guide researchers in the successful design and execution of polymerization reactions utilizing this key aromatic building block.
Phenolic Resins: Formaldehyde-Free Alternatives
This compound can be employed as a substitute for formaldehyde (B43269) in the synthesis of phenolic resins, offering a pathway to materials with high thermal stability and char yield, while avoiding the use of a volatile and toxic monomer.[1][2][3] The reaction between phenol (B47542) and this compound can be catalyzed by either acids or bases to produce novolac or resole-type resins, respectively. This compound is less reactive than formaldehyde but participates in both the initial condensation and subsequent cross-linking steps.[4]
Synthesis of this compound-Based Novolac Resin
Application: Production of thermosetting plastics, adhesives, and coatings with high thermal resistance.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add phenol and this compound in a molar ratio of 4:1 to 6:1.[5]
-
Catalyst Addition: Add an acid catalyst, such as oxalic acid or p-toluenesulfonic acid (0.1-0.5 mol% relative to phenol).[6]
-
Reaction: Heat the mixture to 100-130 °C with continuous stirring.[4] The reaction is typically carried out for 2-4 hours.
-
Water Removal: After the initial reaction, increase the temperature to 150-160 °C to remove the water formed during condensation. This can be done under atmospheric pressure or reduced pressure.
-
Purification: Once the desired viscosity is reached, cool the reactor and collect the molten resin. The resin can be further purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
Epoxy Resins from this compound Novolacs
This compound-based novolac resins can be further modified to produce epoxy resins with enhanced thermal stability and low water absorption, making them suitable for applications in electronics and high-performance composites.
[4][5]#### 2.1. Epoxidation of this compound Novolac Resin
Application: Preparation of high-performance epoxy resins for electronics, adhesives, and composites.
Experimental Protocol:
-
Dissolution: Dissolve the this compound novolac resin (1 equivalent) in an excess of epichlorohydrin (B41342) (4-6 equivalents). 2[5]. Initial Reaction: Heat the mixture to 60 °C with stirring. Slowly add a 50% aqueous solution of sodium hydroxide (B78521) (0.2 equivalents) over 1 hour and allow the initial reaction to proceed for 3 hours. 3[5]. Main Reaction: Under reduced pressure (e.g., 150 mbar), add the remaining 50% sodium hydroxide solution (2.4 equivalents) at 65 °C and continue the reaction for 4 hours. 4[5]. Washing: After the reaction, wash the organic phase with water to remove the sodium chloride formed.
-
Solvent Removal: Remove the excess epichlorohydrin by distillation under reduced pressure.
-
Purification: The resulting epoxy resin can be further purified by dissolving in a solvent like toluene (B28343) and filtering to remove any insoluble byproducts.
Experimental Workflow: Epoxidation of Novolac Resin
Caption: Epoxidation of this compound Novolac Resin.
Polyesters from this compound Derivatives
Derivatives of this compound, such as 4-hydroxythis compound (B117250), can be converted into diols, which are then used as monomers for the synthesis of bio-based polyesters. T[7][8]hese polyesters can exhibit a range of thermal and mechanical properties depending on the comonomers used.
Synthesis of a Polyester (B1180765) from a 4-Hydroxythis compound-Derived Diol
Application: Development of sustainable and biodegradable polymers.
Experimental Protocol:
Step 1: Synthesis of the Diol (e.g., 2,2'-(4-((4-ethylphenyl)diazenyl)phenylazanediyl)diethanol - EDPD)
[7]This protocol describes a specific diol synthesis; other diols can be synthesized from 4-hydroxythis compound via different routes.
-
Starting Material: Utilize 4-hydroxythis compound to synthesize the novel diol, EDPD. The specific multi-step synthesis of EDPD from 4-hydroxythis compound is detailed in the cited literature.
[7]Step 2: Polymerization
[7]1. Monomer Charging: In a reaction vessel equipped for polycondensation, charge the synthesized diol (EDPD), 1,4-cyclohexanedimethanol (B133615) (CHDM), and an aliphatic diacid (e.g., succinic acid, adipic acid). 2. Catalyst Addition: Add a suitable polycondensation catalyst, such as antimony trioxide or titanium tetrabutoxide. 3. Esterification: Heat the mixture to 180-220 °C under a nitrogen atmosphere to carry out the esterification reaction, during which water is removed. 4. Polycondensation: After the esterification is complete, apply a high vacuum (less than 1 mbar) and increase the temperature to 240-280 °C to facilitate the removal of byproducts and increase the molecular weight of the polymer. 5. Isolation: Once the desired melt viscosity is achieved, the polyester is extruded from the reactor and pelletized.
Quantitative Data for this compound-Derived Polyesters
| Property | Value Range | Method of Analysis |
| Glass Transition Temperature (Tg) | 43 - 104 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 118 - 156 °C | Differential Scanning Calorimetry (DSC) |
| Yield Strength | 48 - 79 MPa | Tensile Testing |
| Elongation at Break | 240 - 330% | Tensile Testing |
| Mass Loss (30 weeks in soil) | up to 4.3% | Biodegradation Test |
Data is based on a series of aliphatic-aromatic polyesters synthesized from a p-hydroxythis compound-derived diol. [7]
Copolymers of this compound
This compound and its derivatives can be copolymerized with a variety of monomers to produce polymers with unique properties and functionalities.
Cationic Copolymerization of this compound with Vinyl Ethers
Application: Synthesis of well-defined alternating copolymers that can be degraded under acidic conditions.
-
Reaction Setup: All manipulations should be carried out under a dry nitrogen atmosphere. In a baked glass tube equipped with a three-way stopcock, add the this compound derivative (e.g., p-methoxythis compound), a vinyl ether (e.g., isobutyl vinyl ether), and an added base (e.g., 1,4-dioxane) to a pre-chilled solvent (e.g., toluene) at -78 °C. 2[9][11]. Initiation: The reaction is initiated by the addition of a pre-chilled solution of an initiating system, such as GaCl₃ and an initiator like EtSO₃H. 3[9]. Polymerization: The polymerization is allowed to proceed at -78 °C for a specified time.
-
Termination: The reaction is terminated by adding a quenching agent, such as pre-chilled methanol.
-
Purification: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Quantitative Data for this compound-Vinyl Ether Copolymers
| Copolymer | This compound Content | Mn ( g/mol ) | Mw/Mn | Tg (°C) |
| Poly(pMeOBzA-co-IBVE) | ~50% | 10,000-20,000 | 1.1-1.3 | 33 |
| Poly(BzA-co-CEVE) | ~50% | 8,000-15,000 | 1.1-1.4 | 31 |
Mn = Number Average Molecular Weight, Mw/Mn = Polydispersity Index, Tg = Glass Transition Temperature. Data is for nearly alternating copolymers. [9] Signaling Pathway: Cationic Copolymerization
Caption: Cationic Copolymerization of this compound and Vinyl Ether.
Anionic Copolymerization of this compound with Phthalaldehyde
Application: Synthesis of functional and degradable copolymers.
[12]Experimental Protocol:
-
Monomer Preparation: Ensure both phthalaldehyde and the substituted this compound are pure and dry.
-
Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve the monomers in a dry, aprotic solvent like THF.
-
Initiation: Cool the solution to a low temperature (e.g., -78 °C) and add an anionic initiator, such as n-butyllithium or a lithium amide. 4[13][14]. Polymerization: Allow the polymerization to proceed at the low temperature for a set period.
-
Termination: The reaction is terminated by the addition of a proton source, such as methanol.
-
Purification: The copolymer is isolated by precipitation into a non-solvent, followed by filtration and drying.
Antimicrobial Polymers
This compound and its derivatives can be immobilized onto a polymer backbone to impart antimicrobial properties.
[1]#### 5.1. Immobilization of this compound onto Amine-Terminated Polyacrylonitrile (B21495)
Application: Development of materials with biocidal activity for biomedical applications and water treatment.
Experimental Protocol:
-
Polymer Preparation: Synthesize amine-terminated polyacrylonitrile (PAN) by reacting PAN with a diamine such as ethylenediamine. 2[1]. Reaction Mixture: In a round-bottom flask, suspend the amine-terminated PAN (2.5 g) in absolute ethanol (B145695) (30 mL). Add the this compound derivative and a few drops of a basic catalyst like piperidine. 3[1]. Reaction: Stir the mixture at room temperature for 48 hours, followed by heating at 90 °C for 72 hours. 4[1]. Isolation: Filter the solid product, wash it with alcohol, and dry it in a vacuum oven at 40 °C.
[1]Quantitative Data for Antimicrobial Activity
The antimicrobial activity is typically assessed by measuring the inhibition zones against various microorganisms. This data is highly dependent on the specific this compound derivative used and the target microorganism. For detailed quantitative data, refer to the specific literature.
References
- 1. Biocidal polymers: synthesis and antimicrobial properties of this compound derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emerald.com [emerald.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103130971B - Novel this compound novolac resin, its preparation method and the epoxy resin prepared with it - Google Patents [patents.google.com]
- 5. CN103130971A - Novel this compound novolac resin, preparation method thereof and epoxy resin prepared by same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Anionic Polymerization of o-Phthalaldehyde and rac-Lactide by Discrete, Binucleated Dilithium μ-Amide Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for the Quantification of Benzaldehyde in Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025) (C₆H₅CHO) is a key aromatic aldehyde utilized as a precursor in the synthesis of pharmaceuticals, flavorings, and other organic compounds.[1] It is also a known degradation product of benzyl (B1604629) alcohol, a common preservative in injectable formulations, making its quantification crucial for quality control and safety assessment.[2][3][4] This application note provides a detailed overview and comparison of various analytical methods for the accurate quantification of this compound in diverse mixtures. The protocols and data presented herein are intended to guide researchers and analysts in selecting the most appropriate method for their specific application.
Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[5]
a) HPLC with UV Detection (HPLC-UV)
A straightforward and robust method for quantifying this compound, particularly in pharmaceutical formulations.[2][6]
Experimental Protocol:
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.[5]
-
Column: A reversed-phase C18 column (e.g., Zorbax StableBond C18, 250 x 4.6 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile (B52724), and glacial acetic acid (e.g., 760:240:5, v/v/v, pH 2.5) is effective.[6]
-
Flow Rate: A typical flow rate is 1.0 to 2.0 mL/min.[6]
-
Column Temperature: Maintained at 25°C.[6]
-
Injection Volume: 20 µL.[6]
-
Sample Preparation: Samples are typically diluted with the mobile phase or a suitable solvent to fall within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary.
-
Calibration: A calibration curve is constructed by injecting a series of standard solutions of this compound of known concentrations and plotting the peak area versus concentration.[5]
b) HPLC with Fluorescence Detection (HPLC-FL) following Derivatization
For enhanced sensitivity, this compound can be derivatized with a fluorescent labeling reagent.[7][8] This method is particularly useful for detecting trace amounts of this compound in biological samples.[7][8]
Experimental Protocol:
-
Derivatization Reagent: N-acetylhydrazine acridone (B373769) (AHAD) can be used as a novel fluorescence labeling reagent.[7][8]
-
Derivatization Procedure:
-
Instrumentation: HPLC system with a fluorescence detector.[7]
-
Column: A reversed-phase SB-C18 column (150 mm × 4.6 mm, 5 µm i.d.).[7]
-
Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile (Solvent B). A typical gradient is 30–100% B over 15 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: Fluorescence detection with excitation at 371 nm and emission at 421 nm.[7][8]
-
Injection Volume: 20 µL.[7]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound and is widely used for its quantification in various matrices, including food and pharmaceuticals.[1][9]
a) Gas Chromatography with Flame Ionization Detection (GC-FID)
A robust and widely available method for the direct quantitative analysis of this compound.[1]
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).[1][5]
-
Column: A capillary GC column such as RXI-5Sil MS (30m x 0.32mm i.d.) or a DB-624 (30 m x 0.25 mm I.D., 1.4 µm film thickness) is suitable.[1][5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[5]
-
Injector Temperature: 250°C.[5]
-
Detector Temperature: 280°C.[5]
-
Oven Temperature Program: Start at 50°C (hold for 2 minutes), then ramp to 220°C at 20°C/min, and hold for 5 minutes.[5]
-
Injection Mode: Split injection (e.g., 1:50 split ratio).[5]
-
Injection Volume: 1 µL.[5]
-
Sample Preparation: Samples are typically diluted in a volatile solvent like chloroform (B151607) or dichloromethane.[5][10] For injectable formulations, liquid-liquid extraction with a solvent like chloroform can be used.[4] An internal standard, such as 4-chlorocresol or 3-chlorothis compound, is often added for improved accuracy.[4][10]
b) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices and for confirmatory analysis.[9][11]
Experimental Protocol:
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Similar to GC-FID.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) for quantitative analysis.[11]
-
SIM Ions for this compound: Quantifier ion: m/z 106 (Molecular Ion); Qualifier ions: m/z 77, 105.
-
UV-Vis Spectrophotometry
A simple and rapid method for the determination of this compound, particularly useful for screening purposes or in simpler matrices.[12] A difference spectrophotometric method can enhance selectivity.[10][12]
Experimental Protocol (Difference Spectrophotometry):
-
Principle: This method measures the difference in absorbance between two equimolar solutions of this compound. In one solution, this compound is chemically modified (e.g., reduced with sodium borohydride (B1222165) or reacted with sodium bisulfite), leading to a change in its UV spectrum.[10][12] The difference in absorbance at a specific wavelength is proportional to the this compound concentration.
-
Reagents:
-
Procedure:
-
Prepare two identical dilutions of the sample in the buffer solution.
-
To one solution (the reference), add sodium bisulfite to form an adduct with this compound.[12]
-
To the other solution (the sample), add an equivalent volume of buffer.
-
Measure the absorbance of the sample solution against the reference solution at the wavelength of maximum difference (e.g., 248 nm).[12]
-
-
Calibration: A calibration curve is prepared using standard solutions of this compound and plotting the difference in absorbance against concentration.
Data Presentation: Comparison of Analytical Methods
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Analyte-dependent, typically in µg/mL range[3] | Typically in the ng/mL range[5] | Typically in the ng/mL to µg/mL range[5] | High specificity, suitable for non-volatile compounds[5] | Moderate sensitivity |
| HPLC-FL (with Derivatization) | 0.003 to 5 nmol/mL[7][8] | - | - | High sensitivity and selectivity[7] | Requires derivatization step, which can add complexity |
| GC-FID | 0.5 - 100 µg/mL[4][13] | - | 0.4 µg/mL[4][13] | Robust, reliable, suitable for volatile compounds[1] | Not suitable for thermally labile compounds |
| GC-MS | 2.0 - 1000 µg/L[14] | 0.3 µg/L[14] | 50 ng/mL[13] | High selectivity and sensitivity, confirmatory analysis[11] | Higher instrument cost and complexity |
| UV-Vis Spectrophotometry | 1 - 13.08 mg/L | - | - | Simple, rapid, and cost-effective[12] | Lower specificity, prone to interference from other UV-absorbing compounds[5] |
Visualizations
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] HPLC – UV CHROMATOGRAPHY DETERMINATION OF this compound ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS . | Semantic Scholar [semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Capillary gas chromatography determination of this compound arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a HPLC-FL method to determine this compound after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 8. Development of a HPLC-FL method to determine this compound after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS in Food Safety Testing: Methods and Benefits [hplcvials.com]
- 10. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of this compound in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Difference spectrophotometric assay of this compound in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. jcsp.org.pk [jcsp.org.pk]
Application Note: Analysis of Benzaldehyde by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzaldehyde (B42025) (C₇H₆O) is the simplest aromatic aldehyde and a compound of significant interest in the pharmaceutical, chemical, and food industries. It is used as a precursor in the synthesis of various organic compounds, from pharmaceuticals to plastic additives, and as a flavoring agent.[1][2] Due to its reactivity and potential to oxidize into benzoic acid, accurate and reliable quantification is crucial for quality control, process monitoring, and stability studies.[1][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[5]
This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS.
Principle of Gas Chromatography-Mass Spectrometry
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Gas Chromatography (GC): In the GC, the sample is vaporized and injected into the head of a chromatographic column. The separation of components in the sample is achieved as they are transported through the column by an inert carrier gas (mobile phase). Compounds are separated based on their boiling points and differential interactions with the column's stationary phase.[6]
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are ionized, most commonly by Electron Ionization (EI). The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular "fingerprint" for identification.[6][7]
Experimental Protocols
Sample Preparation (Simple Dilution)
For relatively clean samples, such as raw materials or reaction mixtures where this compound is a major component, a simple dilution protocol is sufficient.[5]
Reagents and Materials:
-
Solvent: High-purity volatile organic solvent (e.g., Methanol, Dichloromethane, Hexane, or Ethyl Acetate, HPLC or GC grade).[5][6][8]
-
This compound Standard: Certified reference material (>99% purity).
-
Glassware: Class A volumetric flasks and pipettes.
-
Vials: 1.5 mL or 2 mL glass autosampler vials with caps.[8]
Protocol:
-
Stock Standard Preparation: Accurately weigh a known amount of pure this compound standard and dissolve it in the chosen solvent within a volumetric flask to create a stock solution (e.g., 1000 µg/mL).
-
Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range for a calibration curve might be 0.5 µg/mL to 100 µg/mL.[3]
-
Sample Preparation: Accurately weigh or pipette a known amount of the sample. Dissolve and/or dilute the sample in the chosen solvent to bring the expected this compound concentration into the calibrated range of the instrument (a target concentration of ~10 µg/mL is common).[5][8]
-
Final Step: Ensure the final prepared samples and standards are free of particulate matter. If necessary, centrifuge or filter the solution before transferring it to a GC vial.[5][6]
Note: For complex matrices, more advanced sample preparation techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or headspace analysis may be required.[5][9]
GC-MS Instrumentation and Parameters
The following parameters serve as a typical starting point and should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) System | |
| Column | DB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)[10][11] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[10] |
| Inlet Temperature | 250°C[10] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[5][10] |
| Oven Program | Initial Temp: 60°C, hold for 2 min. Ramp: 10°C/min to 250°C, hold for 5 min. |
| Mass Spectrometer (MS) System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C[5] |
| Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.[5] |
| Scan Range (Full Scan) | m/z 40-300 |
| SIM Ions | Quantifier Ion: m/z 106. Qualifier Ions: m/z 105, 77.[11][12] |
Data Presentation
Quantitative Performance
The following table summarizes typical quantitative performance metrics for the analysis of this compound and related aldehydes by GC-MS.
| Metric | Typical Performance | Source |
| Linearity (R²) | > 0.99 | [10][13] |
| Limit of Detection (LOD) | 0.01 mg/L (10 ng/mL) | [13] |
| Limit of Quantitation (LOQ) | 0.4 µg/mL | [3] |
| Precision (%RSD) | < 5% (Intra- and Inter-day) | [2][3] |
| Accuracy/Recovery (%) | 85 - 110% | [2][13] |
Mass Spectrometry Fragmentation
The Electron Ionization (EI) mass spectrum of this compound is characterized by several key fragments. The phenyl cation (m/z 77) is typically the most abundant ion (the base peak).[12][14]
| Mass-to-Charge (m/z) | Ion Identity | Description | Relative Abundance |
| 106 | [C₇H₆O]⁺ | Molecular Ion (M⁺) | Moderate |
| 105 | [C₇H₅O]⁺ | Loss of a hydrogen atom (M-1) | High |
| 77 | [C₆H₅]⁺ | Loss of the formyl group (-CHO), forming the stable phenyl cation | Base Peak (100%) |
| 51 | [C₄H₃]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the phenyl cation | Moderate |
Mandatory Visualizations
Experimental Workflow
The diagram below outlines the general workflow for the GC-MS analysis of this compound.
Caption: General experimental workflow for GC-MS analysis of this compound.
This compound Fragmentation Pathway
This diagram illustrates the primary fragmentation pathways of this compound under Electron Ionization (EI).
Caption: Primary EI fragmentation pathway of this compound.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Capillary gas chromatography determination of this compound arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. C7H6O C6H5CHO mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of this compound, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass fragmentation in this compound | Filo [askfilo.com]
- 15. scribd.com [scribd.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for the Determination of Benzaldehyde by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of benzaldehyde (B42025) using High-Performance Liquid Chromatography (HPLC). The methods outlined are applicable for various matrices, including pharmaceutical formulations and research samples.
Introduction
This compound is a key aromatic aldehyde used as a precursor in the synthesis of various pharmaceuticals and as a flavoring agent. It can also be present as a degradation product of benzyl (B1604629) alcohol, a common preservative in injectable formulations.[1][2][3] Monitoring and controlling the levels of this compound are crucial for ensuring product quality, stability, and safety due to its potential toxicity.[1][2] High-Performance Liquid Chromatography (HPLC) offers a sensitive, specific, and accurate technique for the determination of this compound. This document details two primary HPLC methods: a Reverse-Phase HPLC-UV method and a more sensitive HPLC-Fluorescence method involving derivatization.
Logical Workflow for HPLC Method Selection and Application
The selection of an appropriate HPLC method for this compound analysis depends on the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process and general workflow.
Caption: Workflow for selecting and applying an appropriate HPLC method for this compound analysis.
Method 1: Reverse-Phase HPLC with UV Detection
This method is suitable for the routine quantification of this compound in samples where moderate sensitivity is sufficient, such as in the quality control of pharmaceutical formulations containing benzyl alcohol.
Experimental Protocol
A standard experimental workflow for the RP-HPLC-UV analysis of this compound is depicted below.
Caption: Step-by-step experimental workflow for this compound analysis by RP-HPLC-UV.
1. Materials and Reagents:
-
This compound (analytical standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid or Phosphoric Acid (analytical grade)
-
Methanol (for sample preparation, if needed)
2. Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
3. Chromatographic Conditions:
| Parameter | Condition A | Condition B |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v)[1] | Acetonitrile:Water (50:50, v/v)[2][4] |
| Column | Zorbax StableBond C18 (250 x 4.6 mm, 5 µm)[1] | Novapak C18 (250 mm x 4.5 mm, 5 µm)[2] |
| Flow Rate | 2.0 mL/min[1] | 1.2 mL/min[2][4] |
| Detection Wavelength | 254 nm[1] | 254 nm[2][4] |
| Injection Volume | 20 µL[1] | 20 µL[4] |
| Column Temperature | 25°C[1] | Ambient[4] |
4. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile or methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 0.5 - 100 µg/mL).[4]
5. Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Validation Summary
The following table summarizes typical validation parameters for the HPLC-UV method.
| Parameter | Result |
| Linearity (r) | > 0.999[1][4] |
| Precision (RSD%) | < 2%[1] |
| Accuracy (Recovery %) | 98.76 - 101.22%[1] |
| Limit of Quantification (LOQ) | 0.4 µg/mL[4] |
Method 2: HPLC with Fluorescence Detection after Derivatization
This highly sensitive method is ideal for trace-level quantification of this compound, particularly in biological samples. It involves a pre-column derivatization step to convert the non-fluorescent this compound into a fluorescent derivative.
Experimental Protocol
The workflow for this method includes an additional derivatization step as shown below.
Caption: Workflow for the sensitive determination of this compound using HPLC-Fluorescence with pre-column derivatization.
1. Materials and Reagents:
-
This compound (analytical standard)
-
N-acetylhydrazine acridone (B373769) (AHAD) - derivatization reagent[5]
-
Trichloroacetic acid (catalyst)[5]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system equipped with a Fluorescence Detector (FLD)
-
C18 reverse-phase column (e.g., SB-C18, 150 mm x 4.6 mm, 5 µm)[5]
3. Derivatization Procedure: [5]
-
To a solution of this compound (standard or sample), add the AHAD derivatization reagent and trichloroacetic acid as a catalyst.
-
Incubate the mixture at 40°C for 30 minutes to form the fluorescent hydrazone derivative.
4. Chromatographic Conditions: [5]
| Parameter | Condition |
| Mobile Phase | Gradient elution with Solvent A (Water) and Solvent B (Acetonitrile) |
| Gradient Program | 30–100% B from 0 to 15 min, hold for 5 min |
| Column | SB-C18 (150 mm × 4.6 mm, 5 μm) |
| Flow Rate | 1.0 mL/min |
| Detection (FLD) | Excitation: 371 nm, Emission: 421 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
5. Preparation of Solutions, Analysis, and Quantification:
-
Follow similar steps for standard and sample preparation as in Method 1, incorporating the derivatization step before injection.
-
Construct the calibration curve using the peak areas of the derivatized this compound standards.
-
Quantify the derivatized this compound in the sample using the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.003 to 5 nmol/mL[5][6] |
| Precision (RSD%) | 0.69–0.97% for peak area[5] |
| Accuracy (%) | 95.8–97.2%[5] |
Summary and Comparison of Methods
| Feature | Method 1: RP-HPLC-UV | Method 2: HPLC-Fluorescence |
| Principle | Direct UV absorbance detection | Fluorescence detection after derivatization |
| Sensitivity | Moderate (µg/mL range)[4] | High (nmol/mL range)[5] |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Lower (due to derivatization) |
| Typical Application | Quality control of pharmaceuticals[1] | Bioanalysis, trace impurity analysis[6] |
The choice between these methods should be guided by the specific analytical requirements of the study, particularly the expected concentration of this compound and the complexity of the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] HPLC – UV CHROMATOGRAPHY DETERMINATION OF this compound ARISING FROM BENZYL ALCOHOL USED AS PRESERVATIVE IN INJECTABLE FORMULATIONS . | Semantic Scholar [semanticscholar.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HPLC-FL method to determine this compound after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. Development of a HPLC-FL method to determine this compound after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: The Role of Benzaldehyde in Synthesizing Flavoring and Fragrance Compounds
Introduction
Benzaldehyde (B42025) (C₆H₅CHO) is the simplest aromatic aldehyde and a cornerstone in the chemical industry, renowned for its characteristic sweet, almond-like fragrance with cherry undertones.[1][2][3][4] Naturally occurring in almonds, apricots, and cherries, it is a key ingredient for creating almond and cherry flavors in foods, beverages, and baked goods.[1][5][6] Beyond its direct use, this compound is a versatile precursor for synthesizing a wide range of organic compounds that are vital to the flavor and fragrance industries.[2][7] Its reactivity, particularly the electrophilicity of its carbonyl carbon, allows it to undergo various condensation reactions to form larger, more complex molecules with unique sensory profiles.
This document provides detailed protocols and data for key synthetic transformations of this compound into commercially significant flavoring and fragrance compounds, such as cinnamaldehyde (B126680), cinnamic acid, and jasminaldehyde. The methodologies are based on fundamental organic reactions including the Aldol Condensation (specifically the Claisen-Schmidt variant) and the Perkin Reaction.
General Experimental Workflow
The synthesis of flavor and fragrance compounds from this compound typically follows a standardized laboratory workflow. This process involves the initial reaction setup, followed by a work-up procedure to isolate the crude product, purification to achieve the desired purity, and finally, analysis to confirm the identity and quality of the synthesized compound.
Caption: General workflow for chemical synthesis.
Synthesis of Cinnamaldehyde via Aldol Condensation
Cinnamaldehyde is the organic compound that gives cinnamon its characteristic flavor and odor.[8] It can be synthesized via a base-catalyzed Aldol condensation (a Claisen-Schmidt condensation) between this compound and acetaldehyde (B116499).[9][10] In this reaction, the enolate of acetaldehyde acts as a nucleophile, attacking the carbonyl carbon of this compound, which lacks α-hydrogens.[11]
Caption: Logical steps in the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of Cinnamaldehyde
This protocol is adapted from procedures involving the base-catalyzed condensation of this compound and acetaldehyde.[9][10][12]
Materials:
-
This compound
-
Acetaldehyde
-
Methanol (B129727) or Ethanol
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
-
Diethyl ether
-
Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Pressure-equalizing dropping funnel
-
Condenser
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up a three-necked flask with a magnetic stirrer, dropping funnel, and condenser in an ice bath.
-
Add this compound and methanol to the flask.[12]
-
Prepare a solution of KOH or NaOH in methanol/water and place it in the dropping funnel.
-
Slowly add the basic solution to the stirred this compound mixture while maintaining a low temperature.
-
Slowly add acetaldehyde to the reaction mixture.
-
After the addition is complete, allow the mixture to stir for several hours at room temperature.
-
Pour the reaction mixture into water and transfer it to a separatory funnel.[10]
-
Extract the aqueous layer with diethyl ether.[10]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.[12]
-
Filter off the drying agent and remove the solvent (diethyl ether) by simple distillation.[10]
-
Purify the remaining crude product by vacuum distillation to obtain cinnamaldehyde. The boiling point of this compound is approximately 178-180°C, while cinnamaldehyde has a higher boiling point.[10]
| Parameter | Value | Reference |
| This compound:Acetaldehyde Molar Ratio | Typically 1:1, with acetaldehyde sometimes in excess | [9] |
| Catalyst | Sodium Hydroxide or Potassium Hydroxide | [10] |
| Solvent | Methanol or Ethanol | [12] |
| Reaction Temperature | 0 - 80 °C | [13] |
| Purification Method | Vacuum Distillation | [10] |
Synthesis of Cinnamic Acid via Perkin Reaction
Cinnamic acid and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, dyes, and fragrances.[14] The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base.[14][15] The reaction of this compound with acetic anhydride, using sodium acetate (B1210297) as the catalyst, yields cinnamic acid.[16]
Experimental Protocol: Synthesis of Cinnamic Acid
This protocol is based on the traditional Perkin condensation procedure.[16][17][18]
Materials:
-
This compound (freshly distilled)
-
Acetic anhydride
-
Anhydrous Sodium Acetate or Potassium Carbonate
-
10% Sodium Hydroxide solution
-
Concentrated Hydrochloric Acid
-
Activated Charcoal
Equipment:
-
Round-bottom flask
-
Air condenser or reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and flask
-
Beakers
Procedure:
-
Place this compound, acetic anhydride, and anhydrous sodium acetate into a round-bottom flask.[16]
-
Attach an air condenser and heat the mixture in an oil bath at 170-180°C for approximately 3 to 5 hours.[16][17]
-
Allow the reaction mixture to cool slightly and then pour it into a larger flask containing water.
-
Add 10% sodium hydroxide solution until the mixture is alkaline to neutralize the acids, forming the sodium salt of cinnamic acid.[16][18]
-
If unreacted this compound is present (visible as an oily layer), transfer the mixture to a separatory funnel and remove the organic layer.[16]
-
Add activated charcoal to the aqueous solution and heat to decolorize, followed by hot filtration.[16]
-
Cool the filtrate and acidify it with concentrated hydrochloric acid until the precipitation of cinnamic acid is complete.[16]
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the white crystals of cinnamic acid by suction filtration using a Büchner funnel, wash with cold water, and dry.[16]
| Parameter | Reactant/Condition | Quantity | Reference |
| Reactant 1 | This compound | 4.0 g | [16] |
| Reactant 2 | Acetic Anhydride | 6.0 g | [16] |
| Catalyst | Anhydrous Sodium Acetate | 2.0 g | [16] |
| Temperature | Heating Bath | 170-190 °C | [17] |
| Reaction Time | Heating Duration | ~3 hours | [16] |
Synthesis of Jasminaldehyde (α-Amyl Cinnamaldehyde)
Jasminaldehyde, also known as amyl cinnamaldehyde, is a widely used aroma molecule with a floral, jasmine-like scent.[19][20] It is synthesized via a cross-aldol condensation between this compound and n-heptanal.[21][22] A significant challenge in this synthesis is minimizing the self-condensation of n-heptanal, which produces an undesirable by-product (2-n-pentyl-2-nonenal).[23][24] This is often controlled by using an excess of this compound or by carefully controlling reaction conditions.[23]
Experimental Protocol: Synthesis of Jasminaldehyde
This protocol describes a general base-catalyzed condensation. More advanced methods use phase-transfer catalysts or solid-acid/base catalysts to improve selectivity.[19][23][25]
Materials:
-
This compound
-
n-Heptanal
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvent (e.g., Ethylene (B1197577) Glycol, or solvent-free conditions)
-
Toluene or other suitable extraction solvent
Equipment:
-
Reaction flask with stirrer
-
Condenser
-
Heating/cooling system
-
Separatory funnel
Procedure:
-
Charge the reaction flask with this compound, a solvent (if used), and the base catalyst (e.g., KOH in ethylene glycol).[22][26]
-
Heat the mixture to the desired reaction temperature (e.g., 100-160°C).[19][23]
-
Add n-heptanal dropwise to the stirred mixture over a period of time to minimize its self-condensation.[25]
-
Maintain the reaction at temperature for several hours until completion, which can be monitored by TLC or GC.
-
After cooling, neutralize the catalyst with a suitable acid.
-
Add water and an organic solvent (e.g., toluene) to extract the product.
-
Separate the organic layer, wash with water to remove salts, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude jasminaldehyde by vacuum distillation.
| Parameter | Value/Condition | Reference |
| This compound:n-Heptanal Molar Ratio | 1:1 to 10:1 (Higher ratios improve selectivity) | [19][23][24] |
| Catalyst | NaOH, KOH, Mg-Al mixed oxides | [19][22][23] |
| Temperature | 30 °C to 160 °C (Varies with catalyst) | [19][23] |
| Reaction Time | 3 to 6 hours | [19][26] |
| Reported Yield/Selectivity | Yields >90%, Selectivity ~65-88% | [19][23][26] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound In The Chemical Industry: A Fragrant Workhorse [chemicalbull.com]
- 3. Benzoic Aldehyde (100-52-7) - Almondy Synthetic Igredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. kidsadvisory.com [kidsadvisory.com]
- 6. NATURAL this compound - AN IMPORTANT INGREDIENTS IN THE FLAVOR AND SPICE INDUSTRY | TECHVINA [techvina.vn]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. praxilabs.com [praxilabs.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 14. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 15. jk-sci.com [jk-sci.com]
- 16. fchpt.stuba.sk [fchpt.stuba.sk]
- 17. scribd.com [scribd.com]
- 18. m.youtube.com [m.youtube.com]
- 19. nanobioletters.com [nanobioletters.com]
- 20. alpha-amyl cinnamaldehyde, 122-40-7 [thegoodscentscompany.com]
- 21. Synthesis of natural fragrance jasminaldehyde using silica-immobilized piperazine as organocatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 22. foreverest.net [foreverest.net]
- 23. mdpi.com [mdpi.com]
- 24. Jasminaldehyde production without the use of solvents by employing solid-acid catalysts based on a double metal cyanide [ignited.in]
- 25. op.niscpr.res.in [op.niscpr.res.in]
- 26. Synthesis of α-Amyl Cinnamaldehyde | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Asymmetric Synthesis Involving Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key asymmetric reactions utilizing benzaldehyde (B42025) as a substrate. The following sections outline methodologies for enantioselective synthesis, complete with quantitative data, reaction mechanisms, and experimental workflows, to serve as a valuable resource for the synthesis of chiral molecules.
Organocatalytic Asymmetric Aldol (B89426) Reaction of this compound with Ketones
The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing a metal-free method for the enantioselective formation of carbon-carbon bonds.[1] This reaction is noted for its operational simplicity and the use of a readily available, inexpensive, and non-toxic catalyst.[1]
Application Note:
This protocol describes the (S)-proline-catalyzed direct asymmetric aldol reaction between various this compound derivatives and ketones. The methodology is particularly effective for a range of substituted benzaldehydes, offering good to high yields and enantioselectivities. The reaction proceeds via an enamine intermediate formed between the ketone and the proline catalyst.[2][3] This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst.[3]
Quantitative Data Summary:
| Entry | Aldehyde (this compound Derivative) | Ketone | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | This compound | Cyclohexanone | 24 | 95 | 95:5 | 98 |
| 2 | 4-Nitrothis compound | Cyclohexanone | 4 | 98 | 96:4 | 99 |
| 3 | 4-Chlorothis compound | Cyclohexanone | 24 | 92 | 94:6 | 97 |
| 4 | 4-Methoxythis compound | Cyclohexanone | 48 | 85 | 92:8 | 96 |
| 5 | This compound | Acetone | 72 | 60 | - | 75 |
| 6 | 4-Nitrothis compound | Acetone | 24 | 92 | - | 60 |
Data adapted from representative proline-catalyzed aldol reactions. Actual results may vary based on specific reaction conditions and substrate purity.
Experimental Protocol:[1]
-
Reaction Setup: In a 2 mL vial, add (S)-proline (0.03 mmol).
-
Solvent Addition: Add methanol (B129727) (40 µL) and water (10 µL) to the vial.
-
Reactant Addition: Add the ketone (1.5 mmol) followed by the selected this compound derivative (0.3 mmol) at room temperature.
-
Reaction Progression: Cap the vial, seal it, and stir the reaction mixture at room temperature for the time specified in the data table.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldol adduct.
-
Analysis: Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Reaction Workflow:
Caption: Workflow for the Proline-Catalyzed Asymmetric Aldol Reaction.
Keck Asymmetric Allylation of this compound
The Keck asymmetric allylation is a reliable method for the enantioselective synthesis of homoallylic alcohols from aldehydes.[4] The reaction typically employs a chiral titanium-based Lewis acid catalyst derived from BINOL.[4]
Application Note:
This protocol details the enantioselective addition of allyltributyltin to this compound, catalyzed by a pre-formed chiral Ti(IV)-BINOL complex. This method is known for its high enantioselectivity and has been applied to the synthesis of various natural products.[4] The catalyst activates the aldehyde, facilitating a stereoselective attack by the allyl nucleophile.[4]
Quantitative Data Summary:
| Entry | Aldehyde | Ligand | Catalyst Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | This compound | (R)-BINOL | 10 | 12 | -20 | 91 | 97 (R) |
| 2 | 4-CF3-Benzaldehyde | (R)-BINOL | 10 | 12 | -20 | 95 | 96 (R) |
| 3 | 4-MeO-Benzaldehyde | (R)-BINOL | 10 | 24 | -20 | 88 | 93 (R) |
| 4 | Cinnamaldehyde | (R)-BINOL | 10 | 12 | -20 | 85 | 95 (R) |
| 5 | This compound | (S)-BINOL | 10 | 12 | -20 | 90 | 97 (S) |
Data is representative of the Keck asymmetric allylation. Optimization may be required for different substrates.
Experimental Protocol:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-BINOL (0.2 mmol) in anhydrous CH2Cl2 (5 mL).
-
Add Ti(O-i-Pr)4 (0.1 mmol) and stir the mixture at room temperature for 1 hour. The solution should turn from colorless to yellow.
-
-
Reaction Setup:
-
Cool the catalyst solution to -20 °C.
-
Add this compound (1.0 mmol) to the flask.
-
Slowly add allyltributyltin (1.2 mmol) dropwise to the reaction mixture.
-
-
Reaction Progression: Stir the reaction at -20 °C and monitor its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Work-up:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite to remove titanium salts.
-
Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Logical Relationship Diagram:
Caption: Key interactions in the Keck Asymmetric Allylation.
Asymmetric Addition of Diethylzinc (B1219324) to this compound
The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for synthesizing chiral secondary alcohols.[5] Chiral β-amino alcohols are commonly employed as catalysts to induce stereoselectivity.[5][6]
Application Note:
This protocol outlines a general procedure for the asymmetric addition of diethylzinc to this compound using a chiral amino alcohol ligand. The ligand coordinates with diethylzinc to form a chiral complex, which then directs the ethyl group transfer to one enantiotopic face of the aldehyde.[5]
Quantitative Data Summary:
| Entry | Ligand | Ligand Loading (mol%) | Time (h) | Temp (°C) | Yield (%) | ee (%) | Configuration |
| 1 | (1S,2S)-2-(Benzylamino)cyclopentanol | 10 | 14 | 0 to RT | 85 | 92 | (R) |
| 2 | (-)-DAIB | 2 | 2 | 0 | 97 | 98 | (S) |
| 3 | (1R,2S)-N-methylephedrine | 5 | 16 | 0 | 90 | 85 | (R) |
| 4 | Chiral Pyrrolidinyl Methanol | 10 | 8 | 0 | 95 | >99 | (S) |
This data is a compilation from various sources to illustrate the effectiveness of different ligands. DAIB = (1R,2S)-(-)-N,N-dimethyl-α,α-diphenyl-2-pyrrolidinemethanol.[5]
Experimental Protocol:[5]
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), add the chiral amino alcohol ligand (0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (B28343) (5 mL) via syringe.
-
Complex Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 3.0 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Aldehyde Addition: Add freshly distilled this compound (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH4Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Catalytic Cycle Diagram:
Caption: Proposed Catalytic Cycle for Diethylzinc Addition.
References
Benzaldehyde as a Versatile Building Block for Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzaldehyde (B42025), a readily available and cost-effective aromatic aldehyde, serves as a cornerstone in the synthesis of a vast array of heterocyclic compounds. Its electrophilic carbonyl group and the ability to participate in a variety of condensation and multicomponent reactions make it an indispensable tool for synthetic chemists. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds, including dihydropyrimidinones, 1,4-dihydropyridines, quinolines, and pyrans, using this compound as a primary starting material. The methodologies presented are selected for their reliability, efficiency, and relevance to pharmaceutical and materials science research.
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Notably, they are also recognized as calcium channel blockers.[2] The reaction involves the acid-catalyzed condensation of an aldehyde (this compound), a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea.[2]
Caption: Workflow of the Biginelli reaction for the synthesis of DHPMs.
Quantitative Data
The following table summarizes the yields of 3,4-dihydropyrimidin-2(1H)-one synthesized from this compound, urea, and ethyl acetoacetate under different reaction pathways.[3]
| Route | Intermediate Pathway | Yield (%) |
| A | Iminium (one-pot) | 58 |
| B | Iminium | 62 |
| C | Enamine (room temp.) | 31 |
| D | Enamine (reflux) | 40 |
| E | Knoevenagel | 38 |
Experimental Protocol: Biginelli Reaction (Route A)
This protocol is adapted from a study detailing various routes for the Biginelli reaction.[3]
Materials:
-
This compound (0.9975 g, 9.4 mmol)
-
Urea (0.5645 g, 9.4 mmol)
-
Ethyl acetoacetate (1.3014 g, 10 mmol)
-
Ethanol (B145695) (10 mL)
-
Concentrated Hydrochloric Acid (4-5 drops)
-
Cold water
Procedure:
-
In a round-bottom flask, combine this compound, urea, and ethyl acetoacetate in 10 mL of ethanol.
-
Add 4-5 drops of concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold water (3 x 50 mL).
-
Dry the product and recrystallize from ethanol to obtain a white solid.
Synthesis of 1,4-Dihydropyridines via the Hantzsch Synthesis
The Hantzsch dihydropyridine (B1217469) synthesis is a multicomponent reaction used to generate 1,4-dihydropyridine (B1200194) (DHP) derivatives.[4] These compounds are of significant pharmacological importance, with many acting as calcium channel blockers for the treatment of cardiovascular diseases.[5] The reaction involves the condensation of an aldehyde (e.g., this compound), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[4]
Caption: Workflow of the Hantzsch Dihydropyridine Synthesis.
Quantitative Data
The Hantzsch synthesis of 1,4-dihydropyridines from this compound, ethyl acetoacetate, and ammonium acetate can be optimized to achieve high yields.
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous (SDS, 0.1M) | Ultrasonic irradiation | 96 | [6] |
| None | Water | 70-75 °C, sealed vessel | 86-96 | [7] |
Experimental Protocol: Hantzsch Synthesis in Aqueous Medium
This catalyst-free and organic solvent-free protocol is adapted from a study focused on green synthesis procedures.[7]
Materials:
-
This compound (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium carbonate (1 mmol)
-
Water (2-3 mL)
Procedure:
-
Charge a tube reactor with the stoichiometric molar ratio of this compound, ethyl acetoacetate, and ammonium carbonate.
-
Add 2-3 mL of water to the reactor.
-
The remaining space in the reactor can be charged with water steam, air, or nitrogen, and then the reactor is closed quickly.
-
Stir the mixture at 70-75 °C for the desired time (monitor by TLC).
-
Upon completion, cool the mixture to room temperature and let it stand overnight.
-
Isolate the 1,4-dihydropyridine product by simple filtration.
Synthesis of Quinolines via the Friedländer Annulation
The Friedländer synthesis is a straightforward and efficient method for preparing quinolines, a heterocyclic scaffold present in numerous natural products and pharmaceuticals with a broad spectrum of biological activities.[8] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone (e.g., 2-aminothis compound) with a compound containing an α-methylene group, such as a ketone.[8]
Caption: Workflow of the Friedländer Synthesis of Quinolines.
Quantitative Data
The following table presents the yields for the synthesis of various quinoline derivatives from 2-aminothis compound and different ketones in water without a catalyst.[9]
| Ketone | Product | Yield (%) |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 95 |
| Acetone | 2-Methylquinoline | 85 |
| Acetophenone | 2-Phenylquinoline | 92 |
| Malononitrile (B47326) | 2-Aminoquinoline-3-carbonitrile | 91 |
Experimental Protocol: Friedländer Synthesis in Water
This protocol is based on a green and catalyst-free method for quinoline synthesis.[9]
Materials:
-
2-Aminothis compound (0.2 mmol)
-
Appropriate ketone or malononitrile (0.2 mmol)
-
Water (1 mL)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a 5 mL flask, mix 2-aminothis compound and the appropriate ketone or malononitrile in 1 mL of water.
-
Stir the mixture at 70 °C for 3 hours.
-
Monitor the reaction progress by TLC (eluent: 10% EtOAc in hexanes).
-
After completion, cool the reaction mixture to room temperature and dilute with 3 mL of EtOAc.
-
Separate the organic layer, dry it over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (10% EtOAc in hexane) to obtain the pure quinoline product.
Multicomponent Synthesis of 4H-Pyrans
4H-pyran derivatives are an important class of heterocyclic compounds that exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. A common and efficient method for their synthesis is a one-pot, three-component reaction involving an aldehyde (this compound), an active methylene (B1212753) compound (malononitrile), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate or dimedone).
Caption: Workflow for the Multicomponent Synthesis of 4H-Pyrans.
Quantitative Data
The following table shows the yields for the synthesis of various 4H-pyran derivatives using a sodium citrate (B86180) catalyst in an ethanol-water mixture at room temperature.[10]
| Aldehyde | 1,3-Dicarbonyl Compound | Yield (%) |
| This compound | Ethyl acetoacetate | 95 |
| 4-Chlorothis compound | Ethyl acetoacetate | 92 |
| This compound | Dimedone | 96 |
| 4-Nitrothis compound | Dimedone | 94 |
Experimental Protocol: Synthesis of 4H-Pyrans
This protocol is adapted from a method utilizing sodium citrate as a catalyst in an environmentally friendly solvent system.[10]
Materials:
-
Aromatic aldehyde (e.g., this compound)
-
Malononitrile
-
1,3-Dicarbonyl compound (e.g., Ethyl acetoacetate)
-
Sodium citrate
-
Ethanol:Water (1:1 v/v)
Procedure:
-
In a reaction vessel, dissolve the aromatic aldehyde, malononitrile, and the 1,3-dicarbonyl compound in a 1:1 mixture of ethanol and water.
-
Add a catalytic amount of sodium citrate to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, the product can be further purified by recrystallization.
References
- 1. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 4. Hantzsch pyridine synthesis - Wikiwand [wikiwand.com]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Grignard Synthesis of Benzaldehyde
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side products encountered during the Grignard synthesis of benzaldehyde (B42025).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Grignard synthesis of this compound?
A1: The primary side products in the Grignard synthesis of this compound, typically from an aryl magnesium halide and a formate (B1220265) ester (e.g., ethyl formate), include:
-
Secondary Alcohols: Such as diphenylmethanol (B121723), which forms when a second equivalent of the Grignard reagent reacts with the initially formed this compound.[1][2][3]
-
Benzene (B151609): This is formed when the Grignard reagent is quenched by a proton source, such as water or acidic impurities in the glassware or solvent.[4][5][6]
-
Biphenyl (B1667301): This is a result of a Wurtz-type coupling reaction between the Grignard reagent and any unreacted aryl halide starting material.[7][8][9] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[9]
-
Benzyl alcohol: Can be formed through the reduction of this compound by certain Grignard reagents, especially those with beta-hydrides, or by reaction with formaldehyde (B43269) if it is present as an impurity.[10][11]
Q2: My reaction yielded a significant amount of diphenylmethanol instead of this compound. What went wrong?
A2: The formation of diphenylmethanol is a common issue and occurs because the this compound product is also reactive towards the Grignard reagent.[2] To minimize this over-addition, consider the following:
-
Inverse Addition: Add the Grignard reagent slowly to a solution of the formate ester. This ensures that the Grignard reagent is the limiting reagent at any given time, reducing the likelihood of it reacting with the newly formed this compound.
-
Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent and slow down the rate of the second addition.[12]
-
Stoichiometry: Use a precise 1:1 molar ratio of the Grignard reagent to the formate ester. An excess of the Grignard reagent will favor the formation of the secondary alcohol.[13][14][15]
Q3: I have a significant amount of benzene in my crude product. How can I prevent this?
A3: Benzene formation indicates that your Grignard reagent was quenched by a proton source. Grignard reagents are extremely strong bases and will react with even trace amounts of acidic protons.[16][17] To prevent this:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, either by flame-drying under vacuum or oven-drying overnight.[4][18][19] All solvents and reagents must be strictly anhydrous.[5][6] Diethyl ether and THF are common solvents that must be freshly distilled from a drying agent.[18][19]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[19][20]
Q4: My Grignard reaction is sluggish or fails to initiate. What are the possible causes and solutions?
A4: Failure to initiate is a common problem, often due to an inactive magnesium surface or the presence of inhibitors.[20]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction.[8][19] Activate the magnesium by:
-
Purity of Reagents: Ensure your aryl halide is pure and dry. Impurities can inhibit the reaction.
-
Solvent Choice: Ethereal solvents like diethyl ether or THF are crucial as they solvate and stabilize the Grignard reagent.[18][19][21]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues during the Grignard synthesis of this compound.
Issue 1: Low Yield of this compound with Significant Byproducts
| Observation | Possible Cause | Recommended Action |
| High levels of diphenylmethanol | Over-addition of Grignard reagent to the this compound product.[2][3] | Perform an inverse addition at low temperature. Use a strict 1:1 stoichiometry. |
| Presence of benzene | Quenching of the Grignard reagent by protic sources.[4][5] | Ensure all glassware is flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere.[19][20] |
| Formation of biphenyl | Wurtz coupling of the Grignard reagent with unreacted aryl halide.[9] | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration. Avoid high reaction temperatures.[9] |
Issue 2: Reaction Fails to Initiate or Proceeds Slowly
| Observation | Possible Cause | Recommended Action |
| Magnesium appears unreactive | Magnesium oxide layer on the surface.[19] | Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[18][19][20] |
| Solution remains clear, no reflux | Reaction has not initiated. | Add a small portion of the aryl halide and warm gently. Use an ultrasonic bath to promote initiation. |
| Reaction starts then stops | Insufficient mixing or localized depletion of reagents. | Ensure efficient stirring throughout the reaction. |
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the chemical pathways leading to the desired product and common side products, and a logical workflow for troubleshooting experimental issues.
Caption: Reaction pathways in the Grignard synthesis of this compound.
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol: Minimizing Side Products
This protocol for the synthesis of this compound from bromobenzene (B47551) and ethyl formate is designed to minimize the formation of common side products.
1. Preparation of Glassware and Reagents:
-
All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium turnings should be fresh and dry.
-
Anhydrous diethyl ether should be freshly distilled from sodium/benzophenone.
-
Bromobenzene and ethyl formate should be distilled and stored over molecular sieves.
2. Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) in the reaction flask. Add a single crystal of iodine.
-
Assemble the glassware and flush with inert gas.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium. Initiation is indicated by the disappearance of the iodine color, cloudiness, and gentle reflux. Gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. This slow addition minimizes the concentration of unreacted bromobenzene, reducing biphenyl formation.[9]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
3. Reaction with Ethyl Formate:
-
Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of ethyl formate (1.0 equivalent) in anhydrous diethyl ether.
-
Slowly add the Grignard reagent via cannula or a pre-cooled dropping funnel to the stirred solution of ethyl formate at -78 °C. This "inverse addition" at low temperature is critical to prevent over-addition to the this compound product.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then let it slowly warm to room temperature.
4. Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. This protonates the intermediate alkoxide.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound via distillation or column chromatography to separate it from any non-volatile side products like diphenylmethanol or biphenyl.
References
- 1. brainly.com [brainly.com]
- 2. CRACK NEST 2025 /11-Aug-2024 Reaction of ethyl formate with excess of PhM.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis Of Grignard Reagent And this compound - 1620 Words | Bartleby [bartleby.com]
- 5. homework.study.com [homework.study.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. fiveable.me [fiveable.me]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 12. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 13. Reaction of ethyl formate with an excess of CH3MgI class 11 chemistry JEE_Main [vedantu.com]
- 14. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 15. chegg.com [chegg.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Grignard reaction - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. leah4sci.com [leah4sci.com]
Purification of Benzaldehyde from benzoic acid contamination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of benzaldehyde (B42025) from benzoic acid contamination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue/Observation | Possible Cause(s) | Recommended Solution(s) |
| Milky emulsion forms during washing with base. | Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion has formed, let it stand for a period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Low recovery of this compound after purification. | - Incomplete extraction from the aqueous layer.- Loss during distillation. | - Ensure thorough mixing during the base wash to remove all benzoic acid.- Perform multiple extractions with the organic solvent to maximize recovery from the aqueous phase.- Carefully monitor the temperature during distillation to avoid loss of product.[1] |
| Purified this compound turns yellow or develops crystals on storage. | Re-oxidation of this compound to benzoic acid upon exposure to air. | Store purified this compound under an inert atmosphere (e.g., nitrogen or argon). Adding a radical inhibitor like hydroquinone (B1673460) can also prevent oxidation.[2][3] |
| Solid material present in the this compound before purification. | This is likely benzoic acid that has crystallized out due to the oxidation of this compound. | This is the primary impurity to be removed. Proceed with the purification protocol. |
| The reaction using the purified this compound is still sluggish. | Incomplete removal of benzoic acid, which can interfere with certain reactions. | Repeat the purification process, ensuring efficient washing with the basic solution. Purity can be checked by techniques like NMR or by taking a melting point of a derivative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove benzoic acid from this compound?
A1: The most common and easiest method is a liquid-liquid extraction using a mild base.[4] this compound contaminated with benzoic acid is dissolved in a suitable organic solvent (like diethyl ether) and washed with an aqueous solution of a base such as 5% sodium carbonate or sodium bicarbonate.[1][4] The basic solution reacts with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer. The non-polar this compound remains in the organic layer. The two layers are then separated using a separatory funnel.[4][5]
Q2: Why does my this compound contain benzoic acid?
A2: this compound readily oxidizes when exposed to air, and the primary oxidation product is benzoic acid.[6] This is a common issue with aged samples of this compound.[1]
Q3: Can I purify this compound by distillation alone?
A3: Yes, distillation can be used to purify this compound from benzoic acid because their boiling points are significantly different.[6] However, it is often recommended to first wash the this compound with a basic solution to remove the bulk of the benzoic acid before distillation.[2] This prevents issues with the acid in the distillation flask and leads to a purer final product.
Q4: What are the key physical properties to consider when separating this compound and benzoic acid?
A4: The key properties are their boiling points and solubility.
| Compound | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 178-179 | -26 | Slightly soluble in water; soluble in organic solvents. |
| Benzoic Acid | 249 | 122 | Slightly soluble in cold water; soluble in hot water and organic solvents. |
Q5: How can I prevent the re-oxidation of my purified this compound?
A5: To prevent re-oxidation, it is crucial to store the purified this compound under an inert atmosphere, such as nitrogen or argon.[3] Adding a small amount of an antioxidant or radical scavenger, like hydroquinone, can also inhibit the oxidation process.[2]
Experimental Protocol: Purification of this compound by Extraction and Distillation
This protocol details the steps for purifying this compound contaminated with benzoic acid.
Materials:
-
Contaminated this compound
-
Diethyl ether
-
5% aqueous sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Dissolution: Dissolve the impure this compound in approximately 2-3 volumes of diethyl ether.
-
Extraction: Transfer the ether solution to a separatory funnel. Add an equal volume of 5% aqueous sodium carbonate solution. Gently invert the funnel several times to mix the layers, periodically venting to release any pressure.[1]
-
Separation: Allow the layers to separate. The upper organic layer contains the this compound, and the lower aqueous layer contains the sodium benzoate. Drain the lower aqueous layer.
-
Repeat Washing: Wash the organic layer again with the 5% sodium carbonate solution, followed by a wash with water, and finally with brine to aid in the removal of water.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate or sodium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration: Filter the dried organic solution to remove the drying agent.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation or simple distillation.
-
Final Distillation: Distill the remaining liquid under reduced pressure to obtain pure this compound. Collect the fraction that boils at the correct temperature for this compound.[1][2]
Process Visualization
The following diagram illustrates the workflow for the purification of this compound from benzoic acid.
References
- 1. How to purify this compound (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 2. Sciencemadness Discussion Board - Purification of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
Optimizing reaction conditions for high-yield Benzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing benzaldehyde (B42025) synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a low or negligible yield of this compound. What are the potential causes and how can I improve it?
A: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, and experimental setup. A systematic approach to troubleshooting is crucial.
Potential Causes & Recommended Solutions:
-
Inactive or Poor-Quality Reagents:
-
Oxidizing/Reducing Agents: Ensure the oxidizing agent (e.g., nitric acid, sodium persulfate) or reducing agent (for Rosenmund reduction) is fresh and has been stored correctly. Degradation of these reagents is a common cause of reaction failure.
-
Starting Materials: Use freshly distilled or purified starting materials (toluene, benzyl (B1604629) alcohol, or benzoyl chloride) to avoid impurities that can inhibit the reaction or cause side reactions. This compound itself can oxidize to benzoic acid upon storage, so using a fresh starting material is key.[1]
-
Catalyst (if applicable): For catalytic reactions like the Rosenmund reduction (Palladium on Barium Sulfate) or certain toluene (B28343) oxidations, the catalyst's activity is paramount.[2][3] Ensure the catalyst has not been poisoned or deactivated. For the Rosenmund reduction, the barium sulfate (B86663) support helps to prevent over-reduction of the aldehyde.[4]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature control is critical. For instance, in the oxidation of toluene, temperatures that are too high can lead to the formation of benzoic acid, while temperatures that are too low may result in a sluggish or incomplete reaction.[5] For the oxidation of benzyl alcohol with nitric acid, the reaction should be heated to around 90°C.[6]
-
Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times, especially at elevated temperatures, can promote the formation of byproducts.
-
Stirring: In heterogeneous reactions (e.g., liquid-liquid or solid-liquid), vigorous stirring is essential to ensure proper mixing and mass transfer between phases.
-
-
Improper Experimental Setup:
-
Moisture and Air Sensitivity: Some reactions are sensitive to moisture and atmospheric oxygen. This compound is prone to air oxidation to form benzoic acid.[1] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Glassware: Ensure all glassware is clean and dry to prevent contamination.
-
Issue 2: Formation of Significant Side Products
Q: My final product is contaminated with significant amounts of side products. How can I identify and minimize their formation?
A: The most common side product in many this compound syntheses is benzoic acid, resulting from the over-oxidation of the aldehyde. Other byproducts can arise depending on the specific synthetic route.
Common Side Products & Prevention Strategies:
-
Benzoic Acid:
-
Cause: Over-oxidation of this compound. This is particularly prevalent in oxidation reactions of toluene and benzyl alcohol.[1] this compound is more susceptible to oxidation than toluene.
-
Prevention:
-
Use milder or more selective oxidizing agents.
-
Carefully control the stoichiometry of the oxidizing agent.
-
Maintain the optimal reaction temperature and avoid prolonged heating.[5]
-
For oxidation of benzyl alcohol, certain methods using reagents like sodium persulfate are known to be selective for the aldehyde.[7]
-
-
-
Benzyl Alcohol (in Rosenmund Reduction):
-
Cause: Over-reduction of the this compound product.
-
Prevention: The Rosenmund catalyst (palladium on barium sulfate) is specifically designed to be "poisoned" to prevent this over-reduction.[4] Using a catalyst poison like thioquinanthrene or thiourea (B124793) can further enhance selectivity.[4]
-
-
Benzyl Benzoate (from Benzyl Alcohol oxidation):
-
Cause: A Tishchenko-type side reaction where two molecules of this compound disproportionate to form the ester.
-
Prevention: Optimize reaction conditions to favor the desired oxidation pathway.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to obtain pure this compound after the reaction. What is the best purification strategy?
A: Purification of this compound typically involves removing unreacted starting materials, catalysts, and side products, with benzoic acid being the most common impurity.
Recommended Purification Protocol:
-
Workup: After the reaction, the crude product is typically extracted into an organic solvent like diethyl ether.
-
Washing:
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride.[8][9]
-
Distillation:
-
Remove the organic solvent by simple distillation.
-
Purify the this compound by vacuum distillation.[9] This is preferred as it allows for distillation at a lower temperature, minimizing the risk of decomposition or oxidation that can occur at its atmospheric boiling point (179°C).[1][9] It is advisable to perform the distillation under an inert atmosphere (e.g., nitrogen).[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The three most prevalent laboratory and industrial methods for this compound synthesis are:
-
Oxidation of Toluene: This can be achieved through various catalytic systems, often in the liquid or vapor phase. Common oxidizing agents include manganese dioxide in sulfuric acid.[5]
-
Oxidation of Benzyl Alcohol: A variety of oxidizing agents can be used, such as nitric acid, sodium persulfate, or greener alternatives involving catalysts and hydrogen peroxide.[6][7][10] This method is often preferred for laboratory-scale synthesis due to milder conditions.
-
Rosenmund Reduction of Benzoyl Chloride: This is a catalytic hydrogenation of benzoyl chloride using a palladium on barium sulfate catalyst.[2][3][4][11]
Q2: How can I prevent the oxidation of this compound to benzoic acid during storage?
A2: this compound is susceptible to autoxidation when exposed to air. To minimize this, it is typically stored with additives like hydroquinone (B1673460) or catechol.[9] For long-term storage, it is best to keep it in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.
Q3: What is a typical yield for this compound synthesis?
A3: Yields can vary significantly depending on the method, scale, and optimization of reaction conditions.
-
Oxidation of benzyl alcohol with nitric acid can achieve yields of 92% and higher.[12] Using sodium persulfate can yield around 65%.[7]
-
The Sommelet reaction of benzyl chloride with hexamine has been reported with yields around 70%.[1]
-
Oxidation of toluene with specific ferrous-copper catalysts has been reported to give yields as high as 95%.[5] However, many toluene oxidation methods suffer from lower selectivity, leading to lower isolated yields of pure this compound.[13]
Q4: Can I use strong oxidizing agents like potassium permanganate (B83412) to synthesize this compound from toluene?
A4: While potassium permanganate is a strong oxidizing agent, its use for the synthesis of this compound from toluene is generally not recommended as it tends to over-oxidize the toluene to benzoic acid, resulting in poor yields of the desired aldehyde. More selective methods are preferred.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Advantages | Disadvantages |
| Oxidation of Toluene | Toluene | MnO2/H2SO4, Cu/Sn/Br catalyst systems | 11-95%[5][14] | Inexpensive starting material. | Often requires harsh conditions, can have low selectivity, and risk of over-oxidation.[14] |
| Oxidation of Benzyl Alcohol | Benzyl Alcohol | Nitric acid, Sodium persulfate, H2O2 with catalyst | 65-95%[7][12] | Milder conditions, often high yields and selectivity. | Benzyl alcohol is more expensive than toluene. |
| Rosenmund Reduction | Benzoyl Chloride | H2, Pd/BaSO4 | Good to excellent | High selectivity for the aldehyde. | Catalyst can be expensive and sensitive; benzoyl chloride is a lachrymator. |
Experimental Protocols
Protocol 1: Oxidation of Benzyl Alcohol with Sodium Persulfate [7]
-
Reagent Preparation: Prepare a solution of 69g of sodium persulfate in 263mL of water.
-
Apparatus Setup: Assemble a 500 mL round-bottom flask with a Claisen adapter, a reflux condenser, and a pressure-equalizing dropping funnel. Place a magnetic stir bar in the flask.
-
Reaction:
-
Add the sodium persulfate solution to the flask.
-
Pour 30mL of benzyl alcohol into the dropping funnel.
-
Turn on the cooling water for the condenser.
-
Add a few drops of benzyl alcohol to the flask and gently heat the mixture until a reaction is initiated.
-
Remove the heat source and add the remaining benzyl alcohol dropwise at a rate that maintains a steady reflux.
-
-
Workup and Purification:
-
After the reaction is complete, allow the mixture to cool.
-
Set up for simple distillation and distill the this compound-water azeotrope.
-
Separate the this compound from the water in the distillate using a separatory funnel.
-
Dry the this compound over anhydrous magnesium sulfate.
-
Purify the crude this compound by vacuum distillation.
-
Protocol 2: Rosenmund Reduction of Benzoyl Chloride (General Procedure)[15]
-
Apparatus Setup: Use a hydrogenation apparatus (e.g., a Parr apparatus) equipped with a reaction vessel.
-
Reagent Preparation:
-
To the reaction vessel, add a suitable solvent such as xylene (dried).
-
Add freshly fused sodium acetate.
-
Cool the mixture under a nitrogen atmosphere.
-
Add the benzoyl chloride.
-
-
Catalyst Addition: Carefully add the pre-dried 10% Palladium on barium sulfate catalyst to the reaction vessel.
-
Hydrogenation:
-
Pressurize the vessel with hydrogen gas.
-
Stir the reaction mixture at a suitable temperature until the uptake of hydrogen ceases.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Wash the filtrate with a sodium bicarbonate solution and then with water.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
-
Mandatory Visualization
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. This compound - Sciencemadness Wiki [sciencemadness.org]
- 2. How is Benzoyl chloride converted to this compound?_Chemicalbook [chemicalbook.com]
- 3. Write the chemical reaction for Rosenmund reduction of benzoyl chloride. .. [askfilo.com]
- 4. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 5. The easiest synth of this compound from toluene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. youtube.com [youtube.com]
- 7. Sciencemadness Discussion Board - Preparation of this compound from Benzyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. How to purify this compound (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 9. Sciencemadness Discussion Board - Purification of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. lakeland.edu [lakeland.edu]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. tsijournals.com [tsijournals.com]
- 15. US3517066A - Rosenmund process - Google Patents [patents.google.com]
Preventing oxidation of Benzaldehyde during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of benzaldehyde (B42025) during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound primarily degrades through autoxidation upon exposure to air (oxygen).[1][2] This process is a free-radical chain reaction that converts this compound into benzoic acid.[2] The reaction can be initiated or accelerated by exposure to light (especially UV light) and elevated temperatures.[1][3]
Q2: I noticed a white crystalline precipitate in my bottle of this compound. What is it?
A2: The white precipitate is most likely benzoic acid, the product of this compound oxidation.[3] Even when stored under seemingly ideal conditions, some oxidation can occur over time, and since benzoic acid has low solubility in this compound, it may crystallize out, particularly at lower temperatures like in a refrigerator.[3]
Q3: How does the presence of benzoic acid affect my experiments?
A3: Benzoic acid is an acidic impurity that can interfere with various chemical reactions. For instance, in base-catalyzed reactions such as aldol (B89426) condensations, the benzoic acid can neutralize the catalyst, leading to lower conversion rates and selectivity.[4][5] It is crucial to use high-purity this compound for such sensitive applications.
Q4: What is the ideal way to store this compound to minimize oxidation?
A4: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[6] The ideal storage conditions involve using an airtight, opaque container, such as an amber or black glass bottle, to protect it from light and air.[1][3] To further prevent oxidation, it is highly recommended to displace the air in the container's headspace with an inert gas like nitrogen or argon and to ensure the container is tightly sealed.[1][6][7][8]
Q5: Are there any chemical inhibitors I can add to prevent oxidation?
A5: Yes, radical inhibitors can be added to this compound to prolong its shelf life. Common and effective antioxidants include hydroquinone, catechol, and 2,6-di-t-butylphenol (BHT).[3][4][5][9] These compounds work by quenching the free radicals that propagate the oxidation chain reaction. Thiourea has also been reported as a highly effective antioxidant for this compound.[10]
Troubleshooting Guide
Problem: My reaction yield is lower than expected when using this compound from a previously opened bottle.
-
Possible Cause: The this compound has likely oxidized to benzoic acid, which may be interfering with your reaction. Even material from suppliers can contain varying amounts of benzoic acid.[3]
-
Solution: It is best practice to purify this compound before use, especially for sensitive reactions. You can remove the benzoic acid by washing the this compound with a 10% sodium carbonate solution followed by water, and then drying it.[4][5][9] For higher purity, vacuum distillation is recommended.[3] Always distill just before use for the best results.[3]
Problem: The this compound has a yellowish tint.
-
Possible Cause: Discoloration can be a sign of impurity or degradation.[6] The presence of oxidation products or other impurities can cause a yellowish appearance.
-
Solution: While a slight tint might not affect all applications, for high-purity requirements, the this compound should be purified.[6] Recrystallization or distillation can be effective methods.[6][9] Storing the purified product under an inert atmosphere can prevent further discoloration.[6]
Problem: I need to handle this compound frequently. How can I minimize oxidation during repeated use?
-
Possible Cause: Each time the container is opened, the this compound is exposed to atmospheric oxygen and moisture, accelerating degradation.[3]
-
Solution: If you use this compound regularly, consider aliquoting a larger bottle into smaller, single-use vials. Fill each vial almost to the top to minimize headspace, purge with nitrogen or argon before sealing, and store them in a cool, dark place.[11] This practice limits the exposure of the bulk material to air.
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 15°C to 25°C (59°F - 77°F)[1] | Slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert gas (Nitrogen or Argon)[6][7][8] | Displaces oxygen, which is required for autoxidation. |
| Container | Tightly sealed, opaque (amber/black) glass bottles[1][3] | Prevents exposure to air and light, which catalyze oxidation. |
| Headspace | Minimize as much as possible[1] | Reduces the amount of oxygen in contact with the liquid. |
| Additives | Antioxidants (e.g., Hydroquinone, Catechol)[4][5][9] | Inhibit the free-radical chain reaction of oxidation. |
| Handling | Work under a fume hood in a well-ventilated area[6][7] | Ensures safety and minimizes exposure to atmospheric contaminants. |
Experimental Protocols
Protocol 1: Purification of this compound by Base Wash
This protocol describes the removal of benzoic acid contamination by washing with a sodium carbonate solution.
Materials:
-
This compound (impure)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper
Procedure:
-
Place the impure this compound into a separatory funnel.
-
Add an equal volume of 10% sodium carbonate solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.
-
Allow the layers to separate. The upper layer is the purified this compound, and the lower aqueous layer contains sodium benzoate.
-
Drain and discard the lower aqueous layer.
-
Wash the this compound layer with an equal volume of deionized water by shaking and allowing the layers to separate. Drain and discard the aqueous layer. Repeat this washing step twice.[4][5]
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or another suitable drying agent to remove residual water. Swirl the flask and let it stand for 15-20 minutes.[4][5]
-
Filter the dried this compound into a clean, dry storage bottle. For long-term storage, add a crystal of hydroquinone, purge the bottle with nitrogen, and seal it tightly.[4][5]
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method to assess the purity of a this compound sample and detect the presence of benzoic acid.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Dichloromethane or Diethyl Ether)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 µL in 1 mL) using a high-purity solvent.
-
Instrument Setup:
-
Set the GC inlet temperature to 250°C.
-
Use a suitable temperature program for the oven, for example: start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min.
-
Set the carrier gas (Helium) flow rate as per the column manufacturer's recommendation.
-
Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.
-
Acquire data in full scan mode over a mass range of m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (major fragments at m/z 106, 105, 77).
-
Look for a later-eluting peak corresponding to benzoic acid and confirm its identity via its mass spectrum (major fragments at m/z 122, 105, 77).
-
Calculate the relative purity by integrating the peak areas. The percentage of benzoic acid can be estimated from the ratio of its peak area to the total peak area.
-
Mandatory Visualization
Caption: Logic diagram of this compound oxidation and prevention strategies.
References
- 1. What are the storage conditions for this compound? - Blog [sinoshiny.com]
- 2. what is auto oxidation give mechanism of oxidation of this compound | Filo [askfilo.com]
- 3. Sciencemadness Discussion Board - Oxidation of this compound, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.be [fishersci.be]
- 9. Sciencemadness Discussion Board - Purification of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - Stabilizer for this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - Best way to store and transfer my this compound to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Benzaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming low conversion rates in common reactions involving benzaldehyde (B42025).
General Troubleshooting
This section addresses universal issues that can lead to low yields in any reaction involving this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What is the most common cause?
A: The most frequent issue is the purity of the this compound itself. This compound readily oxidizes in the presence of air to form benzoic acid.[1][2] This impurity can poison catalysts and interfere with base-catalyzed reactions.[3] It is crucial to use freshly distilled or purified this compound for optimal results.
Q2: How can I purify commercial this compound to remove benzoic acid?
A: There are several standard methods for purifying this compound:
-
Aqueous Wash: Wash the this compound with a 10% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution.[3][4][5] This deprotonates the acidic benzoic acid, converting it to sodium benzoate, which is soluble in the aqueous layer and can be separated. The organic layer should then be washed with water and dried over an anhydrous salt like MgSO₄ or CaCl₂.[4][6]
-
Distillation: After washing and drying, distillation under reduced pressure is the most effective way to obtain pure this compound.[1][7] This is recommended as hot this compound can oxidize quickly when exposed to air.[4]
-
Inhibitors: To prevent re-oxidation during storage, a small amount of an inhibitor like hydroquinone (B1673460) or catechol can be added.[3][4]
Q3: Besides reactant purity, what other general factors should I investigate for low conversion?
A: Several factors related to reaction conditions can significantly impact yield:
-
Anhydrous Conditions: Many reactions, especially those involving organometallics (like Grignard reagents) or strong bases (like in the Wittig reaction), are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.[8][9]
-
Inert Atmosphere: For oxygen-sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of this compound and other reagents.[3][7]
-
Reaction Temperature: Temperature control is critical. Some reactions require low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions, while others may require heating to proceed at a reasonable rate.[8][10]
-
Catalyst Activity: Ensure your catalyst is active. Lewis acid catalysts like AlCl₃ are particularly sensitive to deactivation by moisture.[9] For heterogeneous catalysts, issues like sintering or poisoning can reduce activity.[11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion rates in this compound reactions.
Caption: General troubleshooting workflow for low conversion.
Aldol (B89426) Condensation (Claisen-Schmidt)
In the Claisen-Schmidt condensation, an aldehyde lacking α-hydrogens (like this compound) reacts with an enolizable ketone or aldehyde in the presence of a base.
Frequently Asked Questions (FAQs)
Q1: I'm getting a low yield in my Claisen-Schmidt reaction between this compound and a ketone. Why?
A: Since this compound has no α-hydrogens, it cannot self-condense.[12][13] Therefore, low yields are often due to the self-condensation of the enolizable partner (the ketone). This is especially problematic if the ketone is highly reactive or its concentration is high.[14]
Q2: How can I minimize the self-condensation of my ketone partner?
A: A common strategy is to control the addition of reagents. Slowly add the enolizable ketone to a mixture of the this compound and the base.[14] This keeps the instantaneous concentration of the enolate-forming species low, favoring the cross-condensation reaction with this compound, which is present in excess.
Q3: What is the role of the base, and can it cause problems?
A: A base (typically NaOH or KOH) is required to deprotonate the α-carbon of the ketone, forming the nucleophilic enolate. However, using a very strong base or high concentrations can lead to an undesirable side reaction with this compound called the Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form benzyl (B1604629) alcohol and benzoic acid.[1][15]
Data Presentation: Effect of Catalyst Concentration
The following table illustrates the effect of catalyst concentration on the yield of the condensation product between this compound and acetone (B3395972), catalyzed by potassium glycinate.
| Entry | Catalyst Loading (mol%) | Isolated Yield (%) |
| 1 | 10 | 18 |
| 2 | 15 | 40 |
| 3 | 20 | 58 |
| 4 | 25 | 48 |
| 5 | 30 | 48 |
| Data adapted from a study on potassium glycinate-catalyzed aldol condensations.[16] |
Experimental Protocol: Synthesis of Dibenzalacetone
-
Preparation: In a flask, dissolve 10 mmol of this compound and 5 mmol of acetone in 20 mL of 95% ethanol (B145695).
-
Reaction Initiation: While stirring, slowly add 10 mL of an aqueous solution containing 10% NaOH.
-
Reaction: Continue stirring the mixture at room temperature. A yellow precipitate should form. The reaction can be monitored by TLC.
-
Workup: After the reaction is complete (typically 30-60 minutes), collect the solid product by vacuum filtration.
-
Purification: Wash the collected crystals thoroughly with cold water to remove any residual NaOH. The crude product can be recrystallized from hot ethanol to yield purified dibenzalacetone.[14]
Knoevenagel Condensation
This reaction involves the condensation of this compound with an active methylene (B1212753) compound (e.g., malononitrile (B47326), diethyl malonate) catalyzed by a weak base.
Frequently Asked Questions (FAQs)
Q1: My Knoevenagel condensation is sluggish or has a low conversion rate. What should I check first?
A: The Knoevenagel condensation is sensitive to several factors:
-
Acidity of Methylene Compound: The reaction relies on the deprotonation of the active methylene compound. If the flanking groups are not sufficiently electron-withdrawing (e.g., -CN, -COOR), the compound will not be acidic enough for deprotonation by a weak base.[10][17]
-
Catalyst Inefficiency: The weak base catalyst (e.g., piperidine (B6355638), pyridine) may be degraded or used in a suboptimal amount. While effective, these can be hazardous. Greener alternatives like ammonium (B1175870) salts (e.g., ammonium bicarbonate) can also be effective.[10][18]
-
Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, failure to remove this water can shift the equilibrium back towards the reactants, lowering the final conversion.[17]
Q2: How can I effectively remove the water produced during the reaction?
A: The most common laboratory method is azeotropic distillation using a Dean-Stark apparatus. This is effective when using a solvent like toluene (B28343) or benzene (B151609) that forms an azeotrope with water. As the mixture refluxes, the water is collected in the trap, driving the reaction to completion.[17]
Data Presentation: Effect of Catalyst and Solvent
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | Ethanol | Reflux | 4 | ~85-95 |
| Ammonium Bicarbonate | None (Solvent-free) | 100 | 1 | >90 |
| None | Water | 50 | 2 | >99[19] |
| None | Toluene | 80 | 6 | Low |
| Yields are illustrative and depend on the specific active methylene compound used. Data compiled from various green chemistry protocols.[18][19] |
Experimental Protocol: Knoevenagel Condensation with a Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagents: Charge the flask with this compound (10 mmol), malononitrile (10 mmol), a catalytic amount of piperidine (~1 mmol), and 30 mL of toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it cools, water will collect in the bottom of the trap, and the toluene will overflow back into the reaction flask.
-
Monitoring: Monitor the reaction by TLC until the this compound is consumed.
-
Workup: After completion, cool the reaction mixture. The product may precipitate upon cooling or after partial removal of the solvent under reduced pressure. The solid can be collected by filtration.[17]
Wittig Reaction
The Wittig reaction converts aldehydes and ketones to alkenes using a phosphorus ylide. Low yields with this compound can occur due to steric hindrance, ylide instability, or interfering functional groups.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction with this compound is not working well. The starting material is mostly unconsumed. Why?
A: Common causes for low conversion in a Wittig reaction include:
-
Incomplete Ylide Formation: The base used (e.g., n-BuLi, NaH, KOtBu) may not be strong enough or may have degraded due to exposure to air/moisture. Ensure the base is fresh and all reagents and solvents are anhydrous.[20]
-
Ylide Instability: Unstabilized ylides are highly reactive and can decompose before they have a chance to react with the aldehyde.[8][20] For unstable ylides, it can be beneficial to generate them in situ in the presence of the aldehyde.[21]
-
Interfering Functional Groups: If your this compound derivative contains acidic protons (e.g., a phenolic -OH group as in 3-hydroxythis compound), the base will deprotonate the phenol (B47542) first.[21] This creates a phenoxide, which deactivates the aromatic ring and makes the aldehyde carbonyl less electrophilic. In such cases, using extra equivalents of base or protecting the acidic group is necessary.[21]
Q2: I'm using 3-hydroxythis compound (B18108) and KOtBu, but the yield is poor (~20%). What's going wrong?
A: The phenolic proton of 3-hydroxythis compound is acidic and will be deprotonated by the potassium tert-butoxide (KOtBu). The resulting phenoxide is a poor electrophile for the Wittig reaction.[21] A successful literature procedure involved changing the order of addition: the aldehyde was first stirred with KOtBu, and the phosphonium (B103445) salt was subsequently added in portions. This strategy allows the ylide to be generated in the presence of the aldehyde, potentially overcoming issues of ylide instability.[21]
Logical Relationship Diagram
Caption: Decision tree for troubleshooting Wittig reactions.
Other Common this compound Reactions
Grignard Reaction
-
Issue: Low yield when reacting a Grignard reagent with this compound.
-
Cause: Grignard reagents are extremely strong bases and are highly sensitive to moisture and acidic protons. Any trace of water in the glassware or solvent will quench the reagent. Furthermore, if the this compound is contaminated with benzoic acid, the Grignard reagent will be consumed in an acid-base reaction rather than adding to the carbonyl.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF). Purify the this compound immediately before use.[22][23] The reaction should be performed under a strictly inert atmosphere (N₂ or Ar).[22]
Hydrogenation
-
Issue: Low selectivity in the hydrogenation of this compound to benzyl alcohol, with formation of byproducts like toluene.
-
Cause: The desired product, benzyl alcohol, can undergo further reduction (hydrogenolysis) to form toluene, especially with highly active catalysts like Palladium on Carbon (Pd/C).[11][24]
-
Solution: Catalyst choice is key. While Pd/C shows high activity, catalysts on oxidic supports like Pd/Al₂O₃ often provide better selectivity for benzyl alcohol.[11][25] Reaction conditions such as temperature and pressure also play a crucial role in controlling selectivity.[24][26]
Data Presentation: Catalyst Effect on this compound Hydrogenation
| Catalyst | Support | Conversion (%) | Selectivity to Benzyl Alcohol (%) | Selectivity to Toluene (%) |
| Pd | Carbon | High | Moderate-High | High |
| Pd | Alumina | High | High | Low |
| Pt | Alumina | High | Moderate | Moderate |
| Au | Alumina | Moderate | >99 | <1 |
| This table provides a qualitative comparison based on findings from multiple studies. Actual values are highly dependent on specific reaction conditions.[11][24] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Purification of this compound? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. How to purify this compound (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
- 15. scribd.com [scribd.com]
- 16. asianpubs.org [asianpubs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. benchchem.com [benchchem.com]
- 23. Grignard Reaction [organic-chemistry.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Benzaldehyde Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzaldehyde (B42025) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound include liquid-liquid extraction with sodium bisulfite, the use of scavenger resins, column chromatography, and distillation. The choice of method depends on the scale of the reaction, the stability of the desired product, and the required final purity.
Q2: My product is sensitive to aqueous or acidic/basic conditions. Which purification method should I use?
A2: If your product is sensitive to aqueous or pH changes, using scavenger resins is an excellent choice.[1] These are solid-supported reagents that can be added directly to the organic reaction mixture to bind with the excess this compound. The resulting resin-bound aldehyde is then simply filtered off, avoiding the need for an aqueous workup.[2]
Q3: When is distillation a suitable method for removing this compound?
A3: Distillation is effective when there is a significant difference in the boiling points of this compound (approx. 179°C) and your desired product. It is particularly suitable for large-scale reactions where the product is thermally stable. Vacuum distillation is often preferred to lower the boiling point and reduce the risk of thermal degradation of the product.[3]
Q4: How does the sodium bisulfite extraction method work?
A4: This method relies on the reversible reaction between this compound and sodium bisulfite to form a water-soluble bisulfite adduct.[4] This adduct is an ionic salt that partitions into the aqueous phase during a liquid-liquid extraction, effectively removing the aldehyde from the organic layer containing your product.[5] The aldehyde can be recovered from the aqueous layer by treatment with a base, if needed.[5]
Q5: I still see a this compound spot on my TLC plate after a bisulfite wash. What went wrong?
A5: There are several possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a fresh, saturated solution of sodium bisulfite and shaking the mixture vigorously to maximize the interfacial area between the organic and aqueous phases.[6]
-
Insufficient Reagent: You may not have used enough sodium bisulfite solution to react with all the this compound. Try using a larger volume or performing a second wash.
-
Use of a Miscible Solvent: For the reaction to be effective, a water-miscible organic solvent like methanol (B129727) or DMF can be used initially to facilitate the reaction between the aldehyde and the aqueous bisulfite.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product loss during sodium bisulfite extraction. | The product might be partially water-soluble or may have reacted with the bisulfite. | Minimize the amount of water used in the wash. Check for potential reactivity of your product's functional groups with bisulfite. Consider using a scavenger resin as an alternative non-aqueous method. |
| An emulsion formed during the bisulfite wash. | High concentration of reagents or vigorous shaking can lead to emulsion formation. | Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period to allow for phase separation. |
| Scavenger resin is not removing all the this compound. | Insufficient amount of scavenger resin or inadequate reaction time. The resin's capacity may be too low. | Increase the equivalents of the scavenger resin used (typically 2-3 equivalents relative to the excess aldehyde). Increase the reaction time or gently heat the mixture if the product is stable. Ensure proper swelling of the resin in the chosen solvent.[7] |
| Desired product co-distills with this compound. | The boiling points of the product and this compound are too close. | Use vacuum distillation to potentially increase the boiling point separation. If separation is still poor, an alternative method like column chromatography or bisulfite extraction should be used. |
| Benzoic acid is present as an impurity. | This compound can readily oxidize to benzoic acid, especially if exposed to air.[3] | Before the main purification, wash the organic mixture with a mild base like 5% aqueous sodium carbonate solution to remove the acidic benzoic acid.[8][9] |
Comparison of Purification Methods
| Method | Principle | Scale | Advantages | Disadvantages |
| Sodium Bisulfite Extraction | Forms a water-soluble adduct with this compound.[4] | Lab Scale (mg to g) | High efficiency, cost-effective, simple procedure.[5] | Requires aqueous workup; not suitable for water-sensitive compounds; can form emulsions. |
| Scavenger Resins | Covalent capture of this compound onto a solid support.[1] | Lab Scale (mg to g) | No aqueous workup needed; high selectivity; simplifies purification to simple filtration.[1][2] | Higher cost of reagents; may require longer reaction times; potential for physical loss of product on the resin. |
| Distillation (Simple/Vacuum) | Separation based on boiling point differences.[3] | Large Scale (g to kg) | Suitable for large quantities; cost-effective for bulk removal.[10] | Requires product to be thermally stable; ineffective if boiling points are close. |
| Steam Distillation | Volatile this compound is carried over with steam at a lower temperature.[11] | Lab to Pilot Scale | Purifies compounds that are sensitive to high temperatures.[12] | Requires specialized glassware; generates significant aqueous waste. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Lab Scale (mg to g) | Can achieve very high purity; separates components with similar properties. | Time-consuming; requires large volumes of solvent; can lead to product loss on the column. |
Detailed Experimental Protocols
Protocol 1: Removal of this compound using Sodium Bisulfite Extraction
This protocol is designed for the removal of aromatic aldehydes from an organic reaction mixture.[4]
-
Dissolution : Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol or THF. This step is crucial to facilitate the reaction between the aldehyde in the organic phase and the bisulfite in the aqueous phase.[5]
-
Reaction : Transfer the solution to a separatory funnel. Add 1-2 volumes of a freshly prepared saturated aqueous sodium bisulfite solution.[6]
-
Extraction : Shake the separatory funnel vigorously for 1-2 minutes.[13] Caution: Sulfur dioxide gas may be generated. Perform this procedure in a well-ventilated fume hood.[6]
-
Dilution & Separation : Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate, hexanes) to the funnel to perform the extraction. Shake again and allow the layers to separate completely.[4]
-
Work-up : Drain the lower aqueous layer, which contains the this compound-bisulfite adduct. Wash the remaining organic layer with deionized water and then with brine to remove residual water-soluble impurities.
-
Drying and Concentration : Transfer the organic layer to a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.[4]
Protocol 2: Removal of this compound using a Scavenger Resin
This protocol uses a polymer-supported scavenger, such as one with a hydrazine (B178648) functionality, to remove excess this compound.
-
Resin Selection : Choose a scavenger resin appropriate for aldehydes (e.g., polymer-bound sulfonyl hydrazide or aminomethyl polystyrene).
-
Reaction Setup : Dissolve the crude reaction mixture in a suitable organic solvent (e.g., DCM, THF) in a round-bottom flask.
-
Scavenging : Add the scavenger resin to the solution (typically 2-3 molar equivalents relative to the amount of unreacted this compound).
-
Agitation : Stopper the flask and shake or stir the slurry at room temperature. The reaction time can vary from a few hours to overnight. Gentle heating can be applied if the desired product is thermally stable.
-
Filtration : Once the reaction is complete (monitored by TLC or LCMS), filter the mixture to remove the resin.
-
Washing : Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Concentration : Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Decision-Making Workflow for Purification
Caption: A flowchart to guide the selection of an appropriate purification method.
Mechanism of this compound Removal by Bisulfite
References
- 1. Scavenger resin - Wikipedia [en.wikipedia.org]
- 2. ScavengePore 4-Phenethyloxythis compound [rapp-polymere.com]
- 3. This compound - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 8. How to purify this compound (CAS: 100-52-7) to remove the Benzoic acid after long time stock? [chemicalcas.com]
- 9. researchgate.net [researchgate.net]
- 10. data.epo.org [data.epo.org]
- 11. Steam distillation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Choice in Benzaldehyde Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of catalyst selection for optimal benzaldehyde (B42025) synthesis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for this compound synthesis and which catalysts are typically used?
A1: The two main industrial routes for this compound synthesis are the oxidation of toluene (B28343) and the oxidation of benzyl (B1604629) alcohol.[1] For toluene oxidation, common catalysts include cobalt-based systems and mixed metal oxides like CeO2–MnOx.[2][3] The oxidation of benzyl alcohol often employs catalysts based on palladium, gold, or various metal nitrates.[1][4][5]
Q2: How does the choice of catalyst impact the selectivity of this compound synthesis?
A2: The catalyst plays a crucial role in determining the selectivity towards this compound by influencing the reaction pathway and preventing over-oxidation to benzoic acid.[2][6] For instance, in toluene oxidation, a well-chosen catalyst can facilitate the initial oxidation to benzyl alcohol and then to this compound while limiting the subsequent oxidation to benzoic acid.[2] In benzyl alcohol oxidation, the catalyst's composition and support material can significantly affect selectivity, with some bimetallic catalysts like Pd-Fe showing enhanced activity.[1][6]
Q3: What are the key reaction parameters to consider when optimizing for high this compound selectivity?
A3: Besides the catalyst itself, several parameters are critical for maximizing this compound selectivity. These include:
-
Temperature: Higher temperatures can sometimes decrease this compound selectivity by promoting over-oxidation.[1]
-
Oxidant: The choice of oxidant, such as molecular oxygen, hydrogen peroxide, or air, can influence the reaction rate and selectivity.[6][7]
-
Solvent: The solvent can affect catalyst activity and the solubility of reactants and products.[3]
-
Reaction Time: Optimal reaction time is crucial to maximize this compound yield before significant over-oxidation occurs.[2]
Q4: Can using a bimetallic catalyst improve this compound selectivity?
A4: Yes, bimetallic catalysts can offer improved selectivity and activity compared to their monometallic counterparts. For example, the addition of a second metal like gold (Au) to a palladium (Pd) catalyst can modulate its electronic properties, leading to altered catalytic performance in benzyl alcohol oxidation.[1] Similarly, a Cu/Sn/Br catalyst system has shown high selectivity for this compound in the liquid phase oxidation of toluene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low this compound Yield / Low Conversion | - Inactive or poisoned catalyst.- Suboptimal reaction temperature.- Insufficient reaction time.- Poor quality of reagents or solvent. | - Ensure the catalyst is fresh and properly activated. Check for potential poisons in the reaction mixture.[8]- Optimize the reaction temperature. Lower temperatures may be required to prevent catalyst deactivation or side reactions.[1]- Monitor the reaction progress over time to determine the optimal duration.[2]- Use high-purity reagents and anhydrous solvents.[8] |
| Low Selectivity / High Benzoic Acid Formation | - Over-oxidation of this compound.- Reaction temperature is too high.- Inappropriate catalyst choice. | - Reduce the reaction time or consider using a more selective catalyst.[2]- Decrease the reaction temperature to disfavor the oxidation of this compound to benzoic acid.[1]- Select a catalyst known for high this compound selectivity, such as certain Co-ZIFs or supported Pd-based catalysts.[2][6] |
| Inconsistent Results | - Catalyst deactivation over time.- Non-homogenous reaction mixture.- Variations in catalyst preparation. | - Test the reusability of the catalyst; if performance degrades, regeneration or fresh catalyst may be needed.[9]- Ensure efficient stirring to maintain a homogenous mixture.- Standardize the catalyst synthesis protocol to ensure batch-to-batch consistency.[10] |
| Formation of Byproducts other than Benzoic Acid | - Side reactions occurring on the catalyst surface.- Presence of impurities in the starting material. | - Analyze the byproducts to understand the side reaction pathways and select a catalyst that inhibits these pathways.[1]- Purify the starting materials (e.g., toluene or benzyl alcohol) before the reaction. |
Catalyst Performance Data
The following tables summarize quantitative data on the performance of various catalysts in this compound synthesis.
Table 1: Catalytic Oxidation of Toluene to this compound
| Catalyst | Oxidant | Temperature (°C) | Toluene Conversion (%) | This compound Selectivity (%) | Reference |
| Co-ZIF | O₂ | 45 | 92.30 | 91.31 | [2] |
| Cu/Sn/Br | Air | 110-130 | 5.8 - 14.6 | 50.3 - 63.8 | |
| CeO₂–MnOx | O₂ | 160 | 6.9 | 64.4 (to BOL and BAL) | [3] |
| MnMoO₄ | H₂O₂ | 80 | 34.59 | 50.84 | [9] |
*BOL: Benzyl alcohol, BAL: this compound
Table 2: Catalytic Oxidation of Benzyl Alcohol to this compound
| Catalyst | Oxidant | Temperature (°C) | Benzyl Alcohol Conversion (%) | This compound Selectivity (%) | Reference |
| Pd-Fe/TiO₂ | H₂/O₂ (in situ H₂O₂) | 50 | ~45 | >95 | [6] |
| Tetra-alkylpyridinium octamolybdate | H₂O₂ | Reflux | 82.3 - 94.8 | 87.9 - 96.7 | [7] |
| Co₁/NC | O₂ | 130 | 95.2 | ~99.9 | [11] |
| Fe(NO₃)₃·9H₂O | - | 80 | 94.9 | >95 | [4] |
| AuNPs@zeolite | O₂ | 120 | 42.4 | >99 | [5] |
Experimental Protocols
Protocol 1: Selective Oxidation of Toluene using Co-ZIF Catalyst [2]
-
Catalyst Preparation: A nanometer-sized Co-ZIF catalyst is synthesized and characterized.
-
Reaction Setup: The oxidation of toluene is carried out in a batch reactor.
-
Reagents: Toluene, Co-ZIF catalyst, and an initiator such as NHPI are used.
-
Reaction Conditions: The reaction is performed at a temperature of 313 K (40°C) and under an oxygen pressure of 0.12 MPa.
-
Procedure: The catalyst is added to the toluene solution, and the reactor is pressurized with oxygen. The reaction mixture is stirred for a specified time (e.g., 240 minutes).
-
Analysis: The products are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of toluene and the selectivity to this compound.
Protocol 2: Selective Oxidation of Benzyl Alcohol using Pd-Fe/TiO₂ Catalyst [6]
-
Catalyst Preparation: Bimetallic Pd-Fe nanoparticles are supported on TiO₂.
-
Reaction Setup: The reaction is conducted in a high-pressure reactor.
-
Reagents: Benzyl alcohol, Pd-Fe/TiO₂ catalyst, and methanol (B129727) as a solvent.
-
Reaction Conditions: The reaction is carried out at 50°C with a mixture of 5% H₂/CO₂ (2.9 MPa) and 25% O₂/CO₂ (1.1 MPa) for in situ H₂O₂ production.
-
Procedure: The catalyst, benzyl alcohol, and solvent are loaded into the reactor. The reactor is then pressurized with the gas mixture and stirred at 1200 rpm for 0.5 hours.
-
Analysis: The reaction products are analyzed to determine the conversion of benzyl alcohol and the selectivity to this compound and other products.
Visualizations
Caption: Workflow for Toluene Oxidation to this compound.
Caption: Reaction Pathway for Toluene Oxidation.
References
- 1. Selective Benzyl Alcohol Oxidation over Pd Catalysts | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent-free liquid-phase selective catalytic oxidation of toluene to benzyl alcohol and this compound over CeO2–MnOx composite oxides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to this compound by Nitrates [frontiersin.org]
- 5. Synthesis of this compound with high selectivity using immobilized AuNPs and AuNPs@zeolite in a catalytic microfluidic system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective oxidation of benzyl alcohol to this compound with hydrogen peroxide over tetra-alkylpyridinium octamolybdate catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Catalytic Oxidation of Toluene into this compound and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Highly-selective oxidation of benzyl alcohol to this compound over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Byproduct formation in the oxidation of benzyl alcohol to Benzaldehyde
Technical Support Center: Oxidation of Benzyl (B1604629) Alcohol to Benzaldehyde (B42025)
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the formation of byproducts during the oxidation of benzyl alcohol to this compound. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.
Issue 1: Low Yield of this compound and High Concentration of Benzoic Acid
-
Question: My reaction is showing a high conversion of benzyl alcohol, but the yield of this compound is low, and I am isolating a significant amount of benzoic acid. What is causing this over-oxidation, and how can I prevent it?
-
Answer: Over-oxidation of this compound to benzoic acid is a common issue, particularly with strong oxidizing agents or prolonged reaction times.[1][2] Several factors can contribute to this:
-
Choice of Oxidizing Agent: Strong oxidants like potassium permanganate (B83412) (KMnO₄) can readily oxidize the intermediate this compound to benzoic acid.[3]
-
Reaction Temperature: Higher temperatures can increase the rate of over-oxidation.
-
Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of benzyl alcohol will favor the formation of benzoic acid.
Troubleshooting Steps:
-
Select a Milder Oxidizing Agent: Consider using milder or more selective oxidizing agents. For instance, pyridinium (B92312) chlorochromate (PCC) is known for stopping the oxidation at the aldehyde stage.[4] Another approach is using a catalytic system, such as ferric nitrate (B79036) or other metallic nitrates, which can offer high selectivity under controlled conditions.[5]
-
Control Reaction Temperature: Maintain the recommended temperature for the specific protocol. If the reaction is highly exothermic, use an ice bath to control the temperature, especially during the addition of reagents.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the formation of the product. Quench the reaction as soon as the benzyl alcohol has been consumed to prevent further oxidation of the this compound.
-
pH Control: In some reactions, the pH of the medium can influence the rate of over-oxidation. Ensure the pH is maintained within the optimal range for the chosen method.
-
Issue 2: Formation of Benzyl Benzoate (B1203000) as a Significant Byproduct
-
Question: I have identified benzyl benzoate in my product mixture. How is this byproduct formed, and what conditions favor its formation?
-
Answer: Benzyl benzoate is an ester that can form under specific conditions during the oxidation of benzyl alcohol.[6][7] There are two primary pathways for its formation:
-
Tishchenko Reaction: In the presence of a base (like an alkoxide), two molecules of this compound can disproportionate to form benzyl benzoate.[8][9] This is more likely to occur if the reaction conditions become basic and this compound is present in high concentrations.
-
Esterification: If benzoic acid is formed as a byproduct (due to over-oxidation) and unreacted benzyl alcohol is still present, they can undergo an acid-catalyzed esterification to form benzyl benzoate, especially at elevated temperatures.[10]
Troubleshooting Steps:
-
Avoid Basic Conditions: If your protocol does not require a base, ensure that the reaction mixture remains neutral or acidic to suppress the Tishchenko reaction.
-
Minimize Over-oxidation: By preventing the formation of benzoic acid (as discussed in Issue 1), you eliminate one of the precursors for esterification.
-
Control Temperature: Higher temperatures can promote the esterification reaction. Running the reaction at the lowest effective temperature can help minimize this side reaction.
-
Issue 3: Reaction is Uncontrolled and Potentially Hazardous
-
Question: The reaction is highly exothermic and difficult to control, leading to inconsistent results and safety concerns. How can I manage the reaction's exothermicity?
-
Answer: Some oxidation reactions, particularly with strong oxidants like sodium persulfate or potassium permanganate, can be highly exothermic.[1] Proper control is crucial for both safety and product yield.
Troubleshooting Steps:
-
Slow Addition of Reagents: Add the oxidizing agent portion-wise or dropwise to the reaction mixture. This allows the heat generated to dissipate more effectively.[1]
-
Use of a Cooling Bath: Immerse the reaction flask in an ice-water or ice-salt bath to maintain a constant, low temperature throughout the addition of reagents and during the reaction.
-
Vigorous Stirring: Ensure efficient stirring to promote even heat distribution throughout the reaction mixture.
-
Dilution: Performing the reaction in a more dilute solution can help to absorb the heat generated.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the oxidation of benzyl alcohol to this compound?
A1: The most common byproducts are:
-
Benzoic Acid: Formed from the over-oxidation of this compound.[2][11]
-
Benzyl Benzoate: Can be formed via the Tishchenko reaction or by the esterification of benzyl alcohol with benzoic acid.[8][10][12]
-
Unreacted Benzyl Alcohol: Incomplete conversion will leave starting material in the product mixture.
Under certain conditions, other side reactions might occur. For instance, in base-catalyzed reactions, the Cannizzaro reaction can lead to the disproportionation of this compound into benzyl alcohol and a benzoate salt.[13][14][15]
Q2: Which oxidizing agent provides the highest selectivity for this compound?
A2: The selectivity of the oxidizing agent is a critical factor.
-
Pyridinium Chlorochromate (PCC): Traditionally known for its high selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation.[4] However, it is a hazardous, chromium-based reagent.
-
Catalytic Systems: Modern methods often employ catalytic systems that are more environmentally friendly and offer high selectivity. For example, using hydrogen peroxide with a sodium molybdate-based catalyst has shown good results.[4][16] Metal nitrates, such as ferric nitrate, have also been reported to give high conversion and selectivity.[5]
-
Sodium Persulfate: This can give a good yield of this compound, but the reaction is highly exothermic and requires careful control.[1]
Q3: How can I effectively separate this compound from the common byproducts?
A3:
-
From Benzoic Acid: A simple liquid-liquid extraction can be effective. Dissolve the crude product in an organic solvent (like dichloromethane (B109758) or diethyl ether) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The benzoic acid will be deprotonated to form sodium benzoate, which is soluble in the aqueous layer, while the this compound remains in the organic layer.
-
From Benzyl Alcohol and Benzyl Benzoate: Fractional distillation under reduced pressure is a common method to separate these components due to their different boiling points.[17]
-
This compound: ~179 °C at atmospheric pressure.
-
Benzyl Alcohol: ~205 °C at atmospheric pressure.
-
Benzyl Benzoate: ~323 °C at atmospheric pressure.
-
Quantitative Data on Byproduct Formation
The following tables summarize quantitative data from various studies on the oxidation of benzyl alcohol.
Table 1: Oxidation with Metal Nitrates [5]
| Oxidizing Agent | Conversion of Benzyl Alcohol (%) | Selectivity to this compound (%) | Major Byproduct |
| Fe(NO₃)₃·9H₂O (in N₂) | 94.9 | ~95 | Benzoic Acid |
| Al(NO₃)₃·9H₂O | 88.1 | 80 | Benzoic Acid |
| Cu(NO₃)₂·3H₂O | 82.3 | 70 | Benzoic Acid (30%) |
Table 2: OH-initiated Gas-Phase Oxidation [18][19]
| Product | Branching Fraction (%) |
| Hydroxybenzyl alcohol (HBA) | ~36 |
| This compound | ~21 |
Experimental Protocols
Protocol 1: Oxidation using Ferric Nitrate [5]
-
Reaction Setup: To a round-bottom flask, add benzyl alcohol (3 mmol) and 1,4-dioxane (B91453) (15 mL).
-
Addition of Oxidant: Add ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 2 mmol).
-
Reaction Conditions: Heat the mixture at 80°C for 6 hours under a nitrogen atmosphere.
-
Work-up and Analysis: After cooling, the reaction mixture can be analyzed by Gas Chromatography (GC) to determine the conversion and selectivity.
Protocol 2: Oxidation using Sodium Persulfate [1]
Caution: This reaction is highly exothermic and requires careful control.
-
Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and a pressure-equalizing dropping funnel, place a solution of sodium persulfate (69 g) in water (263 mL).
-
Initiation: Gently heat the solution and add a few drops of benzyl alcohol (30 mL total).
-
Addition of Benzyl Alcohol: Once the reaction initiates (indicated by a temperature increase), add the remaining benzyl alcohol dropwise at a rate that maintains a controlled reflux. Use a magnetic stirrer for vigorous stirring.
-
Reaction Completion: After the addition is complete, continue stirring until the reaction subsides.
-
Isolation: Isolate the product by steam distillation. The this compound will distill over with the water.
-
Purification: Separate the this compound from the water using a separatory funnel and dry it over anhydrous magnesium sulfate. Further purification can be achieved by fractional distillation under vacuum.
Visualizations
Below are diagrams illustrating key pathways and workflows discussed.
Caption: Key pathways for byproduct formation during benzyl alcohol oxidation.
Caption: A logical workflow for troubleshooting low this compound yield.
References
- 1. Sciencemadness Discussion Board - Preparation of this compound from Benzyl Alcohol - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to this compound by Nitrates [frontiersin.org]
- 6. Benzyl Benzoate | C14H12O2 | CID 2345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 8. Tishchenko_reaction [chemeurope.com]
- 9. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 10. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 14. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 15. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 16. lakeland.edu [lakeland.edu]
- 17. snowhitechem.com [snowhitechem.com]
- 18. ACP - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [acp.copernicus.org]
- 19. Description: Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol :: Kabale University Library Catalog [library.kab.ac.ug]
Technical Support Center: Strategies to Improve the Selectivity of Benzaldehyde Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of benzaldehyde (B42025) and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Question 1: I am observing a low yield or no product formation in my reaction. What are the common causes and how can I resolve this?
Answer:
Low or no yield is a frequent issue that can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is recommended.[1][2][3][4]
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions:
-
pH: Many derivatization reactions are acid-catalyzed. Ensure the pH of your reaction medium is within the optimal range (typically 2-4 for reactions like hydrazone formation). An incorrect pH can fail to sufficiently activate the carbonyl carbon for nucleophilic attack.
-
Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants or products.[3] It is crucial to find the optimal temperature for your specific reaction.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Conversely, prolonged reaction times can sometimes lead to product degradation.[1]
-
-
Reagent and Solvent Quality:
-
Purity of Reactants: Impurities in your this compound or derivatizing agent can lead to side reactions and lower yields.[1][5] Ensure you are using reagents of high purity.
-
Catalyst Activity: If you are using a catalyst, ensure it is fresh and active. For example, in Ullmann condensations, the copper catalyst can be sensitive to oxidation.[2]
-
Solvent Issues: Use anhydrous solvents when necessary, as water can quench certain reactions.[2] The solvent should also be able to fully dissolve the reactants to ensure they are in the same phase.[1]
-
-
Solubility Issues:
-
Low Solubility of Starting Material: If your starting material is not fully dissolved, the reaction cannot proceed efficiently. Choose a solvent system in which all reactants are sufficiently soluble.[1]
-
Product Precipitation: While the precipitation of the product can drive the reaction to completion, it may also co-precipitate unreacted starting materials and impurities.[1]
-
Question 2: My reaction is producing a complex mixture of products and significant side reactions. How can I improve the selectivity?
Answer:
The formation of multiple products indicates a lack of selectivity. This can be a significant challenge, especially in reactions like crossed aldol (B89426) condensations where self-condensation is a common side reaction.[3]
Strategies to Improve Selectivity:
-
Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over others.[6]
-
Choice of Reagents: Use reagents that are known to be selective for aldehydes. For example, certain reducing agents will selectively reduce an aldehyde in the presence of a ketone.[6]
-
Protecting Groups: If your molecule contains other reactive functional groups, consider using protecting groups to prevent them from reacting.
-
-
Regioselectivity: This is particularly relevant for substituted benzaldehydes, where reaction can occur at different positions on the aromatic ring.
-
Directing Groups: The existing substituents on the this compound ring will direct incoming groups to specific positions (ortho, meta, or para). The aldehyde group itself is a deactivating, meta-directing group for electrophilic aromatic substitution.[7]
-
-
Stereoselectivity: This relates to the preferential formation of one stereoisomer over another.[8]
-
Chiral Catalysts/Reagents: The use of chiral catalysts or reagents can induce the formation of a specific enantiomer or diastereomer.
-
Reaction Conditions: Temperature and solvent can influence the stereochemical outcome of a reaction.[9]
-
-
Minimizing Side Reactions:
-
Self-Condensation of this compound: In base-catalyzed reactions, this compound can undergo self-condensation (Cannizzaro reaction).[10][7] To minimize this, you can try slowly adding the this compound to the reaction mixture.[11]
-
Homocoupling: In coupling reactions like the Ullmann condensation, the aryl halide can couple with itself.[2] Using appropriate ligands can help to suppress this side reaction.[2]
-
Oxidation: this compound can be easily oxidized to benzoic acid by air.[7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[5]
-
Question 3: I am having difficulty isolating and purifying my final product. What are some common issues and solutions?
Answer:
Product isolation and purification can be challenging, especially if the product is an oil or does not precipitate cleanly.
Troubleshooting Product Isolation:
-
Inducing Precipitation: If your product is expected to be a solid but remains in solution, try cooling the reaction mixture in an ice bath to induce precipitation.[10] If that fails, you may need to concentrate the solution by removing some of the solvent under reduced pressure.[10]
-
Oily or Gummy Products: An oily product often indicates a mixture of the desired compound and byproducts.[11] In such cases, purification by column chromatography is typically necessary.[11]
-
Washing and Recrystallization: Ensure that the crude product is washed thoroughly to remove any unreacted reagents or catalysts.[3] Recrystallization from a suitable solvent is a powerful technique for purifying solid products.
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemoselectivity, regioselectivity, and stereoselectivity in the context of this compound derivatization?
A1: These terms describe different aspects of selectivity in a chemical reaction:
-
Chemoselectivity is the preference of a reagent to react with one functional group over another. For example, a reagent might react with the aldehyde group of a molecule while leaving a ketone or ester group on the same molecule untouched.[6][12]
-
Regioselectivity refers to the preference for a reaction to occur at a specific position on a molecule. For instance, in the electrophilic substitution of a substituted this compound, the reaction may preferentially occur at the ortho, meta, or para position relative to the substituent.
-
Stereoselectivity is the preferential formation of one stereoisomer (e.g., enantiomer or diastereomer) over others.[8] This is crucial in drug development, where different stereoisomers can have vastly different biological activities.
Q2: How do electron-donating and electron-withdrawing substituents on the this compound ring affect the reactivity and selectivity of derivatization?
A2: The electronic nature of substituents on the aromatic ring plays a critical role:
-
Electron-withdrawing groups (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This can increase the reaction rate.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) decrease the electrophilicity of the carbonyl carbon, which can slow down the initial nucleophilic attack.[10] However, they can stabilize carbocation intermediates that may form during the reaction.[10]
Q3: What are some common derivatization reactions for this compound and their typical applications?
A3: this compound is a versatile starting material for numerous reactions:
-
Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH): This is a classic reaction to form a stable, brightly colored 2,4-dinitrophenylhydrazone derivative, which is often used for the detection and quantification of aldehydes.[1]
-
Aldol Condensation: This reaction, particularly the crossed aldol condensation with a ketone, is used to form α,β-unsaturated ketones (chalcones), which are important intermediates in medicinal chemistry.[3][11]
-
Wittig Reaction: This allows for the conversion of the aldehyde to an alkene with high stereoselectivity.
-
Reductive Amination: The reaction of this compound with an amine in the presence of a reducing agent forms a new amine, a common transformation in pharmaceutical synthesis.
-
Perkin Reaction: The reaction with acetic anhydride (B1165640) yields cinnamic acid, a precursor to various other compounds.[7]
Quantitative Data Summary
The following tables summarize quantitative data for common this compound derivatization reactions. Note that optimal conditions can vary depending on the specific substrates used.
Table 1: Optimization of Derivatization Conditions for Hydrazone Formation
| Parameter | Condition | Effect on Yield | Rationale |
| pH | Acidic (2-4) | Optimal | Acid catalysis activates the carbonyl group. |
| Temperature | Increased | Generally increases reaction rate | Provides energy to overcome the activation barrier. |
| Reaction Time | Increased | Increases yield up to a point | Allows for complete reaction; prolonged time may lead to degradation. |
| Reagent Purity | High | Crucial for high yield | Impurities can lead to side reactions. |
Table 2: Comparison of Conditions for Chalcone Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Stirring | KOH | Ethanol (B145695) | 24 hours | Varies | [11] |
| Grinding | NaOH | Solvent-free | 10 mins | 65-71.5 | [11] |
| Sonication | KOH | - | 15-30 mins | Approx. same as conventional | [11] |
Key Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH)
This protocol describes the general procedure for forming a 2,4-dinitrophenylhydrazone derivative for qualitative or quantitative analysis.
Materials:
-
This compound
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve this compound: Dissolve a known amount of this compound in a minimal amount of a suitable solvent (e.g., ethanol) in a round-bottom flask.[1]
-
Add DNPH Reagent: Add an excess of the DNPH solution to the aldehyde solution with stirring. The DNPH reagent is typically a solution of DNPH in an acidic medium (e.g., sulfuric acid and ethanol).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C). The formation of a yellow, orange, or red precipitate indicates the formation of the hydrazone product.
-
Monitor Progress: Monitor the reaction by TLC until the starting this compound is consumed.[1]
-
Product Isolation: Cool the reaction mixture in an ice bath to maximize precipitation.[1]
-
Filtration: Collect the crystalline product by vacuum filtration.[1]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove unreacted DNPH and other impurities.[1]
-
Purification: Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure sample.[1]
-
Drying: Dry the purified product under vacuum.[1]
Protocol 2: Crossed Aldol Condensation of this compound and Acetone (B3395972)
This protocol provides a standard method for the synthesis of dibenzalacetone.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Beaker or flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Prepare Base Solution: Prepare a 10% NaOH solution by dissolving NaOH in a 50:50 mixture of water and ethanol.[3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer, combine this compound and 10 mL of ethanol. Chill the mixture in an ice bath.[3]
-
Addition of Acetone: Add acetone to the chilled this compound/ethanol mixture.
-
Addition of Base: Slowly add the prepared 10% NaOH solution to the chilled mixture while stirring.[3]
-
Reaction: Continue stirring the reaction mixture in the ice bath. A yellow precipitate should form. The reaction time may need to be optimized (e.g., 30 minutes to several hours).[3]
-
Workup: Collect the solid product by vacuum filtration.[3]
-
Purification: Wash the crystals thoroughly with cold water to remove any remaining NaOH. Recrystallize the crude product from hot ethanol to obtain purified crystals.[3]
-
Drying and Analysis: Dry the crystals and determine the melting point and yield.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Benzaldehyde and Other Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of benzaldehyde (B42025) with other substituted aromatic aldehydes, supported by experimental data. The reactivity of aromatic aldehydes is a critical factor in synthetic chemistry and drug development, influencing reaction rates, product yields, and the feasibility of various transformations. This document outlines the key electronic and steric factors governing their reactivity and provides detailed experimental protocols for their comparative analysis.
Introduction to Aromatic Aldehyde Reactivity
The reactivity of the aldehyde functional group is primarily dictated by the electrophilicity of the carbonyl carbon. In aromatic aldehydes, this electrophilicity is modulated by the electronic effects of substituents on the aromatic ring and by steric hindrance around the carbonyl group.
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) withdraw electron density from the aromatic ring through inductive and/or resonance effects. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack, leading to increased reactivity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃), hydroxyl (-OH), and alkyl groups (-CH₃) donate electron density to the aromatic ring. This donation of electron density reduces the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles.[1]
Steric Effects:
Bulky substituents, particularly those in the ortho position to the aldehyde group, can physically hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance can significantly decrease the rate of reaction, regardless of the electronic effects.
Quantitative Comparison of Reactivity
The following tables summarize quantitative data from various studies, comparing the reactivity of this compound with several substituted aromatic aldehydes in different reactions.
Table 1: Relative Rates of Condensation with Meldrum's Acid
The Knoevenagel condensation of aromatic aldehydes with Meldrum's acid is a classic example of a nucleophilic addition reaction. The reaction rate is sensitive to the electrophilicity of the carbonyl carbon. A positive ρ (rho) value in the Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.
| Aldehyde | Substituent | Hammett Constant (σ) | Relative Rate Constant (k/k₀) |
| This compound | -H | 0.00 | 1.00 |
| p-Nitrothis compound | -NO₂ | 0.78 | 4.88 |
| m-Nitrothis compound | -NO₂ | 0.71 | 4.12 |
| p-Chlorothis compound | -Cl | 0.23 | 1.77 |
| p-Bromothis compound | -Br | 0.23 | 1.77 |
| p-Methylthis compound | -CH₃ | -0.17 | 0.65 |
| p-Methoxythis compound | -OCH₃ | -0.27 | 0.49 |
Data derived from Hammett plot analysis with a ρ value of 1.226.
Table 2: Yields of Schiff Base Formation with Ethylene Diamine
The formation of a Schiff base (imine) is a condensation reaction between an aldehyde and a primary amine. The yield of the reaction can be an indicator of the aldehyde's reactivity.
| Aldehyde | Substituent | Reaction Time (hrs) | Yield (%) |
| Salicylaldehyde | o-OH | 2.5 | 69.13[2] |
| 2-Nitrothis compound | o-NO₂ | 2.5 | 70.32[2] |
| 3-Nitrothis compound | m-NO₂ | 2 | 65.57[2] |
| 4-Nitrothis compound | p-NO₂ | Not Specified | >90 (estimated)[3] |
| This compound | -H | Not Specified | ~75-90 (general)[2] |
Experimental Protocols
Detailed methodologies for key experiments to compare the reactivity of aromatic aldehydes are provided below.
Experiment 1: Comparative Oxidation using Tollen's Test
This qualitative experiment demonstrates the relative ease of oxidation of different aldehydes. A faster formation of a silver mirror indicates a more reactive aldehyde.
Materials:
-
Silver nitrate (B79036) (AgNO₃) solution (5%)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Ammonia (B1221849) solution (2 M)
-
This compound
-
p-Nitrothis compound
-
p-Anisaldehyde
-
Test tubes
-
Water bath
Procedure:
-
Preparation of Tollen's Reagent: To 2 mL of 5% silver nitrate solution in a clean test tube, add one drop of 10% sodium hydroxide solution. A brown precipitate of silver oxide will form. Add 2 M ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is Tollen's reagent.
-
Reaction: Prepare three test tubes, each containing 1 mL of the freshly prepared Tollen's reagent.
-
To the first test tube, add 2-3 drops of this compound.
-
To the second test tube, add 2-3 drops of p-nitrothis compound.
-
To the third test tube, add 2-3 drops of p-anisaldehyde.
-
Place all three test tubes in a warm water bath (approximately 60°C).
-
Observation: Observe the rate of formation of a silver mirror on the inner surface of the test tubes.
Expected Outcome: p-Nitrothis compound is expected to react the fastest, followed by this compound, and then p-anisaldehyde, reflecting the order of their electrophilicity.
Experiment 2: Competitive Schiff Base Formation
This experiment provides a semi-quantitative comparison of reactivity by allowing two different aldehydes to compete for a limited amount of an amine.
Materials:
-
This compound
-
p-Nitrothis compound
-
Ethanol
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol each) of this compound and p-nitrothis compound in 10 mL of ethanol.
-
Add a sub-stoichiometric amount of aniline (e.g., 0.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for a set period (e.g., 1 hour).
-
Analysis: Analyze the reaction mixture using GC-MS to determine the relative amounts of the two Schiff base products formed (N-benzylideneaniline and N-(4-nitrobenzylidene)aniline).
Expected Outcome: The ratio of the products will indicate the relative reactivity of the two aldehydes. A higher proportion of the Schiff base derived from p-nitrothis compound is expected.
Visualizing Reactivity Principles and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the comparative reactivity of aromatic aldehydes.
References
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Benzaldehyde Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various benzaldehyde (B42025) derivatives. It delves into their structure-activity relationships (SAR), supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
This compound, the simplest aromatic aldehyde, and its derivatives have emerged as a promising class of compounds with a broad spectrum of therapeutic applications. The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to a diverse library of molecules with varied and potent biological activities. This guide synthesizes findings from multiple studies to explore the anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties of these derivatives, highlighting how specific structural modifications influence their efficacy.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
This compound derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways in cancer progression.[1]
Comparative Anticancer Potency
The cytotoxic effects of various this compound derivatives have been evaluated against several cancer cell lines. A notable class of these compounds is the benzyloxythis compound derivatives, which have shown significant activity against human leukemia (HL-60) cells.[1][2][3] The position and nature of substituents on both the this compound and the benzyl (B1604629) rings play a crucial role in determining their anticancer potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 2-[(3-methoxybenzyl)oxy]this compound (B1350865) | HL-60 | 1-10 (most potent in series) | Methoxy (B1213986) group at the 3-position of the benzyl ring. | [2] |
| 2-(benzyloxy)this compound | HL-60 | 1-10 | Unsubstituted benzyl group. | [2][3] |
| 2-(benzyloxy)-4-methoxythis compound | HL-60 | 1-10 | Methoxy group at the 4-position of the this compound ring. | [2][3] |
| 2-(benzyloxy)-5-methoxythis compound | HL-60 | 1-10 | Methoxy group at the 5-position of the this compound ring. | [2][3] |
| 2-(benzyloxy)-5-chlorothis compound | HL-60 | 1-10 | Chloro group at the 5-position of the this compound ring. | [2][3] |
| 2-[(2-chlorobenzyl)oxy]this compound | HL-60 | 1-10 | Chloro group at the 2-position of the benzyl ring. | [2][3] |
| 2-[(4-chlorobenzyl)oxy]this compound | HL-60 | 1-10 | Chloro group at the 4-position of the benzyl ring. | [2][3] |
| 4,6-benzylidene-α-D-glucose (BG) | Various (in vivo) | N/A (administered dose) | This compound linked to a glucose moiety. | [4] |
Structure-Activity Relationship Highlights:
-
Benzyloxy Group: The presence of a benzyloxy group at the 2-position of the this compound ring is a common feature among many active anticancer derivatives.[2][3]
-
Substituents on the Benzyl Ring: The position of substituents on the benzyl ring significantly influences activity. For instance, a methoxy group at the 3-position of the benzyl ring in 2-[(3-methoxybenzyl)oxy]this compound resulted in the most potent compound in one study.[2]
-
Substituents on the this compound Ring: Methoxy and chloro substituents on the this compound ring also contribute to the anticancer activity.[2][3]
-
Hydrophobicity: Studies on α-hydroxyphosphonate derivatives of benzaldehydes have indicated that hydrophobicity and the position of substituents on the main benzene (B151609) ring are key determinants of their toxicity to cancer cells.[5]
Mechanism of Action: Disruption of Cancer Signaling Pathways
This compound and its derivatives exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival and proliferation. These include the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[6] A key mechanism involves the regulation of 14-3-3 family proteins, which are known to interact with various phosphorylated proteins within these signaling cascades.[6] Furthermore, active benzyloxythis compound derivatives have been shown to induce apoptosis by causing a loss of mitochondrial membrane potential and arresting the cell cycle at the G2/M phase.[2][3]
Caption: Signaling pathways modulated by this compound derivatives in cancer cells.
Antimicrobial Activity: A Broad Spectrum of Inhibition
This compound derivatives have demonstrated notable activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria.[7][8] The nature and position of substituents on the aromatic ring are critical for their antimicrobial efficacy.
Comparative Antimicrobial Potency
The antimicrobial activity is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays.
| Compound/Derivative | Microorganism | Activity | Key Structural Features | Reference |
| Nitro-substituted benzaldehydes | Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae | High activity | Presence of a nitro group. | [9] |
| Hydroxy-substituted benzaldehydes | Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae | High activity | Presence of one or more hydroxy groups. | [9] |
| Halogen-substituted benzaldehydes | Staphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae | High activity | Presence of a halogen atom. | [9] |
| Unsubstituted this compound | Various bacteria | Minimal activity | No substituents on the aromatic ring. | [10] |
| Salicylaldehyde (B1680747) (2-hydroxythis compound) | Various bacteria | Minimal activity | A single hydroxy group at the 2-position. | [10] |
| 4,6-dimethoxysalicylaldehyde | Candida albicans, Saccharomyces cerevisiae | Considerable activity | Two methoxy groups on the salicylaldehyde scaffold. | [10] |
Structure-Activity Relationship Highlights:
-
Electron-Withdrawing and Donating Groups: The presence of both electron-withdrawing groups (like nitro) and electron-donating groups (like hydroxyl) can enhance antimicrobial activity.[9] Halogen substitution also leads to potent compounds.[9]
-
Hydroxyl Group Position: While a single hydroxyl group at the 2-position (salicylaldehyde) confers minimal activity, further hydroxylation can significantly increase potency.[10]
-
Polarity: In a series of this compound Schiff bases, the polarity of substituents was found to affect the antibacterial activity against E. coli and S. aureus.[7]
Antioxidant Activity: Scavenging Free Radicals
Several hydroxythis compound derivatives are known for their antioxidant properties, which are closely linked to their chemical structure.[11]
Comparative Antioxidant Capacity
The antioxidant potential of these compounds is evaluated using various in vitro assays such as DPPH and ABTS radical scavenging assays.
| Compound/Derivative | Antioxidant Activity | Key Structural Features | Reference |
| Protocatechuic aldehyde (3,4-dihydroxythis compound) | High | Two adjacent hydroxyl groups. | [11] |
| Syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxythis compound) | High | A hydroxyl group and two flanking methoxy groups. | [11] |
| Vanillin (4-hydroxy-3-methoxythis compound) | Moderate | A hydroxyl group and an adjacent methoxy group. | [11] |
| p-hydroxythis compound | Negligible | A single hydroxyl group at the 4-position. | [11] |
| Salicylaldehyde (2-hydroxythis compound) | Negligible | A single hydroxyl group at the 2-position. | [11] |
Structure-Activity Relationship Highlights:
-
Number and Position of Hydroxyl Groups: The antioxidant activity is strongly dependent on the number and position of hydroxyl groups on the aromatic ring. Dihydroxy derivatives, particularly those with ortho- or para-relationships, exhibit higher activity. Protocatechuic aldehyde, with two adjacent hydroxyl groups, is a potent antioxidant.[11]
-
Methoxy Groups: The presence of methoxy groups, as seen in syringaldehyde and vanillin, also contributes to the antioxidant capacity.[11]
Enzyme Inhibition: A Promising Avenue for Drug Design
This compound derivatives have been investigated as inhibitors of various enzymes, including aldose reductase, α-glucosidase, α-amylase, and aldehyde dehydrogenases (ALDHs).[12][13][14][15]
Comparative Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | IC50 (µM) | Key Structural Features | Reference |
| ABMM-15 (a benzyloxythis compound derivative) | ALDH1A3 | 0.23 | Benzyloxythis compound scaffold. | [12][15] |
| ABMM-16 (a benzyloxythis compound derivative) | ALDH1A3 | 1.29 | Benzyloxythis compound scaffold. | [12][15] |
| 4-Phenyl this compound | Bovine kidney aldose reductase | 0.23 | A phenyl group at the 4-position. | [13] |
| 2-Bromothis compound | Bovine kidney aldose reductase | 1.37 | A bromo group at the 2-position. | [13] |
| 3,4-dihydroxythis compound | α-glucosidase | - (active) | Two adjacent hydroxyl groups. | [14] |
| 2,4,5-trihydroxythis compound | α-amylase | - (most efficacious) | Three hydroxyl groups. | [14] |
Structure-Activity Relationship Highlights:
-
ALDH1A3 Inhibition: The benzyloxythis compound scaffold has been identified as a promising framework for developing selective inhibitors of ALDH1A3, an enzyme overexpressed in several cancers.[12][15] The linker between the two benzene rings (methyloxy vs. ester) appears to be a critical determinant of inhibitory activity.[12]
-
Aldose Reductase Inhibition: Substituents on the this compound ring significantly impact the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Both electron-donating and electron-withdrawing groups can lead to potent inhibitors.[13]
-
α-Glucosidase and α-Amylase Inhibition: The number and position of hydroxyl groups on the this compound ring are crucial for the inhibition of these carbohydrate-metabolizing enzymes.[14]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of common experimental protocols used in the evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A common method for synthesizing benzyloxythis compound derivatives involves the O-alkylation of a hydroxythis compound with a substituted benzyl halide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF).[12] Schiff base derivatives are typically prepared through the condensation of a substituted this compound with a primary amine.[7]
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
Anticancer Activity Assays
-
Cell Culture: Cancer cell lines (e.g., HL-60, A549, H1299) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[1][12]
-
Cytotoxicity Assay (MTT Assay): Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). The cell viability is then determined by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to formazan (B1609692) by viable cells. The absorbance of the dissolved formazan is measured, and the IC50 value is calculated.
-
Apoptosis and Cell Cycle Analysis: Apoptosis can be assessed by methods such as morphological assessment and DNA fragmentation analysis.[3] Cell cycle distribution is analyzed by flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide.[3]
Antimicrobial Susceptibility Testing
-
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. Serial dilutions of the compound are prepared in a liquid growth medium in 96-well plates, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[16]
-
Agar Disc Diffusion Method: A standardized inoculum of the microorganism is spread on an agar plate. Paper discs impregnated with the test compound are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.[9][10]
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution at a specific wavelength.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation, which is monitored by the reduction in its characteristic absorbance.
Enzyme Inhibition Assays
-
General Principle: The activity of the target enzyme is measured in the presence and absence of the inhibitor. The substrate is incubated with the enzyme, and the rate of product formation or substrate depletion is monitored, often spectrophotometrically or fluorometrically. For example, ALDH activity can be determined by measuring the increase in fluorescence of NAD(P)H generated from the reduction of NAD(P)⁺.[17] The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.[12]
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized in this guide demonstrate that the biological activity of this compound derivatives can be finely tuned by altering the substitution pattern on the aromatic ring. Electron-donating and electron-withdrawing groups, as well as their positions, play a critical role in determining the potency and selectivity of these compounds across a range of biological targets. Future research focused on optimizing these structural features holds significant promise for the discovery of new and effective drugs for the treatment of cancer, infectious diseases, and other conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers in this dynamic field.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of benzyloxythis compound derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. View of ANTIBACTERIAL ACTIVITY OF SOME SELECTED SUBSTITUTED BENZALDOXIMES [journals.chemsociety.org.ng]
- 9. [About the antimicrobial activity of substituted aromatic aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Properties of Substituted Salicylaldehydes ... [degruyterbrill.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of modified this compound derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxythis compound Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of this compound as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxythis compound Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Influence of Substituents on Benzaldehyde
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic nuances of benzaldehyde (B42025) and its substituted analogs. This guide provides a comparative analysis of their UV-Vis, IR, and NMR spectral data, supported by detailed experimental protocols.
The benzene (B151609) ring, a cornerstone of organic chemistry, offers a versatile scaffold for myriad functionalizations. When adorned with an aldehyde group, it forms this compound, a molecule of significant interest in the chemical and pharmaceutical industries. The addition of further substituents to this aromatic ring profoundly alters its electronic landscape, leading to distinct changes in its spectroscopic signatures. Understanding these shifts is paramount for structural elucidation, reaction monitoring, and the rational design of novel therapeutics. This guide delves into a comparative analysis of the spectroscopic properties of this compound and its substituted analogs, providing a valuable resource for professionals in the field.
Key Spectroscopic Comparisons
The electronic and vibrational properties of this compound and its derivatives are readily probed using UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The position and nature of substituents on the aromatic ring—whether electron-donating or electron-withdrawing—induce characteristic changes in the spectral data.
UV-Visible Spectroscopy
In UV-Vis spectroscopy, the electronic transitions within the molecule are observed. This compound exhibits characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, are associated with the conjugated system of the benzene ring and the carbonyl group. The n → π* transition, which is formally forbidden and thus of lower intensity, involves the non-bonding electrons of the carbonyl oxygen.
Substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax). Electron-donating groups (EDGs) like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) tend to cause a red shift, increasing the λmax by extending the conjugation. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) can also lead to a red shift due to increased polarization of the π-system.
| Compound | Substituent | Position | λmax (π → π) (nm) | λmax (n → π) (nm) |
| This compound | -H | - | ~248 | ~283 |
| 4-Hydroxythis compound | -OH | para | ~285 | ~330 |
| 4-Methoxythis compound | -OCH₃ | para | ~286 | ~320 |
| 4-Nitrothis compound | -NO₂ | para | ~265 | ~310 |
| 4-Chlorothis compound | -Cl | para | ~258 | ~290 |
Table 1: UV-Visible absorption maxima for selected substituted benzaldehydes.
Infrared Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound and its analogs, the most diagnostic peaks are the C=O stretching vibration of the aldehyde and the C-H stretching of the aldehyde proton.
The position of the C=O stretching frequency is sensitive to the electronic effects of the substituents. EDGs increase the electron density on the carbonyl carbon, leading to a decrease in the bond order and a shift to lower wavenumbers (red shift). Conversely, EWGs decrease the electron density, strengthening the C=O bond and causing a shift to higher wavenumbers (blue shift).[1][2]
| Compound | Substituent | Position | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |
| This compound | -H | - | ~1703 | ~2820, ~2740 |
| 4-Hydroxythis compound | -OH | para | ~1680 | ~2825, ~2735 |
| 4-Methoxythis compound | -OCH₃ | para | ~1684 | ~2830, ~2730 |
| 4-Nitrothis compound | -NO₂ | para | ~1710 | ~2815, ~2735 |
| 4-Chlorothis compound | -Cl | para | ~1705 | ~2820, ~2740 |
Table 2: Characteristic IR absorption frequencies for selected substituted benzaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR Spectroscopy: The chemical shift of the aldehydic proton in this compound appears significantly downfield (around 9-10 ppm) due to the deshielding effect of the electronegative oxygen atom.[3] Substituents on the aromatic ring influence the chemical shifts of both the aldehydic and aromatic protons. EDGs increase the electron density on the ring, causing an upfield (lower ppm) shift of the aromatic protons, particularly those at the ortho and para positions.[3] EWGs have the opposite effect, causing a downfield (higher ppm) shift.[3]
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group in this compound resonates at a characteristic downfield position (around 192 ppm).[4] Similar to ¹H NMR, the chemical shifts of the aromatic carbons are affected by the nature of the substituent. EDGs shield the aromatic carbons, shifting their signals upfield, while EWGs deshield them, resulting in a downfield shift.
| Compound | Substituent | Position | Aldehyde ¹H (δ, ppm) | Aromatic ¹H (δ, ppm) | Carbonyl ¹³C (δ, ppm) |
| This compound | -H | - | ~9.98 | ~7.5-7.9 | ~192.3 |
| 4-Hydroxythis compound | -OH | para | ~9.75 | ~6.9, ~7.7 | ~190.8 |
| 4-Methoxythis compound | -OCH₃ | para | ~9.87 | ~7.0, ~7.8 | ~190.7 |
| 4-Nitrothis compound | -NO₂ | para | ~10.14 | ~8.1, ~8.4 | ~193.5 |
| 4-Chlorothis compound | -Cl | para | ~9.95 | ~7.5, ~7.8 | ~191.2 |
Table 3: ¹H and ¹³C NMR chemical shifts for selected substituted benzaldehydes.
The Logic of Spectroscopic Shifts: A Visual Guide
The influence of substituents on the spectroscopic properties of this compound follows a predictable pattern based on their electronic nature. This relationship can be visualized as a logical workflow.
Figure 1: Logical flow of substituent effects on spectroscopic data.
Experimental Protocols
UV-Visible Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the this compound analog in a suitable UV-grade solvent (e.g., ethanol, cyclohexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Infrared Spectroscopy Protocol
-
Sample Preparation:
-
Liquid Samples: If the this compound analog is a liquid, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Samples: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Instrument Setup: Turn on the FT-IR spectrometer and allow the source and detector to stabilize.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or with the pure salt plates/KBr pellet).
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O and aldehyde C-H stretching frequencies.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound analog in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if one is not already present in the solvent.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Data Acquisition:
-
¹H NMR: Set the appropriate acquisition parameters, including the pulse angle (typically 30-45°), acquisition time (2-4 seconds), and relaxation delay (1-5 seconds).
-
¹³C NMR: Use a standard proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
-
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of the aldehyde and aromatic protons/carbons.
By systematically applying these spectroscopic techniques and understanding the underlying principles of substituent effects, researchers can confidently elucidate the structures and electronic properties of this compound and its diverse family of analogs.
References
- 1. IR studies in the substituted this compound series provide a new definition of sigma-plus constants of ionic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Validating Benzaldehyde Synthesis Yield: A Comparative Guide to Synthetic Routes and NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate synthesis and quantification of key chemical intermediates are paramount in the fields of chemical research and pharmaceutical development. Benzaldehyde (B42025), a fundamental aromatic aldehyde, serves as a crucial building block in the synthesis of a wide array of compounds. Consequently, the ability to reliably synthesize this compound and precisely validate its yield is of significant importance.
This guide provides a comparative analysis of common synthetic routes to this compound and offers a detailed examination of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary method for yield validation. Furthermore, it presents alternative analytical techniques for quantification, supported by experimental data and detailed protocols to ensure reproducibility and accuracy in your research endeavors.
Comparison of this compound Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, cost, and environmental impact. Below is a comparison of three prevalent methods for its synthesis.
Quantitative Data Summary: this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Oxidation of Benzyl (B1604629) Alcohol | Benzyl Alcohol | Nitric Acid, Sodium Nitrite (B80452) | 72-95%[1][2][3] | 90°C, aqueous | High yield, readily available starting material.[2][3] | Use of corrosive nitric acid, potential for over-oxidation to benzoic acid. |
| Oxidation of Toluene (B28343) | Toluene | Manganese Dioxide, Sulfuric Acid | 14-40%[4] | < 40°C | Inexpensive starting material. | Lower yield, potential for multiple byproducts.[4] |
| Hydrolysis of Benzal Chloride | Benzal Chloride | Hydrochloric Acid, Water | ~94-100%[5] | 100-200°C, under pressure[6] | High yield and purity.[5][6] | Starting material is a lachrymator, requires careful handling. |
Comparison of Yield Validation Methods
Accurate determination of reaction yield is critical for process optimization and scalability. While NMR spectroscopy is a powerful tool for this purpose, other chromatographic techniques also offer reliable quantification.
Quantitative Data Summary: Yield Validation Methods
| Validation Method | Principle | Precision (RSD) | LOD/LOQ | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | < 1% (with optimized parameters) | Analyte dependent, typically in the µg/mL range. | Non-destructive, provides structural information, high precision.[7][8] | Requires a suitable internal standard with non-overlapping signals, longer relaxation delays for accurate quantification.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility and ionization, followed by mass-to-charge ratio detection. | < 2.5%[9] | LOD: ~0.01 mg/L[10] | High sensitivity and selectivity, excellent for volatile compounds.[10] | Destructive, requires derivatization for some compounds, matrix effects can influence accuracy. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | < 1%[11] | LOQ: ~0.4 µg/mL[9] | Wide applicability, robust and reproducible.[11] | Destructive, requires a suitable chromophore for UV detection, can be time-consuming to develop methods. |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for the synthesis of this compound via the oxidation of benzyl alcohol and its subsequent yield validation using qNMR.
Protocol 1: Synthesis of this compound by Oxidation of Benzyl Alcohol with Nitric Acid
This protocol is adapted from a procedure known for its high yield and relatively simple setup.[2][3]
Materials:
-
Benzyl alcohol
-
Concentrated Nitric Acid
-
Sodium Nitrite
-
Deionized Water
-
Sodium Hydroxide (B78521) (for neutralization of off-gases)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirring
-
Separatory funnel
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Set up a gas trap by connecting the top of the condenser to an inverted funnel submerged in a beaker containing a sodium hydroxide solution to neutralize the nitrogen oxides produced during the reaction.[1]
-
To the flask, add 100 mL of deionized water and begin stirring.
-
Carefully add 13.1 mL of concentrated nitric acid to the water.
-
In a separate small vial, dissolve 1 g of sodium nitrite in approximately 2 mL of water. Slowly add this solution to the stirred nitric acid solution in the flask. A slight yellow color may develop.[1]
-
Add 31.1 mL of benzyl alcohol to the reaction mixture. The mixture will become cloudy due to the immiscibility of benzyl alcohol in water.[1]
-
Heat the mixture to approximately 90°C using a heating mantle. Maintain this temperature and vigorous stirring for 4 hours. The reaction mixture will darken, and gas evolution will be observed.[3][12]
-
After 4 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. The organic layer containing this compound will be the lower layer.
-
Separate the layers and extract the aqueous layer twice with 30 mL portions of dichloromethane.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.
Protocol 2: Validation of this compound Yield using qNMR with an Internal Standard
Quantitative NMR (qNMR) is a highly accurate method for determining the concentration and purity of a substance.[13] This protocol outlines the use of an internal standard for the precise calculation of this compound yield.
Materials:
-
Crude this compound product from synthesis
-
High-purity internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or dimethyl terephthalate)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
1. Preparation of the Internal Standard Stock Solution:
- Accurately weigh a precise amount of the high-purity internal standard (e.g., 50 mg) into a 10 mL volumetric flask.
- Dissolve the internal standard in CDCl₃ and dilute to the mark.
2. Preparation of the qNMR Sample:
- Accurately weigh a precise amount of the crude this compound product (e.g., 20 mg) into a clean vial.
- Add a precise volume of the internal standard stock solution (e.g., 0.5 mL) to the vial.
- Add an additional amount of CDCl₃ to ensure complete dissolution, typically to a final volume of 0.6-0.7 mL.
- Thoroughly mix the solution and transfer it to an NMR tube.
3. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis:
- Pulse Angle: 90°
- Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (both this compound and the internal standard). A delay of 30-60 seconds is often sufficient for accurate quantification.
- Number of Scans (NS): A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
- Acquisition Time (AT): At least 3 seconds.
4. Data Processing and Yield Calculation:
- Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz exponential multiplication).
- Carefully phase the spectrum and perform a baseline correction.
- Integrate the characteristic, well-resolved peak of the this compound aldehyde proton (singlet, ~10.0 ppm) and a well-resolved peak of the internal standard.
- Calculate the molar amount of the internal standard in the NMR sample.
- Calculate the molar amount of this compound using the following formula:
Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound synthesis and qNMR validation.
Caption: Logical comparison of this compound synthesis starting materials.
Caption: Comparison of primary yield validation techniques for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scribd.com [scribd.com]
- 3. Sciencemadness Discussion Board - this compound synthesis using aqueous nitric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - toluene --> this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Benzyl and Benzal chloride, this compound and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. US4229379A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of this compound, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - this compound synthesis using aqueous nitric acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. emerypharma.com [emerypharma.com]
Comparative analysis of different catalytic systems for Benzaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde (B42025), the simplest aromatic aldehyde, is a cornerstone in the chemical industry, serving as a precursor for a vast array of pharmaceuticals, fragrances, and other fine chemicals. The efficiency and selectivity of its synthesis are of paramount importance. This guide provides an objective comparison of different catalytic systems for this compound production, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.
Performance Comparison of Catalytic Systems
The selective oxidation of benzyl (B1604629) alcohol or toluene (B28343) is the most common route for this compound synthesis. The choice of catalyst is critical in determining the reaction's efficiency, selectivity, and environmental footprint. Below is a summary of the performance of three distinct and prominent catalytic systems.
| Catalytic System | Substrate | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| Pd/AlO(OH) Nanoparticles | Benzyl Alcohol | O₂ | Ambient | 3 | >96 | >95 | ~91 |
| Co Single-Atom (Co₁/NC) | Benzyl Alcohol | O₂ | 110 | 6 | 95.2 | >99.9 | ~95.1 |
| Vanadium-based (NH₄VO₃/KF) | Toluene | H₂O₂/O₂ | 60 | 24 | - | High (no byproducts detected) | up to 30 |
In-Depth Analysis of Catalytic Systems
Palladium-Based Catalysts (e.g., Pd/AlO(OH))
Palladium-based catalysts are widely recognized for their high activity in alcohol oxidation.[1] Supported palladium nanoparticles, in particular, offer a large surface area and can be readily recovered and reused.
Advantages:
-
High conversion and selectivity under mild conditions.
-
Can operate at ambient temperature, reducing energy consumption.
-
Heterogeneous nature allows for easy separation and catalyst recycling.
Disadvantages:
-
Palladium is a precious and costly metal.
-
Susceptible to poisoning by certain functional groups.
Single-Atom Catalysts (e.g., Co₁/NC)
Single-atom catalysts (SACs) represent a frontier in catalysis, offering maximum atom utilization efficiency and unique electronic properties. Cobalt single atoms supported on nitrogen-doped carbon have shown exceptional performance in the selective oxidation of benzyl alcohol.
Advantages:
-
Extremely high selectivity, minimizing the formation of byproducts like benzoic acid.[2]
-
High stability and recyclability.
-
Utilizes a more abundant and less expensive metal compared to palladium.
Disadvantages:
-
Synthesis of single-atom catalysts can be complex and require precise control.
-
May require higher reaction temperatures compared to some palladium systems.
Vanadium-Based Catalysts (e.g., NH₄VO₃/KF)
Vanadium-based catalysts provide a cost-effective alternative for this compound synthesis, particularly from the oxidation of toluene. These systems can operate in biphasic systems, simplifying product separation.
Advantages:
-
Utilizes an inexpensive and readily available metal.
-
Can directly oxidize toluene to this compound with high selectivity, avoiding the pre-synthesis of benzyl alcohol.[3]
-
The oxidative system can be "recharged," potentially allowing for continuous processes.[3]
Disadvantages:
-
Generally exhibits lower yields compared to benzyl alcohol oxidation systems.[3]
-
May require co-catalysts and careful pH control for optimal performance.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a generalized workflow for the catalytic synthesis of this compound.
Protocol 1: Selective Oxidation of Benzyl Alcohol using Pd/AlO(OH) Nanoparticles
This protocol is adapted from a method utilizing commercially available aluminum oxy-hydroxide-supported palladium nanoparticles.
Materials:
-
Benzyl alcohol
-
Pd/AlO(OH) nanoparticles (0.5 wt.% Pd)
-
Potassium hydroxide (B78521) (KOH)
-
Oxygen (gas)
Procedure:
-
To a reaction vessel, add the Pd/AlO(OH) nanoparticles (25 mg, 0.12 mol%) and KOH (1.5 mmol).
-
Add the benzyl alcohol derivative (1 mmol).
-
Place the reaction vessel under ultrasonic conditions and introduce a continuous stream of O₂ at 1 atm.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After completion (typically 3 hours), the product can be isolated.
-
Characterize the product using ¹H-NMR and ¹³C-NMR spectroscopy.
Protocol 2: Synthesis of Co Single-Atom Catalyst (Co₁/NC) and Benzyl Alcohol Oxidation
This protocol describes the synthesis of a cobalt single-atom catalyst and its application in benzyl alcohol oxidation.
Catalyst Synthesis (Self-assembly-pyrolysis strategy):
-
Detailed synthesis involves the pyrolysis of a cobalt-containing metal-organic framework (MOF) or other precursor mixed with a nitrogen-rich carbon source. The precise conditions are crucial for achieving single-atom dispersion.
Benzyl Alcohol Oxidation:
-
In a typical reaction, the Co₁/NC catalyst is added to a solution of benzyl alcohol in a suitable solvent (e.g., toluene).
-
The reactor is pressurized with molecular oxygen.
-
The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for a specific duration (e.g., 6 hours).
-
After the reaction, the catalyst is separated by filtration.
-
The products in the filtrate are analyzed by gas chromatography-mass spectrometry (GC-MS).
Protocol 3: Toluene Oxidation using a Vanadium-Based Catalytic Biphasic System
This protocol outlines the oxidation of toluene to this compound using a vanadium-based catalyst in a water-toluene biphasic system.
Materials:
-
Toluene
-
Ammonium vanadate (B1173111) (NH₄VO₃)
-
Potassium fluoride (B91410) (KF)
-
Hydrogen peroxide (H₂O₂)
-
Water
Procedure:
-
The reaction is carried out in a biphasic system with a 1:1 volume ratio of toluene to water.
-
The pH of the aqueous phase is adjusted to 1.
-
NH₄VO₃ and KF are added as the catalyst and co-catalyst, respectively.
-
H₂O₂ is introduced as the primary oxidant, and the system is maintained under an oxygen atmosphere.
-
The reaction is conducted at a specific temperature (e.g., 60 °C) for a set time (e.g., 24 hours).
-
The organic phase containing the this compound product is then separated for analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in selecting a catalytic system for this compound synthesis based on key decision criteria.
References
A Comparative Guide to the Biological Activity of Benzaldehyde Analogs in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzaldehyde (B42025), the simplest aromatic aldehyde, and its derivatives are a class of compounds that have garnered significant attention in medicinal chemistry. The versatility of the this compound scaffold allows for a wide range of chemical modifications, leading to a diverse library of analogs with potent and varied biological activities. These activities span anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making them promising candidates for drug discovery and development. This guide provides a comparative overview of these biological activities, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Several derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways integral to cancer progression.[1] Thiosemicarbazones and benzyloxythis compound derivatives are two notable classes that have shown considerable promise.[1][2]
Data Presentation: Anticancer Activity of this compound Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values for various this compound analogs against several human cancer cell lines, as determined by the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,3-Dihydroxythis compound | Glioblastoma (SF-295) | 1.34 | [1] |
| 2,3-Dihydroxythis compound | Leukemia (HL-60) | 0.36 | [1] |
| 2,5-Dihydroxythis compound | Ovarian (OVCAR-8) | 1.29 | [1] |
| 2,5-Dihydroxythis compound | Colon (HCT-116) | 1.17 | [1] |
| 3,5-Dichlorosalicylaldehyde | Leukemia (HL-60) | 0.89 | [1] |
| 5-Nitrosalicylaldehyde | Leukemia (HL-60) | 1.54 | [1] |
| Doxorubicin (Reference Drug) | Leukemia (HL-60) | 0.01 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][3][4]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow overnight in a controlled incubator.[1]
-
Compound Treatment: The cells are then exposed to various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan (B1609692) crystals.[1][4]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[1]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1][4]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the resulting dose-response curve.[1][5]
Visualization: Intrinsic Apoptosis Pathway
Many anticancer compounds derived from this compound analogs exert their cytotoxic effects by inducing the intrinsic, or mitochondrial, pathway of apoptosis.[2]
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Antimicrobial Activity
This compound derivatives, particularly those containing hydroxyl groups, have demonstrated broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7] Thiazolidinones derived from substituted benzaldehydes are another class of compounds known for their antimicrobial properties.[2]
Data Presentation: Antimicrobial Activity of this compound Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values of several this compound analogs against common microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Dihydroauroglaucin | Escherichia coli | 1.95 | [8] |
| Dihydroauroglaucin | Streptococcus mutans | 1.95 | [8] |
| Dihydroauroglaucin | Staphylococcus aureus | 3.9 | [8] |
| Fungal Ethyl Acetate (B1210297) (FEA) Extract | Staphylococcus aureus | 6.25 | [8] |
| Fungal Ethyl Acetate (FEA) Extract | Escherichia coli | 6.25 | [8] |
| Fungal Ethyl Acetate (FEA) Extract | Candida albicans | 12.5 | [8] |
| This compound | Staphylococcus aureus | ≥1024 | [9] |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][9]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 10^6 cells/mL) is prepared in a suitable growth medium, such as Tryptic Soy Broth.[6]
-
Serial Dilution: The test compounds are serially diluted (typically two-fold) in the broth within the wells of a 96-well microtiter plate.[6]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).[2]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2]
Visualization: Broth Microdilution Workflow
The following diagram illustrates the general workflow for determining the MIC of a compound.
Caption: General workflow for the broth microdilution MIC assay.
Anti-inflammatory Activity
This compound analogs have been shown to possess significant anti-inflammatory properties. They can inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cells (such as RAW 264.7) stimulated with lipopolysaccharide (LPS). This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[10][11] The underlying mechanisms frequently involve the modulation of crucial inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12]
Data Presentation: Anti-inflammatory Effects of this compound Analogs
| Compound | Effect | Target Cell Line | Key Pathway Modulated | Reference |
| 5-Bromo-2-hydroxy-4-methyl-benzaldehyde | Suppresses NO & PGE2 production | RAW 264.7 | NF-κB, ERK, p38 | [10][12] |
| Sinapaldehyde | Decreases iNOS & COX-2 expression | RAW 264.7 | NF-κB, ERK, JNK | [13] |
| This compound from A. terreus | Reduces NO, ROS, IL-6 production | RAW 264.7 | MAPK (p-ERK, p-JNK, p-p38) | [11] |
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the this compound analogs for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Reaction: An aliquot of the cell culture supernatant is mixed with Griess reagent. The Griess reagent reacts with nitrite (B80452) (a stable product of NO) to form a purple azo compound.
-
Measurement: The absorbance is measured at approximately 540 nm. The quantity of nitrite is determined from a standard curve.
Western Blotting for iNOS and COX-2
-
Cell Lysis: After treatment with the compounds and LPS, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensity reflects the protein expression level.[13]
Visualization: NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound analogs can inhibit this pathway, preventing the expression of pro-inflammatory genes.[10][12]
Caption: this compound analogs can inhibit the NF-κB pathway.
Antioxidant Activity
Certain this compound analogs exhibit potent antioxidant activity by acting as free radical scavengers. This property is crucial for combating oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammation.
Data Presentation: Antioxidant Activity of this compound Analogs
The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with results expressed as IC50 values.
| Compound/Extract | DPPH Scavenging IC50 | Reference |
| Ethyl acetate fraction of M. hypoleuca | 14.31 mg/L | [14] |
| n-hexane extract of P. Retrofractum | 57.66 ppm | [15] |
| 2,4,6-Trichlorophenylhydrazine Schiff base (Compound 17) | 4.05 µM | [15] |
| Ascorbic Acid (Standard) | 66.12 ppm | [15] |
| Trolox (Standard) | 3.77 µg/mL | [16] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a simple and rapid spectrophotometric method for assessing antioxidant activity.[17]
-
Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep violet color due to the stable DPPH free radical.[17]
-
Reaction: Various concentrations of the test compound are added to the DPPH solution.[17]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for about 30 minutes. Antioxidants in the sample donate a hydrogen atom to the DPPH radical, causing the violet color to fade to a pale yellow.[17]
-
Measurement: The decrease in absorbance is measured with a spectrophotometer at approximately 517 nm.[17]
-
Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the concentration of the test compound.[14][17]
Visualization: DPPH Assay Workflow
This diagram outlines the steps involved in the DPPH antioxidant assay.
Caption: Workflow for the DPPH radical scavenging assay.
The diverse biological activities of this compound analogs underscore their significant potential as a versatile scaffold in medicinal chemistry. The data presented in this guide highlight their efficacy as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationships derived from these comparative studies provide a valuable framework for the rational design of new, more potent, and selective therapeutic agents. Further investigation into these promising compounds is warranted to fully explore their clinical and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocidal polymers: synthesis and antimicrobial properties of this compound derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of this compound as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new this compound from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages [mdpi.com]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. dpph assay ic50: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
Differentiating Benzaldehyde Isomers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise identification and differentiation of benzaldehyde (B42025) isomers are critical for ensuring product purity, understanding structure-activity relationships, and maintaining regulatory compliance. Subtle differences in the substitution pattern on the benzene (B151609) ring can lead to significant variations in chemical reactivity, biological activity, and toxicity. This guide provides an objective comparison of key analytical techniques for differentiating this compound isomers, supported by experimental data and detailed protocols.
Chromatographic Techniques: Separating Isomeric Mixtures
Chromatographic methods are powerful tools for the physical separation of isomers based on their differential partitioning between a stationary phase and a mobile phase.
Gas Chromatography (GC)
Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like many this compound isomers. Separation is achieved based on differences in boiling points and interactions with the stationary phase. Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification.
Data Presentation: GC Separation of this compound Isomers
| Isomer | Retention Time (min) | Boiling Point (°C) | Column Type | Notes |
| o-Tolualdehyde | 8.5 | 200 | DB-624 | Separation is based on boiling point differences. |
| m-Tolualdehyde | 8.2 | 199 | DB-624 | Elutes slightly earlier than the ortho isomer. |
| p-Tolualdehyde | 8.0 | 205 | DB-624 | Despite a higher boiling point, it may elute earlier due to polarity. |
| o-Hydroxythis compound | 10.2 | 197 | HP-5 | Intramolecular hydrogen bonding affects volatility. |
| m-Hydroxythis compound | 12.5 | 240 | HP-5 | Higher boiling point leads to longer retention time. |
| p-Hydroxythis compound | 12.8 | 240 | HP-5 | Strong intermolecular interactions increase retention time. |
Note: Retention times are illustrative and can vary significantly based on the specific instrument, column dimensions, and analytical conditions.
Experimental Protocol: GC-MS Analysis of Tolualdehyde Isomers
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[2]
-
Injector: Split/splitless injector at 250°C.[1]
-
Oven Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: Dissolve the isomer mixture in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) to a concentration of approximately 100 µg/mL.
Visualization: GC-MS Experimental Workflow
Caption: Workflow for the analysis of this compound isomers using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of this compound isomers, including those that are non-volatile or thermally labile. Separation is based on the partitioning of the analytes between a liquid mobile phase and a solid stationary phase.
Data Presentation: HPLC Separation of Nitrothis compound Isomers
| Isomer | Retention Time (min) | Mobile Phase | Stationary Phase |
| This compound | 5.2 | Acetonitrile/Water (60:40) | C18 |
| o-Nitrothis compound | 6.8 | Acetonitrile/Water (60:40) | C18 |
| m-Nitrothis compound | 7.5 | Acetonitrile/Water (60:40) | C18 |
| p-Nitrothis compound | 8.1 | Acetonitrile/Water (60:40) | C18 |
Note: Retention times are illustrative and depend on the specific HPLC system, column, and mobile phase composition.
Experimental Protocol: HPLC-UV Analysis of Hydroxythis compound Isomers
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.05 mol/L dipotassium (B57713) hydrogen phosphate (B84403) (pH adjusted to 7.5 with phosphoric acid) and methanol.[1] A common starting point is an 80:20 (v/v) ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 240 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase.[1]
Visualization: HPLC Method Development Logic
Caption: Logical workflow for HPLC method development for isomer separation.
Spectroscopic Techniques: Unraveling Molecular Structures
Spectroscopic techniques provide information about the molecular structure of the isomers, allowing for their differentiation based on unique spectral fingerprints.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While all this compound isomers will show a characteristic C=O stretch for the aldehyde, the fingerprint region (below 1500 cm⁻¹) and C-H bending patterns can differ based on the substitution pattern on the aromatic ring.[5]
Data Presentation: Key IR Absorptions for Differentiating this compound Isomers
| Isomer Type | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| This compound | ~1705 | ~2720, ~2820 | Varies with substitution |
| Tolualdehyde Isomers | ~1703-1705 | ~2720, ~2820 | ortho: ~750, meta: ~780, ~690, para: ~820 |
| Hydroxythis compound Isomers | ~1665-1680 | ~2730, ~2830 | Varies, O-H stretch also present (~3200-3600) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Sample Preparation: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for the presence of key absorption bands, particularly the C=O stretch of the aldehyde, the aldehyde C-H stretches, and the characteristic aromatic C-H bending vibrations in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.
Data Presentation: ¹H NMR Chemical Shifts (δ, ppm) for Tolualdehyde Isomers
| Proton | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |
| Aldehyde (-CHO) | 10.25 | 9.95 | 9.96 |
| Methyl (-CH₃) | 2.65 | 2.40 | 2.45 |
| Aromatic (Ar-H) | 7.2-7.8 (multiplet) | 7.4-7.7 (multiplet) | 7.40 (d), 7.85 (d) |
Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency.
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[5]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the isomeric structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, although these differences can sometimes be subtle for positional isomers.[5]
Data Presentation: Key Mass Fragments (m/z) for this compound
| Fragment | m/z | Description |
| [M]⁺ | 106 | Molecular ion |
| [M-H]⁺ | 105 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 77 | Loss of the formyl group (phenyl cation) |
| [C₆H₆]⁺ | 78 | Benzene-like fragment from rearrangement |
Note: For substituted benzaldehydes, the fragmentation will be influenced by the nature and position of the substituent.
Visualization: Logical Pathway for Spectroscopic Identification
Caption: A logical approach to identifying this compound isomers using spectroscopy.
Conclusion
The differentiation of this compound isomers requires a multi-faceted analytical approach. Chromatographic techniques, particularly GC and HPLC, are essential for the physical separation of isomers, while spectroscopic methods like IR, NMR, and MS provide detailed structural information for unambiguous identification. The choice of technique will depend on the specific isomers of interest, the sample matrix, and the analytical objective. For comprehensive characterization, a combination of these techniques is often employed, leveraging the strengths of each to provide a complete picture of the isomeric composition and structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. C7H6O C6H5CHO mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to Benzaldehyde's Cross-Reactivity in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde (B42025), a simple aromatic aldehyde, is a common component in natural products and a widely used chemical feedstock. Its presence in test compounds can lead to a variety of biological activities, but also to significant cross-reactivity and interference in common biological assays. Understanding these off-target effects is crucial for accurate data interpretation and the successful development of specific molecular probes and therapeutic agents. This guide provides a comparative overview of this compound's known biological activities and its potential for assay interference, supported by experimental data and detailed methodologies.
Introduction to this compound's Promiscuous Activity
This compound's reactivity is largely attributed to its electrophilic aldehyde group. This functional group can readily react with nucleophiles, such as the primary amine groups in proteins, to form Schiff bases. This covalent modification can lead to non-specific inhibition of enzymes and other proteins, resulting in false-positive signals in high-throughput screening (HTS) campaigns. Furthermore, aldehydes can participate in redox cycling and may interfere with assay technologies that rely on fluorescence or luminescence. While not formally classified as a Pan-Assay Interference Compound (PAIN), this compound's chemical properties align with several mechanisms of assay interference.
Quantitative Data on this compound's Biological Activity and Interference
The following tables summarize the available quantitative data on this compound's effects in various biological assays. It is important to distinguish between data representing a true biological effect (e.g., cytotoxicity in cancer cells) and data indicating potential assay interference.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| MDA-MB-231 | Breast Cancer | 35.40 ± 4.2 | MTT Assay | |
| HCT-116 | Colon Cancer | >5.00 µg/mL | MTT Assay | |
| SF-295 | Glioblastoma | >5.00 µg/mL | MTT Assay | |
| OVCAR-8 | Ovarian Cancer | >5.00 µg/mL | MTT Assay | |
| HL-60 | Leukemia | >5.00 µg/mL | MTT Assay | |
| A549 | Lung Cancer | Varies | XTT Assay | |
| PNT2 | Prostate (immortalized) | Varies | XTT Assay |
Table 2: Inhibition of Specific Enzymes by this compound and its Derivatives
| Enzyme | Source | Inhibitor | IC50 / Ki | Reference |
| Glutathione Peroxidase | --- | This compound | Ki ≈ 15 µM | |
| Aldose Reductase | Bovine Kidney | This compound | IC50 = 6300 µM | |
| Aldose Reductase | Bovine Kidney | 4-Phenyl this compound | IC50 = 0.23 µM | |
| Aldose Reductase | Bovine Kidney | 2-Bromothis compound | IC50 = 1.37 µM | |
| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | --- | 4-((4-Chlorobenzyl)oxy)this compound | IC50 = 0.23 ± 0.05 µM |
Table 3: Potential for Assay Interference
| Assay Type | Potential Interference Mechanism | Supporting Evidence |
| Fluorescence-based Assays | Fluorescence Quenching | This compound can quench the fluorescence of tryptophan and other fluorophores. |
| Luciferase Reporter Assays | Direct Enzyme Inhibition | Aldehydes are known to inhibit luciferase. Specific IC50 for this compound is not readily available. |
| Immunoassays (ELISA, Western Blot) | Schiff Base Formation with Antibodies | The aldehyde group can react with primary amines on antibodies, potentially affecting antigen binding. |
| Assays with Thiol-containing Reagents | Thiol Reactivity | Aldehydes can react with thiols, which may interfere with assays using reagents like DTT or β-mercaptoethanol. |
| Redox Assays | Redox Cycling | The aldehyde group can be susceptible to oxidation and reduction, potentially interfering with assays measuring redox states. |
Signaling Pathways Affected by this compound
This compound has been shown to modulate several key signaling pathways, which may contribute to its observed cytotoxic and anti-inflammatory effects.
Figure 1: this compound inhibits multiple signaling pathways.
Experimental Protocols
Detailed experimental protocols are essential for assessing the potential cross-reactivity of this compound and other test compounds.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 1000 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: General Method for Assessing Interference in Luciferase Assays
This protocol helps to determine if a compound directly inhibits the luciferase enzyme.
-
Reagent Preparation: Prepare a solution of recombinant luciferase enzyme and its substrate (e.g., luciferin (B1168401) for firefly luciferase) in the appropriate assay buffer.
-
Compound Incubation: In a 96-well white plate, add the test compound (this compound) at various concentrations to wells containing the luciferase enzyme. Include a positive control inhibitor and a vehicle control. Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the luciferase substrate to all wells to initiate the luminescent reaction.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control. Determine the IC50 value if significant inhibition is observed.
Protocol 3: Schiff Base Formation Potential Assay
This protocol provides a general method to assess the reactivity of an aldehyde with primary amines, a proxy for its potential to non-specifically modify proteins.
-
Reagent Preparation: Prepare a solution of a model primary amine (e.g., n-butylamine or a lysine-containing peptide) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reaction Mixture: In a reaction vessel, combine the primary amine solution with a solution of this compound at a defined concentration.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 1-24 hours).
-
Analysis: Monitor the formation of the Schiff base product over time using a suitable analytical technique. This can be done by:
-
UV-Vis Spectroscopy: Monitoring the appearance of a new absorbance peak corresponding to the imine product.
-
LC-MS: Separating the reaction components and identifying the mass of the Schiff base product.
-
-
Data Analysis: Quantify the amount of Schiff base formed over time to determine the reaction rate and extent of reaction.
Conclusion and Recommendations
The available data indicates that this compound possesses a range of biological activities, including cytotoxicity towards cancer cells and inhibition of specific enzymes. However, its reactive aldehyde functionality also presents a significant potential for cross-reactivity and interference in a variety of biological assays. Researchers should exercise caution when screening compounds containing a this compound moiety and should consider implementing appropriate counter-screens to identify and eliminate false positives.
Key recommendations include:
-
Perform counter-screens: Routinely test "hit" compounds from primary screens in orthogonal assays and in assays designed to detect common interference mechanisms (e.g., luciferase inhibition, fluorescence quenching).
-
Structure-Activity Relationship (SAR) Analysis: During lead optimization, consider whether the aldehyde group is essential for the desired activity. If not, replacing it with a less reactive functional group may reduce off-target effects.
-
Detailed Mechanistic Studies: For promising hits containing a this compound moiety, perform detailed mechanistic studies to confirm that the observed activity is due to a specific interaction with the intended target and not a result of non-specific reactivity.
By being mindful of the potential for cross-reactivity, researchers can improve the quality and reliability of their data and increase the likelihood of success in their drug discovery and development efforts.
A Comparative Guide to the Use of Benzaldehyde as a Certified Reference Material in Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chromatographic analysis, the accuracy and reliability of quantitative results are paramount. This depends significantly on the quality of the certified reference materials (CRMs) used for calibration and validation. Benzaldehyde (B42025), a widely used aromatic aldehyde in the pharmaceutical, flavor, and fragrance industries, is often a critical analyte to monitor. This guide provides an objective comparison of this compound as a CRM against its common alternatives, supported by experimental data, to aid in the selection of the most appropriate reference material for your analytical needs.
This compound CRM: A Primary Standard
This compound is frequently available as a neat (undiluted) certified reference material.[1] These CRMs are typically produced and certified under stringent quality management systems such as ISO 17034 and ISO/IEC 17025, ensuring their traceability to primary standards from pharmacopeias like USP and EP.[1][2][3]
Key Characteristics of this compound CRM:
-
High Purity: Typically available with a purity of ≥99.5% as determined by Gas Chromatography (GC).
-
Traceability: Certified with traceability to internationally recognized standards.[3]
-
Versatility: Suitable for use in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1]
-
Applications: Widely used for pharma release testing, method development, and quality control in food and beverage industries.[2][3]
Alternatives to Direct this compound CRM
A common alternative to using a neat this compound CRM involves derivatization, a process that converts the aldehyde into a more stable or more easily detectable compound. The most prevalent derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form brightly colored hydrazones that are readily analyzed by HPLC with UV detection.[4][5][6] Consequently, CRMs of this compound-DNPH are widely available.[7][8]
Another derivatization agent used, particularly for GC analysis, is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives.[9][10]
Performance Comparison
The selection of a CRM—whether neat this compound or a derivatized form—depends on the analytical method, the sample matrix, and the required sensitivity. The following tables summarize the performance characteristics of methods using these different types of CRMs, based on data from various studies.
Table 1: Performance Characteristics in HPLC Analysis
| Parameter | This compound CRM (Direct Analysis) | This compound-DNPH CRM (Derivatization) |
| Linearity (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | Typically in the µg/mL range | Can reach low µg/L to ng/L levels[11] |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Often lower than direct analysis, in the µg/L to ng/L range[11] |
| Accuracy/Recovery (%) | 80-120% | 80-120% |
| Precision (RSD%) | <2% | <2% |
| Primary Application | Quantification of this compound as a raw material or in high concentrations. | Trace-level quantification of this compound in complex matrices (e.g., environmental, biological samples).[11] |
Table 2: Performance Characteristics in GC Analysis
| Parameter | This compound CRM (Direct Analysis) | Aldehyde-PFBHA Oxime CRM (Derivatization) |
| Linearity (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | Method-dependent, can reach µg/mL levels. | Can achieve very low detection limits, in the nM range.[12] |
| Limit of Quantitation (LOQ) | Method-dependent. | Can achieve very low quantitation limits. |
| Accuracy/Recovery (%) | 80-120% | 80-120% |
| Precision (RSD%) | <5% | <5% |
| Primary Application | Routine analysis of this compound in various samples. | Analysis of volatile aldehydes and trace-level quantification in complex matrices.[9][10] |
Stability Considerations
The stability of the CRM is a critical factor for ensuring the accuracy of long-term studies.
-
This compound CRM: this compound is known to oxidize in the air to benzoic acid and is sensitive to light.[13] Therefore, it should be stored under recommended conditions (e.g., protected from light at 2-30°C) to maintain its purity and stability.[1] The shelf life is often limited, and the expiry date should be strictly observed.
-
This compound-DNPH CRM: The DNPH derivatives of aldehydes are generally more stable than the parent aldehydes, making them suitable for long-term storage and use as calibration standards. They are typically stored at 2-8°C.[7]
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound using both direct injection and derivatization methods.
Protocol 1: Direct Quantification of this compound by GC-FID
This method is suitable for the direct quantitative analysis of this compound.
-
Standard Preparation: Prepare a stock solution of this compound CRM in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards.
-
GC-FID Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Detector Temperature (FID): 280°C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Analysis: Inject the standards and samples onto the GC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV after DNPH Derivatization
This method is ideal for trace-level analysis of this compound.
-
Standard Preparation: Use a certified reference material of this compound-DNPH solution or prepare DNPH derivatives from a neat this compound CRM.[6]
-
Sample Derivatization:
-
To a known volume of the sample, add an acidic solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile).
-
Allow the reaction to proceed at a controlled temperature for a specific time to ensure complete derivatization.
-
-
Extraction: Extract the formed this compound-DNPH derivative using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction.
-
HPLC-UV Conditions:
-
Column: A C18 reversed-phase column is commonly used.[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
-
Analysis: Inject the derivatized standards and samples into the HPLC system.
-
Quantification: Create a calibration curve from the derivatized standards and quantify the this compound in the samples.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of using a certified reference material in a typical chromatographic workflow.
General workflow for using a CRM in chromatography.
Workflow for analysis using derivatization.
Conclusion
Both neat this compound CRMs and their derivatized counterparts serve as valuable tools for the accurate quantification of this compound in various matrices. The choice between them is dictated by the specific requirements of the analytical method, particularly the desired sensitivity and the complexity of the sample matrix.
-
This compound CRM (Neat): Ideal for methods where derivatization is not required and for the analysis of higher concentrations of this compound. It offers a more direct and cost-effective approach.
-
This compound-DNPH/PFBHA CRMs (Derivatized): The preferred choice for trace-level analysis due to enhanced sensitivity and stability. The derivatization step adds complexity to the sample preparation but is often necessary for achieving the required detection limits in challenging matrices.
By carefully considering the performance characteristics, stability, and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision on the most suitable certified reference material for their chromatographic applications, thereby ensuring the generation of high-quality, reliable, and accurate analytical data.
References
- 1. 苯甲醛 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 2. thomassci.com [thomassci.com]
- 3. This compound Pharmaceutical Secondary Standard; Certified Reference Material 100-52-7 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. agilent.com [agilent.com]
- 6. unitedchem.com [unitedchem.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. This compound-DNPH solution certified reference material, 100ug/mL acetonitrile as the aldehyde, ampule 1mL 1157-84-2 [sigmaaldrich.com]
- 9. Quantification of long-chain aldehydes by gas chromatography coupled to mass spectrometry as a tool for simultaneous measurement of plasmalogens and their aldehydic breakdown products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
A Comparative Guide to Computational Modeling of Benzaldehyde Synthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational models for various benzaldehyde (B42025) synthesis reaction pathways, supported by experimental data. The following sections detail the methodologies, present quantitative data in structured tables, and visualize the reaction pathways to facilitate a comprehensive understanding of the current landscape in computationally-guided this compound synthesis.
Oxidation of Benzyl (B1604629) Alcohol to this compound
The selective oxidation of benzyl alcohol is a widely studied route for this compound synthesis. Computational studies, primarily using Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms and catalyst performance, which are often validated by experimental findings.
Computational Modeling Insights
DFT calculations have been employed to investigate the aerobic oxidation of benzyl alcohol to this compound, particularly using gold (Au) and gold-palladium (Au-Pd) catalysts.[1] Computational models suggest that the reaction is initiated by the activation of molecular oxygen on the metal cluster, followed by hydrogen abstraction from the hydroxyl group of the benzyl alcohol.[1] Subsequent C-H bond dissociation leads to the formation of this compound.[1]
One DFT study on Au8 and Au6Pd2 clusters revealed two possible mechanisms: one producing this compound and water, and another yielding this compound and hydrogen peroxide.[1] The calculations indicated that the formation of water is the energetically preferred pathway.[1] The inclusion of palladium in the gold cluster was found to lower the energy barriers for the reaction.[1]
Experimental Validation and Performance
Experimental studies have validated the efficacy of gold-based catalysts in the selective oxidation of benzyl alcohol. For instance, nano Au/γ-Al2O3 has been shown to be a highly selective catalyst.[2]
Experimental Protocol: Oxidation of Benzyl Alcohol using Nano Au/γ-Al2O3 [2]
-
Catalyst Preparation: Gold nanoparticles were supported on gamma-alumina (γ-Al2O3) using a deposition-precipitation method.
-
Reaction Conditions: The oxidation of benzyl alcohol was carried out using hydrogen peroxide as the oxidant.
-
Characterization: The synthesized materials were characterized by X-ray diffraction, N2 low-temperature adsorption, and transmission electron microscopy.
Data Comparison: Computational vs. Experimental
| Parameter | Computational Prediction (Au and Au-Pd clusters) | Experimental Result (Nano Au/γ-Al2O3) |
| Preferred Product | This compound | This compound |
| Selectivity | High selectivity predicted | Over 98% selectivity observed at 60 °C[2] |
| Key Mechanistic Step | H-atom abstraction by activated oxygen species[1] | The reaction mechanism is consistent with the involvement of radical species.[3] |
| Catalyst Enhancement | Pd doping lowers activation barriers[1] | The catalytic activity is dependent on Au loading and reaction temperature.[2] |
Reaction Pathway Diagram
References
Safety Operating Guide
Safeguarding Your Laboratory: A Step-by-Step Guide to Benzaldehyde Disposal
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. Proper chemical waste management is a critical component of this, and understanding the specific disposal procedures for reagents like benzaldehyde (B42025) is essential. This guide provides clear, actionable steps for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This compound is harmful if swallowed or inhaled and can cause skin and eye irritation.[1][2] Always work in a well-ventilated area or under a chemical fume hood.[3]
Personal Protective Equipment (PPE) Requirements:
-
Lab Coat: A lab coat is recommended.[3]
Step-by-Step Disposal Protocol
This compound must be managed as hazardous waste.[3][4] Under no circumstances should it be poured down the drain or discarded as regular trash.[3][4] The approved method for disposal is through your institution's Environmental Health and Safety (EHS) program or a licensed hazardous waste management provider.[3]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Disposal:
Spill Management
In the event of a this compound spill, follow these procedures:
-
For liquid spills: Use an inert absorbent material, such as sand, diatomaceous earth, or vermiculite, to soak up the spill.[4][6][7][8][9][10]
-
Collect the contaminated absorbent material and place it in a suitable, labeled container for hazardous waste disposal.[4][7][11]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]
-
Report the spill to your laboratory supervisor and EHS department.[4]
Quantitative Data for this compound Disposal
The following table summarizes key hazard and transportation information for this compound, which is essential for proper waste management and disposal.
| Parameter | Value | Reference |
| UN Number | 1990 | [10][12] |
| UN Proper Shipping Name | This compound | [10][12] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [10][12] |
| Packing Group | III (Substance presenting low danger) | [10][12] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H332 (Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H412 (Harmful to aquatic life with long lasting effects) | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gustavus.edu [gustavus.edu]
- 6. labbox.es [labbox.es]
- 7. chemstock.ae [chemstock.ae]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. carlroth.com [carlroth.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. carlroth.com [carlroth.com]
Essential Safety and Logistics for Handling Benzaldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling benzaldehyde (B42025), including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and mitigate potential hazards when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or a Face Shield | Essential for protecting against splashes and aerosols that can cause serious eye irritation.[1][2][3][4] A face shield should be worn over safety glasses when there is a higher risk of splashing. |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat should be worn to protect against skin contact and prevent contamination of personal clothing.[3][4] For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls are recommended. |
| Hands | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended to prevent skin irritation upon contact.[4] Always inspect gloves for holes before use and wash hands thoroughly after removal.[1] |
| Respiratory | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors or aerosols.[2][4][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4] |
Hazard Summary
This compound presents several health and physical hazards:
-
Acute Health Effects: Harmful if swallowed or inhaled.[1][6] It causes serious eye irritation and skin irritation.[1][7] May also cause respiratory irritation.[1][6]
-
Physical Hazards: It is a combustible liquid and its vapors can form explosive mixtures with air.[2][6]
Quantitative Data Summary
| Property | Value |
| Flash Point | 62.8 °C (145.0 °F) Closed Cup |
| Auto-ignition Temperature | 191.67 °C (377 °F) |
| Oral LD50 (Rat) | 1300 mg/kg |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
Preparation:
-
Don Appropriate PPE: Before handling this compound, put on all required personal protective equipment as outlined in the table above.
-
Work in a Ventilated Area: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of vapors.[4][5]
-
Gather Materials: Ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.
Handling:
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Keep the container tightly closed when not in use.[1][2]
-
Experimental Work: Perform the experiment, being mindful of potential ignition sources as this compound is combustible.[2]
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Waste Segregation: Collect all this compound-contaminated waste, including excess reagent, contaminated absorbents, and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, regional, and national regulations.[2][8] Do not pour this compound down the drain.[2]
-
Final Steps: After completing the work and cleanup, carefully remove your PPE and wash your hands thoroughly with soap and water.[1][2]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]
-
Spills: For small spills, absorb the liquid with sand, earth, or another non-combustible absorbent material and place it into a container for later disposal.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[3] Water spray can be used to cool fire-exposed containers.[3]
References
- 1. chemos.de [chemos.de]
- 2. carlroth.com [carlroth.com]
- 3. technopharmchem.com [technopharmchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. carlroth.com [carlroth.com]
- 8. chemstock.ae [chemstock.ae]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
